molecular formula C7H12O3 B2963120 trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate CAS No. 1408075-48-8

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Cat. No.: B2963120
CAS No.: 1408075-48-8
M. Wt: 144.17
InChI Key: KFLCCZPFOPDGLN-KBTIHESUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate ( 1408075-48-8 ) is a cyclobutane-based organic compound with the molecular formula C 7 H 12 O 3 and a molecular weight of 144.17 g/mol . This compound is characterized by a cyclobutane ring functionalized with both a hydroxyl group and a methyl ester group, which contributes to its unique reactivity and makes it a versatile building block in organic synthesis . In scientific research, this compound serves as a valuable precursor and intermediate in the stereoselective synthesis of more complex molecules . A key documented synthesis method involves a three-step process starting from methyl 3-oxo-1-methylcyclobutanecarboxylate, featuring a stereoselective reduction with lithium tri- tert -butoxyaluminum hydride followed by a Mitsunobu reaction to achieve the trans configuration, and concluding with a hydrolysis step . This method is noted for its high stereoselectivity, scalability, and that it can be performed without chromatography, making it suitable for industrial production . The biological activity of this compound is of interest in medicinal chemistry. Preliminary research suggests it may exhibit several potential biological activities, including anti-inflammatory properties, antimicrobial activity against Gram-positive bacteria, and cytotoxic effects against specific cancer cell lines . These potential activities are primarily attributed to its functional groups; the hydroxyl group facilitates hydrogen bonding with biomolecules, while the ester group can undergo hydrolysis and other modifying reactions . This product is intended for research and development purposes only . It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(6(9)10-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLCCZPFOPDGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate is a substituted cyclobutane derivative with the chemical formula C₇H₁₂O₃.[1][2] This molecule is of significant interest to the fields of medicinal chemistry and organic synthesis due to its rigid, three-dimensional cyclobutane scaffold. Such scaffolds are increasingly sought after in drug design as they can provide access to novel chemical space, improve metabolic stability, and offer precise vectoral arrangements of functional groups for optimal target engagement. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both predicted data and a framework for its experimental determination, which is crucial for its application in drug discovery and development.

The presence of a hydroxyl group and a methyl ester introduces polarity and opportunities for hydrogen bonding, while the trans-configuration of these groups on the cyclobutane ring minimizes steric hindrance and contributes to the compound's overall stability.[1] These structural features govern its solubility, reactivity, and potential interactions with biological macromolecules.[3]

Molecular and Physicochemical Profile

A foundational understanding of a compound's physicochemical properties is paramount for its successful application in research and development. These properties influence everything from reaction kinetics to bioavailability.

Structural and Chemical Identifiers
  • IUPAC Name: methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate[1]

  • CAS Number: 1408075-48-8[1]

  • Molecular Formula: C₇H₁₂O₃[1]

  • Molecular Weight: 144.17 g/mol [1][2]

  • Canonical SMILES: CC1(CC(C1)O)C(=O)OC[1][2]

  • InChI Key: KFLCCZPFOPDGLN-UHFFFAOYSA-N[2]

Tabulated Physicochemical Data

The following table summarizes key computed physicochemical properties for this compound. It is important to note that these are predicted values and should be confirmed by experimental analysis for rigorous applications.

PropertyValueSource
Boiling Point 190.2 ± 33.0 °C[1]
Density 1.232 ± 0.06 g/cm³[1]
pKa 14.73 ± 0.40[1]
XLogP3 0.3[2]
Physical Form Liquid[4]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of purity for any synthesized compound. Below are the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups (one on the cyclobutane ring and one on the ester), the methylene protons of the cyclobutane ring, and the methine proton attached to the hydroxyl-bearing carbon. The trans-configuration can be confirmed by analyzing the coupling constants between the protons on the cyclobutane ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the ester, the quaternary carbon of the cyclobutane ring, the carbon bearing the hydroxyl group, the methylene carbons of the ring, and the two methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range due to the stretching vibrations of the C-H bonds in the methyl and cyclobutane groups.

  • C=O Stretch: A strong, sharp absorption band around 1730 cm⁻¹ corresponding to the carbonyl group of the methyl ester.

  • C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region due to the C-O stretching vibrations of the ester and alcohol moieties.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be expected at an m/z of 144.17. Common fragmentation patterns may include the loss of a methoxy group (-OCH₃), a water molecule (-H₂O), or the entire ester functional group.

Experimental Methodologies

To ensure scientific integrity, the following experimental protocols are recommended for the determination of the key physicochemical properties.

Workflow for Physicochemical Property Determination

Caption: Workflow for the experimental determination of physicochemical properties.

Step-by-Step Protocols

1. Synthesis and Purification:

  • Synthesis: A common synthetic route involves the stereoselective reduction of a ketone precursor, methyl 3-oxo-1-methylcyclobutanecarboxylate, using a reducing agent like lithium tri-tert-butoxyaluminum hydride. This typically yields the cis-hydroxy isomer, which can then be converted to the trans-isomer via a Mitsunobu reaction for configuration inversion, followed by hydrolysis.[3]

  • Purification: Purification is critical and is typically achieved using silica gel chromatography. The progress of the purification can be monitored by thin-layer chromatography (TLC).

2. Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed using reverse-phase HPLC, for instance, with a C18 column and a water/acetonitrile gradient as the mobile phase. A single, sharp peak is indicative of high purity.

3. Melting and Boiling Point Determination:

  • Melting Point: For solid derivatives, a standard melting point apparatus can be used. A sharp melting range suggests high purity.

  • Boiling Point: The boiling point of this liquid compound can be determined by distillation at atmospheric or reduced pressure.

4. Solubility Determination:

  • Procedure: A known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined, typically by HPLC or UV-Vis spectroscopy, to quantify solubility.

5. Spectroscopic Analysis:

  • NMR Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).

  • IR Sample Preparation: As a liquid, a thin film of the compound can be placed between two salt plates (e.g., NaCl or KBr) for analysis.

  • MS Sample Preparation: The compound is dissolved in a suitable volatile solvent and introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

Reactivity and Stability

This compound possesses two primary reactive sites: the hydroxyl group and the ester group.

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone using standard oxidizing agents.

  • Reduction: The ester can be reduced to a primary alcohol.

  • Substitution: The hydroxyl group can be a leaving group in substitution reactions, allowing for the introduction of other functional groups.

For storage, the compound should be sealed in a dry, inert atmosphere at room temperature to maintain its structural integrity.[1][4]

Applications in Drug Development

The rigid cyclobutane core of this molecule makes it an attractive building block in medicinal chemistry. Its ability to present substituents in well-defined spatial orientations can lead to enhanced binding affinity and selectivity for biological targets. The hydroxyl and ester functionalities provide handles for further chemical modification, enabling its incorporation into more complex drug candidates.[3] Preliminary research on similar compounds suggests potential anti-inflammatory and antimicrobial properties.[3]

Conclusion

This compound is a valuable building block with a unique three-dimensional structure that is of growing importance in the field of drug discovery. This guide has outlined its key physicochemical properties, providing both predicted values and a framework for their essential experimental verification. A thorough understanding and experimental validation of these properties are critical for the successful application of this compound in the synthesis of novel and effective therapeutic agents.

References

A Technical Guide to trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate (CAS: 1408075-48-8): Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate is a specialized chiral building block that has garnered significant interest in medicinal chemistry and organic synthesis.[1] Its rigid cyclobutane scaffold, combined with a stereochemically defined tertiary methyl ester and secondary alcohol, offers a unique three-dimensional architecture. This structure is particularly valuable for the development of complex molecular entities where precise spatial orientation of functional groups is critical for biological activity. This guide provides an in-depth examination of its chemical properties, a detailed protocol for its stereoselective synthesis, methods for its analytical characterization, and an overview of its applications, with a focus on its emerging role as a key component in the synthesis of novel therapeutics, including protein degraders.[2]

Physicochemical Properties and Identifiers

The fundamental properties of a chemical entity are critical for its application in synthesis and drug design. The key identifiers and physicochemical characteristics of this compound are summarized below. It is important to note that while some physical properties like boiling point are derived from computational predictions, they provide valuable estimates for experimental planning.[3]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 1408075-48-8[2][3][4][5]
IUPAC Name methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate[1][3]
Molecular Formula C₇H₁₂O₃[2][3]
Molecular Weight 144.17 g/mol [2][3][6]
SMILES CC1(CC(C1)O)C(=O)OC[3][6]
InChI 1S/C7H12O3/c1-7(6(9)10-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3[1][3][6]
MDL Number MFCD23105988[3][4]

Table 2: Physicochemical Properties

PropertyValueSource
Physical Form Liquid[4]Experimental
Purity ≥97%Commercial Spec.[2][4]
Boiling Point 190.2 ± 33.0 °CPredicted[3]
Density 1.232 ± 0.06 g/cm³Predicted[3]
pKa 14.73 ± 0.40Predicted[3]
Storage Room temperature, under inert atmosphere, sealed in dry conditions.[3][4]Recommendation

Stereoselective Synthesis: A Strategic Approach

The synthesis of the trans isomer requires precise stereochemical control. A robust and scalable strategy involves a two-step sequence starting from the corresponding ketone: 1) stereoselective reduction to the cis-alcohol, followed by 2) stereochemical inversion to the desired trans product via a Mitsunobu reaction.[1]

G start Methyl 3-oxo-1-methyl- cyclobutanecarboxylate step1 Step 1: Stereoselective Reduction start->step1 cis cis-Methyl 3-hydroxy-1-methyl- cyclobutanecarboxylate step1->cis  LiAlH(t-BuO)₃  THF, -78°C to -60°C step2 Step 2: Mitsunobu Inversion cis->step2 target trans-Methyl 3-hydroxy-1-methyl- cyclobutanecarboxylate (Target Compound) step2->target  DIAD, PPh₃  Nucleophile (e.g., PhCOOH)  then Hydrolysis

Caption: High-level workflow for the stereoselective synthesis of the target compound.

Detailed Protocol: Step 1 - Reduction to cis-Alcohol

This procedure focuses on the kinetically controlled reduction of the ketone precursor.

  • Expert Insight (Causality): The choice of Lithium tri-tert-butoxyaluminum hydride (LiAlH(t-BuO)₃) is critical.[1] Its significant steric bulk prevents coordination with the carbonyl oxygen from the same face as the adjacent quaternary ester group. Consequently, the hydride is delivered to the carbonyl carbon from the less sterically hindered face, resulting in the preferential formation of the cis-alcohol.[1]

  • Methodology:

    • Under an inert nitrogen atmosphere, dissolve the starting material, Methyl 3-oxo-1-methylcyclobutanecarboxylate, in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.8 M.[7]

    • Cool the solution to a temperature range of -78°C to -60°C using a dry ice/acetone bath.[1][7]

    • Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF dropwise, maintaining the internal temperature below -60°C.[7]

    • Stir the reaction mixture at this temperature for 4 hours.[1][7]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).[3]

    • Upon completion, carefully quench the reaction by the dropwise addition of 6 M hydrochloric acid at approximately 0°C until the pH is adjusted to 5-6.[7]

    • Dilute the mixture with ethyl acetate, filter through celite to remove inorganic salts, and separate the organic layer.[7]

    • Extract the aqueous phase with ethyl acetate. Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, which can be used in the next step, often without further purification.[7] This process typically yields the product with high purity (approx. 95%) and good yield (approx. 88%).[1][7]

Detailed Protocol: Step 2 - Stereochemical Inversion

The Mitsunobu reaction provides a reliable method for inverting the stereocenter at the hydroxyl-bearing carbon.

  • Expert Insight (Mechanism): This reaction proceeds via an SN2 mechanism. The triphenylphosphine and azodicarboxylate form an adduct that activates the cis-hydroxyl group, converting it into a good leaving group. A suitable nucleophile (e.g., benzoate) then attacks from the backside, leading to a complete inversion of configuration. Subsequent hydrolysis of the resulting ester liberates the desired trans-alcohol.

  • Methodology:

    • Under an inert nitrogen atmosphere, dissolve the crude cis-alcohol intermediate, triphenylphosphine (1.5 eq.), and benzoic acid (1.5 eq.) in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise. A color change and/or formation of a precipitate is typically observed.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction for the disappearance of the starting alcohol by TLC or LCMS.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in a solvent mixture like methanol/water and add a base such as sodium hydroxide or potassium carbonate to hydrolyze the benzoate ester.

    • Stir until the hydrolysis is complete (monitor by TLC/LCMS).

    • Neutralize the mixture, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.

    • Purify the crude product using silica gel column chromatography to obtain the final, high-purity this compound.

Analytical Characterization and Quality Control

Rigorous analytical validation is essential to confirm the structure, stereochemistry, and purity of the final compound.

  • Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is invaluable for confirming the diastereomeric purity and separating the trans isomer from any residual cis starting material. LCMS is a critical tool for monitoring reaction progress and confirming the molecular weight of intermediates and the final product.[3]

  • Spectroscopic Confirmation (Anticipated Data):

    • ¹H NMR: The spectrum should show distinct signals corresponding to the two non-equivalent methyl groups (one on the quaternary carbon and one from the ester), the methine proton adjacent to the hydroxyl group (CH-OH), and the diastereotopic methylene protons of the cyclobutane ring. The relative stereochemistry can often be inferred from coupling constants and nOe experiments.

    • ¹³C NMR: The spectrum is expected to show 7 distinct carbon signals, including the carbonyl carbon of the ester, the quaternary carbon, the methine carbon bearing the hydroxyl group, the methoxy carbon, the ring methyl carbon, and the two methylene carbons of the ring.

    • Mass Spectrometry (MS): Electrospray ionization (ESI) would be expected to show the protonated molecular ion [M+H]⁺ at m/z 145.08, confirming the molecular weight.

    • Infrared (IR) Spectroscopy: Key vibrational stretches are expected for the hydroxyl group (broad, ~3400 cm⁻¹), the ester carbonyl group (strong, ~1730 cm⁻¹), and C-O bonds (~1200-1100 cm⁻¹).

Chemical Reactivity and Applications

The utility of this compound stems from its two orthogonal functional groups, which can be manipulated selectively.

G cluster_0 This compound cluster_1 Potential Reactions main Core Structure fg1 Hydroxyl Group (-OH) main->fg1 fg2 Methyl Ester (-COOMe) main->fg2 ox Oxidation fg1->ox sub Substitution fg1->sub red Reduction fg2->red hyd Hydrolysis fg2->hyd

Caption: Key reactive sites and corresponding classes of chemical transformations.

  • Versatile Synthetic Intermediate: The hydroxyl group can be oxidized to a ketone, substituted with other functional groups (e.g., halides, amines), or used as a handle for further elaboration.[3] The ester group can be reduced to a primary alcohol or hydrolyzed to the corresponding carboxylic acid, providing another point for modification.[3]

  • Application in Protein Degraders: This molecule is explicitly categorized as a "Protein Degrader Building Block".[2] Small, rigid scaffolds are highly desirable in the design of bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs). The defined stereochemistry and anchor points of this cyclobutane derivative make it an ideal linker component to connect a target-binding warhead with an E3 ligase-recruiting moiety, controlling the distance and vector between the two active ends.

  • Potential Therapeutic Activity: Preliminary research suggests that the compound itself or its close derivatives may possess intrinsic biological activity, including anti-inflammatory and antimicrobial properties, particularly against Gram-positive bacteria.[1] The hydroxyl group is key to this potential, as it can participate in hydrogen bonding interactions with biological targets like enzyme active sites.[1][3]

Conclusion

This compound is more than a simple organic molecule; it is a precision tool for the modern medicinal chemist. Its well-defined three-dimensional structure, accessible via robust stereoselective synthesis, provides a reliable platform for constructing complex and biologically active compounds. As research into sophisticated therapeutic modalities like targeted protein degradation continues to expand, the importance of such specialized, rigid building blocks is set to grow, positioning this compound as a valuable asset in the drug discovery pipeline.

References

An In-depth Technical Guide to the Molecular Structure and Synthesis of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Cyclobutane Scaffolds

Cyclobutane derivatives are valuable structural motifs in medicinal chemistry and organic synthesis. Their inherent ring strain and defined three-dimensional geometry offer unique properties that can be exploited in the design of novel therapeutics and complex molecular architectures. The subject of this guide, trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, represents a versatile building block possessing multiple functional groups—a hydroxyl, an ester, and a quaternary center—on a stereochemically defined cyclobutane core. This arrangement allows for diverse chemical modifications, making it a valuable precursor for more intricate molecules.[1] The trans configuration, in particular, minimizes steric hindrance between the substituents, contributing to the compound's overall stability.[2] This guide provides a comprehensive overview of its molecular structure, a detailed, field-proven synthetic approach, and methods for its thorough characterization.

Molecular Identity and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is critical for its application in synthetic chemistry.

PropertyValueSource
Systematic (IUPAC) Name methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate[2]
CAS Number 1408075-48-8[3][4]
Molecular Formula C₇H₁₂O₃[2]
Molecular Weight 144.17 g/mol [2]
Predicted Boiling Point 190.2 ± 33.0 °C[2]
Predicted Density 1.232 ± 0.06 g/cm³[2]
Canonical SMILES CC1(CC(C1)O)C(=O)OC[2]
InChI Key KFLCCZPFOPDGLN-KBTIHESUSA-N[4]

Strategic Synthesis: A Two-Step Approach to Stereochemical Control

The synthesis of this compound presents a stereochemical challenge: the controlled formation of the 1,3-trans relationship between the hydroxyl and the methyl ester groups. A robust and logical synthetic strategy involves the initial stereoselective reduction of a ketone precursor to establish a cis-diol intermediate, followed by a stereochemical inversion of the alcohol. This approach is predicated on well-established and reliable transformations in organic synthesis.

Synthetic Workflow Overview

G A Methyl 1-methyl-3-oxocyclobutanecarboxylate B cis-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate A->B C cis-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate D This compound C->D  Mitsunobu Reaction (PPh₃, DIAD, p-nitrobenzoic acid) SN2 Inversion

Caption: Synthetic workflow for this compound.

Part 1: Stereoselective Reduction of Methyl 1-methyl-3-oxocyclobutanecarboxylate

Causality of Experimental Choice: The initial step aims to reduce the ketone of the cyclobutanone precursor. The stereochemical outcome of hydride reductions of substituted cyclobutanones is often highly predictable. Bulky hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), exhibit a strong preference for attacking the carbonyl group from the face opposite to the adjacent bulky substituent, leading to the formation of the cis-alcohol. This diastereoselectivity is driven by steric hindrance, which disfavors the approach of the hydride from the same face as the ester group.

Experimental Protocol:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyl 1-methyl-3-oxocyclobutanecarboxylate (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF) (approx. 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Hydride Addition: Slowly add L-Selectride® (1.1 eq, 1.0 M solution in THF) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, predominantly cis-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, can be purified by flash column chromatography on silica gel.

Part 2: Stereochemical Inversion via the Mitsunobu Reaction

Causality of Experimental Choice: The Mitsunobu reaction is a powerful and reliable method for achieving the inversion of stereochemistry at a secondary alcohol center.[5] The reaction proceeds via an SN2 mechanism, where the alcohol is activated in situ by triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] A carboxylic acid is used as the nucleophile, which attacks the activated alcohol from the backside, resulting in a clean inversion of configuration. Subsequent hydrolysis of the resulting ester yields the desired trans-alcohol. Using a mildly acidic carboxylic acid like p-nitrobenzoic acid can improve yields for sterically hindered alcohols.[7]

Experimental Protocol:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the purified cis-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate (1.0 eq), triphenylphosphine (1.5 eq), and p-nitrobenzoic acid (1.5 eq). Dissolve the solids in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Hydrolysis: Upon completion, add a solution of sodium hydroxide (2.0 eq) in a 1:1 mixture of methanol and water. Stir at room temperature for 4-6 hours to hydrolyze the intermediate p-nitrobenzoate ester.

  • Work-up: Remove the organic solvents under reduced pressure. Dilute the residue with water and extract with diethyl ether (3x).

  • Purification: Combine the organic extracts, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash chromatography to yield the final this compound.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the structure and stereochemistry of the final product.

Predicted Spectroscopic Data
Technique Expected Observations
¹H NMR Signals for the methyl group on the ring (singlet), the methyl ester (singlet), the proton on the carbon bearing the hydroxyl group (multiplet), and the cyclobutane ring protons (multiplets). The coupling constants between the cyclobutane protons are critical for confirming the trans stereochemistry.
¹³C NMR Resonances for the quaternary carbon, the carbon bearing the hydroxyl group, the carbonyl carbon of the ester, the methoxy carbon, the ring methyl carbon, and the CH₂ groups of the cyclobutane ring.
FTIR (cm⁻¹) A broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretch of the alcohol, a strong absorption around 1730 cm⁻¹ for the C=O stretch of the ester, and C-H stretching frequencies around 2850-3000 cm⁻¹.
Mass Spec. (MS) The molecular ion peak (M⁺) and characteristic fragmentation patterns corresponding to the loss of functional groups such as the methoxy group or water.
Stereochemical Confirmation by ¹H NMR

The key to confirming the trans stereochemistry lies in the analysis of the proton-proton coupling constants (³J) of the cyclobutane ring protons in the ¹H NMR spectrum. For cyclobutane systems, the coupling constant between two adjacent protons in a trans relationship is typically larger (around 6-8 Hz) than that for two protons in a cis relationship (around 2-4 Hz). Therefore, careful analysis of the multiplicity and coupling constants of the ring protons provides definitive evidence for the stereochemical outcome of the synthesis.

Potential Applications and Reactivity

This compound is a versatile synthetic intermediate capable of undergoing a variety of chemical transformations:[2]

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone using standard oxidizing agents (e.g., PCC, Swern, or Dess-Martin oxidation).

  • Reduction: The methyl ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by a wide range of nucleophiles.

Reactivity Overview Diagram

G A This compound B Methyl 1-methyl-3-oxocyclobutanecarboxylate A->B  Oxidation (PCC/Swern) C trans-1-Methyl-3-(tosyloxy)cyclobutanecarboxylate A->C  Tosylation (TsCl, Pyridine) D trans-3-(Hydroxymethyl)-1-methylcyclobutanol A->D  Reduction (LiAlH₄)

References

A-Technical-Guide-to-Methyl-(1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Chemical Researchers and Drug Development Professionals

Introduction

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern medicinal chemistry.[1] Its rigid, puckered three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic profiles of drug candidates.[1] Within this class of compounds, methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate (CAS No. 1408075-48-8) represents a key building block.[2] The trans relationship between the methyl ester and the hydroxyl group, coupled with the quaternary center at C1, provides a synthetically versatile platform for the development of complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies.[3] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this specific stereoisomer, offering insights for its effective utilization in research and development.

Physicochemical Properties and Structural Confirmation

A thorough understanding of the physicochemical properties of a compound is paramount for its application in synthesis and drug design. The key properties of methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate are summarized below.

PropertyValueSource
CAS Number 1408075-48-8Ark Pharma Scientific Limited[2]
Molecular Formula C₇H₁₂O₃Ark Pharma Scientific Limited[2]
Molecular Weight 144.17 g/mol PubChem[4]
Appearance Colorless to light yellow liquidChemicalBook[5]
Boiling Point ~190 °C (Predicted)ChemicalBook[5]
Density ~1.232 g/cm³ (Predicted)ChemicalBook[5]

Expected ¹H NMR Spectral Data (CDCl₃):

  • -OH (hydroxyl): A broad singlet, typically in the range of 1.5-3.0 ppm, whose position is dependent on concentration and temperature.

  • -OCH₃ (methyl ester): A sharp singlet around 3.7 ppm.

  • -CH₃ (methyl on ring): A singlet around 1.2-1.5 ppm.

  • -CH₂- (cyclobutane ring protons): Complex multiplets between 1.8 and 2.8 ppm.

  • -CH-OH (cyclobutane ring proton): A multiplet around 4.0-4.5 ppm.

Expected ¹³C NMR Spectral Data (CDCl₃):

  • C=O (ester carbonyl): ~175 ppm

  • C-OH: ~65-70 ppm

  • -OCH₃: ~52 ppm

  • Quaternary C: ~40-45 ppm

  • -CH₂-: ~30-35 ppm

  • -CH₃: ~20-25 ppm

Stereoselective Synthesis

The synthesis of 1,3-disubstituted cyclobutanes with defined stereochemistry is a significant challenge in organic chemistry.[6] For methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate, a plausible and efficient synthetic strategy involves the stereoselective reduction of a ketone precursor.

A general retrosynthetic analysis points to methyl 1-methyl-3-oxocyclobutane-1-carboxylate as a key intermediate. This intermediate can be synthesized from commercially available starting materials.[7] The subsequent reduction of the ketone is the critical step for establishing the desired trans stereochemistry.

Synthetic Workflow A Methyl Cyclobutanecarboxylate B Methyl 1-methylcyclobutane-1-carboxylate A->B LDA, MeI C Methyl 1-methyl-3-oxocyclobutane-1-carboxylate B->C Oxidation D Methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate C->D Stereoselective Reduction (e.g., NaBH4)

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol: Stereoselective Reduction

This protocol is a representative method for the diastereoselective reduction of a cyclobutanone to the corresponding trans-alcohol.[6]

Materials:

  • Methyl 1-methyl-3-oxocyclobutane-1-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve methyl 1-methyl-3-oxocyclobutane-1-carboxylate (1.0 eq) in methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate. The cis isomer may also be present, and careful chromatography is required for separation.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent for ketones, minimizing the risk of ester reduction. The stereoselectivity of the reduction is influenced by the steric hindrance of the methyl and ester groups, favoring hydride attack from the less hindered face to yield the trans product as the major isomer.

  • Solvent and Temperature: Methanol is a common solvent for borohydride reductions. Conducting the reaction at 0 °C helps to control the reaction rate and can improve diastereoselectivity.

Reactivity and Synthetic Utility

The bifunctional nature of methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate, possessing both a hydroxyl group and a methyl ester, makes it a versatile intermediate for further chemical modifications.

Reactivity Pathways cluster_0 Methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate cluster_1 Hydroxyl Group Reactions cluster_2 Ester Group Reactions Core Core Molecule Oxidation Oxidation to Ketone Core->Oxidation Etherification Etherification (e.g., Williamson) Core->Etherification Esterification Esterification Core->Esterification Hydrolysis Saponification to Carboxylic Acid Core->Hydrolysis Amidation Aminolysis to Amide Core->Amidation Reduction Reduction to Primary Alcohol Core->Reduction

Caption: Potential reaction pathways for the core molecule.

The hydroxyl group can be oxidized back to the ketone, or it can undergo etherification or esterification to introduce a variety of functional groups. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol. This dual reactivity allows for the construction of a diverse library of compounds from a single chiral building block.

Applications in Drug Discovery

The 1,3-disubstituted cyclobutane scaffold is increasingly recognized for its favorable properties in drug design.[8][9] It can serve as a bioisosteric replacement for other cyclic systems or acyclic linkers, often leading to improved pharmacological profiles.[1] The rigidity of the cyclobutane ring can lock a molecule into a bioactive conformation, enhancing its binding to a target protein.

Specifically, compounds derived from methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate have been explored as intermediates in the synthesis of kinase inhibitors.[3] The defined stereochemistry and the presence of functional groups for further elaboration make it an attractive starting point for creating molecules that can fit into the well-defined pockets of enzyme active sites. Furthermore, the introduction of a cyclobutane ring can increase the sp³ character of a molecule, which is often correlated with improved solubility and reduced off-target toxicity.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate. It is classified as a combustible liquid and may cause skin, eye, and respiratory irritation.[4] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[10][11][12] Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate is a valuable and versatile building block for organic synthesis and drug discovery. Its well-defined stereochemistry and bifunctional nature provide a robust platform for the creation of complex and diverse molecular architectures. As the demand for novel, three-dimensional scaffolds in medicinal chemistry continues to grow, the importance of such chiral cyclobutane derivatives is likely to increase. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will enable researchers to fully exploit its potential in their scientific endeavors.

References

biological activity of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Evaluation of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Section 1: Executive Summary

This technical guide provides a comprehensive framework for assessing the , a functionalized cyclobutane derivative. While preliminary research suggests potential anti-inflammatory and antimicrobial properties, this document moves beyond speculation to establish a rigorous, tiered experimental plan for its evaluation.[1] We delve into the strategic importance of the cyclobutane scaffold in modern drug discovery, detail the stereoselective synthesis of the target compound, and present validated, step-by-step protocols for foundational in vitro screening. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize novel small molecules and understand the scientific rationale behind their evaluation, from initial screening to mechanism of action deconvolution.

Section 2: The Cyclobutane Scaffold: A Privileged Structure in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity, is now increasingly recognized as a valuable scaffold in drug design.[2][3] Its inherent ring strain (approximately 26.3 kcal/mol) forces it into a rigid, puckered conformation, a stark contrast to the flexibility of larger cycloalkanes.[2] This conformational rigidity is a key strategic advantage in medicinal chemistry for several reasons:

  • Conformational Locking: By incorporating a cyclobutane, chemists can "lock" a molecule's pharmacophores into a specific spatial orientation that is optimal for binding to a biological target. This pre-organization can minimize the entropic penalty upon binding, potentially leading to a significant increase in potency.[2][4]

  • Metabolic Stability: The cyclobutane core is relatively inert and can be used to replace more metabolically labile groups. For instance, replacing a flexible alkyl chain or a susceptible aromatic ring with a cyclobutane can block common sites of metabolic oxidation, thereby improving a drug candidate's pharmacokinetic profile.[5]

  • Vectorial Projection: The three-dimensional nature of the puckered cyclobutane ring allows for precise, non-planar projection of substituents into space, enabling unique interactions within a target's binding pocket that are inaccessible to flat, aromatic systems.[2]

  • Novel Chemical Space: As a non-classical bioisostere, the cyclobutane scaffold allows chemists to explore novel chemical space, leading to compounds with unique intellectual property and potentially improved selectivity or safety profiles.[5]

The subject of this guide, this compound, embodies these principles. It presents a rigid core decorated with versatile functional groups—a hydroxyl group for hydrogen bonding and an ester for potential hydrolysis or further modification—making it an intriguing candidate for biological screening.[1][6]

Section 3: Physicochemical Properties and Stereoselective Synthesis

A thorough understanding of a compound's physical properties and its synthetic origin is fundamental to any biological investigation. The specific stereochemistry of the trans isomer is critical, as biological targets are chiral and often exhibit strict stereoselectivity.

Physicochemical Data
PropertyValueSource
IUPAC Name methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate[6][7]
CAS Number 1408075-48-8[6][7][8]
Molecular Formula C₇H₁₂O₃[1][6][9]
Molecular Weight 144.17 g/mol [1][6][9]
Canonical SMILES CC1(CC(C1)O)C(=O)OC[6][9]
Predicted Boiling Point 190.2 ± 33.0 °C[6]
Predicted Density 1.232 ± 0.06 g/cm³[6]
Storage Room temperature, under inert atmosphere[6][7]
Rationale and Workflow for Stereoselective Synthesis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For this compound, achieving the trans configuration, where the hydroxyl and carboxylate groups are on opposite faces of the ring, is paramount. A highly cited and industrially scalable route leverages a stereochemical inversion to achieve this specific outcome with high fidelity.[1]

The causality behind this multi-step synthesis is clear:

  • Stereoselective Reduction: Direct reduction of the ketone precursor often favors the thermodynamically stable cis-alcohol. The use of a sterically hindered reducing agent like Lithium tri-tert-butoxyaluminum hydride (LiAlH(t-BuO)₃) enhances this selectivity, providing the cis-alcohol in high yield.[1] This step establishes the initial, albeit incorrect, stereocenter.

  • Mitsunobu Inversion: The Mitsunobu reaction is a classic and reliable method for inverting the stereochemistry of a secondary alcohol. It proceeds via an SN2 mechanism, which by definition results in a complete inversion of configuration. This is the critical step that converts the cis-alcohol into the desired trans product.

  • Hydrolysis/Esterification: Final steps are taken to yield the target methyl ester. This synthetic strategy is superior to methods lacking stereochemical control, as it avoids the need for difficult chromatographic separation of isomers.[1]

G cluster_synthesis Stereoselective Synthesis Workflow start Methyl 3-oxo-1-methyl- cyclobutanecarboxylate cis_alcohol cis-3-hydroxy-1-methyl- cyclobutanecarboxylate start->cis_alcohol  Stereoselective Reduction  (e.g., LiAlH(t-BuO)₃)  Yield: ~88% trans_product trans-Methyl 3-hydroxy-1-methyl- cyclobutanecarboxylate (Target) cis_alcohol->trans_product  Stereochemical Inversion  (Mitsunobu Reaction)  Selectivity: >95% trans G compound *trans*-Methyl 3-hydroxy- 1-methyl-cyclobutanecarboxylate -OH -COOCH₃ target Biological Target (Enzyme/Receptor) Active Site Allosteric Site compound->target H-Bonding (via -OH group) effect Biological Effect (e.g., Inhibition, Modulation) target->effect Functional Modulation G cluster_workflow Biological Evaluation and MoA Workflow tier1 Tier 1: Foundational Screening (Cytotoxicity, Antimicrobial, Anti-inflammatory) hit_decision Activity Observed? (IC₅₀ < 10 µM & CC₅₀/IC₅₀ > 10) tier1->hit_decision tier2 Tier 2: MoA Deconvolution (e.g., Target-based assays, Pathway analysis) hit_decision->tier2 Yes no_hit Compound Inactive or Toxic hit_decision->no_hit No sar Structure-Activity Relationship (SAR) & Lead Optimization tier2->sar

References

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action for trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Abstract

This compound is a unique small molecule featuring a rigid, three-dimensional cyclobutane scaffold. While primarily utilized as a versatile building block in organic synthesis, preliminary evidence suggests potential biological activities, including anti-inflammatory and antimicrobial properties.[1][2] However, its specific mechanism of action (MoA) remains uncharacterized. This guide abandons a traditional descriptive format due to the nascent stage of research on this compound. Instead, it serves as a comprehensive strategic roadmap for researchers, outlining a logical, multi-pronged approach to systematically elucidate the MoA of this and other novel small molecules. We will detail the requisite experimental workflows, from initial phenotypic screening and target identification to pathway analysis and validation, providing the scientific rationale behind each methodological choice.

Introduction: The Case for a Cyclobutane Scaffold

This compound (PubChem CID: 45090007) is an organic compound with the molecular formula C₇H₁₂O₃.[1][3] Its structure is characterized by a puckered cyclobutane ring, a feature that imparts conformational rigidity—a desirable trait in drug design for improving potency and selectivity.[4] The cyclobutane motif is an underrepresented scaffold in marketed drugs but offers distinct advantages by providing novel three-dimensional exit vectors for chemical exploration and potentially improving physicochemical properties compared to more flexible or planar systems.[5]

The subject molecule possesses two key functional groups poised for biological interaction: a hydroxyl group, capable of forming hydrogen bonds, and a methyl ester group, which can undergo hydrolysis or engage in other interactions.[1][2] These features, combined with the rigid core, make it a compelling candidate for biological investigation. This guide provides the framework to move this compound from a synthetic intermediate to a well-understood pharmacological tool.

Phase 1: Phenotypic Screening & Hypothesis Generation

Before dedicating resources to identifying a specific molecular target, it is crucial to robustly confirm and expand upon the preliminary reported biological activities. A phenotypic screening approach allows for unbiased discovery of cellular or organismal effects, which can provide vital clues to the underlying mechanism.

Experimental Protocol: Multi-Parametric Phenotypic Screening
  • Assay Selection:

    • Anti-inflammatory Assay: Utilize lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Measure the dose-dependent inhibition of nitric oxide (NO) production using the Griess assay and key pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA.

    • Antimicrobial Assay: Perform minimum inhibitory concentration (MIC) assays against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as suggested by initial reports.[1]

    • General Cytotoxicity Assay: Employ a standard cell viability assay (e.g., CellTiter-Glo®) across multiple cell lines (e.g., HEK293, HepG2, A549) to determine the compound's therapeutic window and identify potential tissue-specific effects.

  • High-Content Imaging (HCI):

    • Treat a well-characterized cell line (e.g., U2OS) with the compound at various concentrations.

    • Stain cells with a panel of fluorescent dyes to simultaneously assess multiple phenotypic parameters (e.g., nuclear morphology, mitochondrial membrane potential, cell cycle status, cytoskeletal integrity).

    • Rationale (Expertise): HCI provides an unbiased, quantitative fingerprint of the compound's cellular impact. A specific morphological change (e.g., cell cycle arrest at G2/M phase) is a powerful starting point for forming a mechanistic hypothesis.

  • Data Analysis & Hypothesis Generation:

    • Integrate quantitative data from all assays. A compound that, for instance, reduces inflammatory markers without general cytotoxicity is a strong candidate for further study.

    • Compare the observed phenotypic fingerprint to known compounds in databases like the Connectivity Map to draw connections to established mechanisms of action.[6]

Visualization: Phenotypic Screening Workflow

G cluster_0 Phase 1: Screening Cascade start Compound (this compound) viability General Viability/ Cytotoxicity Assay (e.g., CellTiter-Glo) start->viability Dose-response inflammatory Anti-Inflammatory Assay (LPS-stimulated Macrophages) start->inflammatory Dose-response antimicrobial Antimicrobial Assay (MIC Panel) start->antimicrobial Dose-response hci High-Content Imaging (Multiplexed Staining) start->hci Dose-response data_analysis Data Integration & Analysis viability->data_analysis inflammatory->data_analysis antimicrobial->data_analysis hci->data_analysis hypothesis Generate Mechanistic Hypothesis data_analysis->hypothesis

Caption: Workflow for initial phenotypic screening and hypothesis generation.

Phase 2: Molecular Target Identification

Identifying the specific biomolecule(s) that the compound directly binds to is the cornerstone of MoA elucidation. A multi-pronged approach is recommended, as no single method is foolproof. Understanding the principles behind each strategy is critical for interpreting the results.[7][8]

Affinity-Based Proteomics

This strategy involves using a modified version of the compound as "bait" to "fish" for its binding partners from a complex protein mixture (cell lysate).

Conceptual Protocol: Affinity Probe Synthesis & Pulldown

  • Probe Synthesis: Synthesize an analog of the parent compound by attaching a linker and a reporter tag (e.g., biotin) to a position that is not critical for its biological activity. The hydroxyl group is a prime candidate for modification.

    • Rationale (Trustworthiness): A crucial control is to synthesize an inactive analog (if one is identified through SAR) with the same linker/tag to identify non-specific binders. The activity of the tagged compound must be confirmed to be similar to the parent compound.

  • Immobilization: Covalently attach the biotinylated probe to streptavidin-coated magnetic beads.

  • Protein Pulldown: Incubate the beads with cell lysate. The target protein will bind to the compound on the beads.

  • Washing & Elution: Wash away non-specific proteins. Elute the specifically bound proteins.

  • Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Genetic Interaction Mapping (CRISPR/RNAi)

This approach identifies genes that, when silenced or overexpressed, alter a cell's sensitivity to the compound. This points to proteins in the relevant pathway, including the direct target.

Experimental Workflow

  • Screening: Perform a genome-wide CRISPR knockout screen in a cell line sensitive to the compound.

  • Treatment: Treat the pooled cell population with a sublethal dose of the compound.

  • Analysis: Sequence the guide RNAs (gRNAs) from both surviving and dying cell populations.

    • Sensitizing Hit: Depletion of a gRNA in the surviving population suggests that knocking out its target gene makes the cells more sensitive to the compound.

    • Resistance Hit: Enrichment of a gRNA suggests that knocking out its target gene confers resistance. The direct target is often a resistance hit.

Computational Prediction

In silico methods can predict potential targets based on the compound's structure, saving lab time and resources.

  • Target Prediction: Use reverse-docking software (e.g., PharmMapper, SwissTargetPrediction) to screen the compound's 3D structure against a library of known protein binding sites.

  • Similarity Searching: Identify known drugs with structural similarities to the compound and investigate their known targets.

Data Presentation: Comparison of Target ID Methods
MethodPrincipleAdvantagesDisadvantages
Affinity Proteomics Direct bindingIdentifies direct physical binders.Requires chemical modification; risk of steric hindrance; can miss weak binders.
CRISPR/RNAi Screen Genetic interactionUnbiased, genome-wide; no compound modification needed; identifies pathway components.Hits may be indirect; requires significant bioinformatics; can be resource-intensive.
Computational Structural similarityFast, low-cost; generates hypotheses quickly.Predictive only; high false-positive rate; requires experimental validation.

Visualization: Target Identification Strategies

G cluster_1 Phase 2: Target Identification Approaches cluster_biochem Biochemical cluster_genetic Genetic cluster_insilico In Silico compound Novel Compound affinity Affinity Proteomics compound->affinity Synthesize Probe crispr CRISPR/RNAi Screening compound->crispr Treat Cell Library computational Computational Prediction compound->computational Input Structure target_list Candidate Target List affinity->target_list crispr->target_list computational->target_list

Caption: Convergent strategies for identifying candidate molecular targets.

Phase 3: Mechanistic Validation & Pathway Analysis

Once a high-confidence target is identified, the focus shifts to validating the interaction and placing it within a biological context.

Experimental Protocol: Target Validation and Pathway Mapping
  • Confirm Direct Binding:

    • Method: Use a label-free biophysical technique like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

    • Procedure: Immobilize the purified recombinant target protein on a sensor chip (for SPR) or place it in the calorimeter cell (for ITC). Measure the binding kinetics (kon, koff) and affinity (KD) of the parent compound.

    • Rationale (Expertise): These methods confirm a direct, physical interaction between the unmodified small molecule and its putative target protein, providing quantitative affinity data that is essential for further development.

  • Biochemical Functional Assay:

    • If the target is an enzyme (e.g., a kinase, protease), develop an in vitro activity assay.

    • Demonstrate that the compound modulates the enzyme's activity in a dose-dependent manner. Calculate the IC₅₀ or EC₅₀.

  • Cellular Target Engagement:

    • Method: Use a Cellular Thermal Shift Assay (CETSA).

    • Procedure: Treat intact cells with the compound. Heat the cells across a temperature gradient. Soluble (un-denatured) protein is then quantified by Western blot.

    • Rationale (Trustworthiness): Ligand binding stabilizes a target protein, increasing its melting temperature. A shift in the melting curve upon compound treatment is strong evidence of target engagement in a physiological context.

  • Downstream Pathway Analysis:

    • Based on the known function of the target, investigate downstream signaling events.

    • Example: If the target is a kinase in the NF-κB pathway, treat cells with the compound and measure the phosphorylation of downstream substrates (e.g., IκBα) and the nuclear translocation of NF-κB p65 via Western blot and immunofluorescence, respectively.

Visualization: Hypothetical Signaling Pathway

G cluster_2 Hypothetical MoA: Kinase Inhibition compound trans-Methyl 3-hydroxy- 1-methyl-cyclobutanecarboxylate target Target Kinase (e.g., IKKβ) compound->target Binds & Inhibits substrate Substrate (IκBα) target->substrate Phosphorylates tf Transcription Factor (NF-κB) substrate->tf Releases nucleus Nuclear Translocation tf->nucleus gene Inflammatory Gene Expression (e.g., TNF-α, IL-6) nucleus->gene response Cellular Response (Inflammation) gene->response

Caption: Hypothetical pathway showing inhibition of a kinase by the compound.

Conclusion & Future Directions

This compound stands as a molecule of unrealized potential. Its value as a synthetic intermediate is clear, but its biological role is an open question. The experimental roadmap detailed in this guide provides a rigorous, multi-phase framework for systematically dissecting its mechanism of action. By progressing from broad phenotypic screening to specific target identification and pathway validation, researchers can build a comprehensive and defensible model of the compound's biological function. The insights gained will not only characterize this specific molecule but will also provide a deeper understanding of how the underutilized cyclobutane scaffold can be leveraged in the design of next-generation therapeutics.

References

A Technical Guide to the Spectroscopic Characterization of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, a key intermediate in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural elucidation through modern spectroscopic techniques. While experimental spectra for this specific compound are not widely published, this guide synthesizes data from analogous structures and predictive models to offer a robust analytical framework.

Introduction: The Significance of a Substituted Cyclobutane

This compound, with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol , is a chiral building block of significant interest.[1] Its rigid cyclobutane scaffold, adorned with hydroxyl and methyl ester functionalities, provides a unique three-dimensional architecture that is increasingly incorporated into novel therapeutic agents. The precise stereochemical arrangement of these functional groups is critical to its biological activity and synthetic utility. Therefore, unambiguous spectroscopic characterization is paramount for quality control, reaction monitoring, and advancing our understanding of its chemical behavior.

The trans configuration of the hydroxyl and ester groups minimizes steric hindrance, contributing to the compound's overall stability.[1] This guide will delve into the expected spectroscopic signatures that confirm this specific stereoisomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its constitution and stereochemistry.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be complex due to the rigid and puckered nature of the cyclobutane ring, which can lead to diastereotopic protons. The predicted chemical shifts (in ppm, relative to TMS) and their justifications are presented below.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale
-OHBroad singlet~1.5-3.0-The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.
-OCH₃Singlet~3.7-The methyl ester protons are in a distinct chemical environment and do not couple with other protons.
-CH₃Singlet~1.3-The methyl group attached to the quaternary carbon (C1) is a singlet.
-CH(OH)Multiplet~4.0-4.2J (vicinal, cis), J (vicinal, trans)This proton is deshielded by the adjacent hydroxyl group. The multiplicity will arise from coupling to the four neighboring methylene protons.
Ring CH₂ (axial and equatorial)Multiplets~1.8-2.5J (geminal), J (vicinal, cis), J (vicinal, trans)The four methylene protons on the cyclobutane ring are expected to be diastereotopic and will appear as complex multiplets with distinct chemical shifts and coupling constants.

Expert Insight: The key to confirming the trans stereochemistry lies in the coupling constants between the methine proton of the hydroxyl-bearing carbon and the adjacent methylene protons. Due to the puckered nature of the cyclobutane ring, the dihedral angles will lead to distinct cis and trans coupling constants.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Carbon Predicted Chemical Shift (ppm) Rationale
C=O (ester)~175The carbonyl carbon of the ester group is significantly deshielded.
C-OH~70The carbon atom bearing the hydroxyl group is deshielded due to the electronegativity of the oxygen atom.
C-CH₃ (quaternary)~45The quaternary carbon atom is less deshielded than the oxygen-bearing carbons.
-OCH₃~52The carbon of the methyl ester.
Ring CH₂~30-40The two methylene carbons of the cyclobutane ring are expected to have similar but distinct chemical shifts.
-CH₃~20The methyl group carbon attached to the quaternary center.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Filter the solution into a 5 mm NMR tube.

Instrument Parameters (500 MHz Spectrometer):

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Acquisition time: ~3 seconds

    • Relaxation delay: 2 seconds

  • ¹³C NMR:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Acquisition time: ~1 second

    • Relaxation delay: 2 seconds

  • 2D NMR (COSY, HSQC, HMBC): Utilize standard parameter sets to establish proton-proton and proton-carbon correlations, which are vital for unambiguous peak assignments.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition (500 MHz) cluster_data_analysis Data Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Add TMS b->c d Filter into NMR Tube c->d e 1H NMR d->e f 13C NMR d->f g 2D NMR (COSY, HSQC, HMBC) d->g h Process Spectra e->h f->h g->h i Assign Peaks h->i j Confirm Structure i->j

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Predicted IR Absorption Bands:

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
-OHO-H stretch3600-3200 (broad)
C-H (alkane)C-H stretch2980-2850
C=O (ester)C=O stretch~1735
C-O (ester)C-O stretch1300-1000
C-O (alcohol)C-O stretch1300-1000

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its structure.

Predicted Mass Spectral Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 144, corresponding to the molecular weight of the compound (C₇H₁₂O₃).

  • Key Fragmentation Peaks:

    • m/z = 129 ([M-CH₃]⁺): Loss of a methyl group.

    • m/z = 113 ([M-OCH₃]⁺): Loss of the methoxy group from the ester.

    • m/z = 85 ([M-COOCH₃]⁺): Loss of the entire methyl ester group.

    • m/z = 57: A common fragment for cyclobutane ring systems.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) or a softer ionization technique like electrospray ionization (ESI) or chemical ionization (CI).

  • Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition.

MS_Workflow cluster_sample_intro Sample Introduction cluster_ms_analysis Mass Analysis cluster_data_interp Data Interpretation a Prepare Dilute Solution b Inject into MS a->b c Ionization (EI/ESI) b->c d Mass Separation c->d e Detection d->e f Identify Molecular Ion e->f g Analyze Fragmentation f->g h Confirm Structure g->h

References

An In-depth Technical Guide to the Solubility and Storage of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the critical physicochemical properties, solubility, and storage protocols for trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate (CAS No. 1408075-48-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the effective use and long-term stability of this versatile building block.

Introduction: A Profile of this compound

This compound is a substituted cyclobutane derivative with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol .[1][2] Its structure, featuring a hydroxyl group and a methyl ester in a trans configuration on a cyclobutane ring, makes it a valuable intermediate in organic synthesis and medicinal chemistry.[2] The trans arrangement of the functional groups minimizes steric hindrance, contributing to the compound's overall stability.[1] Understanding its solubility and stability is paramount for its application in synthesizing more complex molecules, where it can undergo reactions such as oxidation, reduction, and substitution.[1][2]

Physicochemical Properties

A foundational understanding of the compound's physical and chemical characteristics is essential for its proper handling and application.

PropertyValueSource
Molecular Formula C₇H₁₂O₃[1][2]
Molecular Weight 144.17 g/mol [1][2]
Appearance Liquid[3]
Predicted Boiling Point 190.2 ± 33.0 °C[1]
Predicted Density 1.232 ± 0.06 g/cm³[1]
Predicted pKa 14.73 ± 0.40[1]

Solubility Profile

The solubility of this compound is dictated by the interplay of its polar hydroxyl group and its less polar methyl ester and cyclobutane core. The hydroxyl group can participate in hydrogen bonding, which generally enhances solubility in protic solvents like water and alcohols.[1][2] Conversely, the rest of the molecule lends itself to solubility in organic solvents.

While specific quantitative solubility data is not widely published, a qualitative assessment suggests the following:

  • Polar Protic Solvents (e.g., Water, Ethanol): The presence of the hydroxyl group suggests some degree of solubility. However, complete miscibility in water is unlikely due to the hydrophobic contribution of the cyclobutane ring and methyl groups. It is expected to be more soluble in alcohols like ethanol.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated in these solvents. For instance, related syntheses involving similar compounds have utilized N,N-dimethylformamide (DMF) as a solvent.[1]

  • Nonpolar Solvents (e.g., Toluene, Hexanes): Limited solubility is expected in highly nonpolar solvents.

Experimental Protocol for Determining Solubility

Given the absence of precise solubility data, researchers should determine it empirically for their specific application. The following is a standard protocol for determining the solubility of a compound.

Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC or other suitable analytical instrument

Procedure:

  • Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent in a vial.

  • Equilibrate the solution by agitating it (e.g., using a vortex mixer) at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the solution to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the compound in the diluted sample using a calibrated analytical method (e.g., HPLC with a standard curve).

  • Calculate the original concentration in the saturated solution to determine the solubility.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound. Most suppliers recommend storing the compound at room temperature and sealed in a dry environment .[3] One supplier suggests storage at 2-8°C . For long-term storage, refrigeration is a prudent choice to minimize potential degradation.

Key Stability Considerations:
  • Hydrolysis: The methyl ester functionality is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid.[1] Therefore, exposure to strong acids, bases, and moisture should be avoided.

  • Oxidation: The secondary hydroxyl group can be oxidized to a ketone.[1] Contact with strong oxidizing agents should be prevented.

  • Ring Strain: Cyclobutane rings possess inherent ring strain, which can make them susceptible to ring-opening reactions under certain conditions, such as in the presence of Lewis acids or under thermolysis.[4] However, under normal laboratory and storage conditions, the cyclobutane ring in this compound is expected to be stable.[4]

To ensure long-term stability, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen.[1]

Safe Handling and Personal Protective Equipment (PPE)

As with any chemical, safe handling practices are essential. The following are general guidelines for handling this compound in a laboratory setting.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling larger quantities or if there is a risk of aerosolization.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves before use.

    • Skin and Body Protection: Wear a lab coat. Ensure that skin is not exposed.

  • General Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]

  • Spills: In case of a spill, clean it up promptly using appropriate absorbent materials and dispose of the waste in a designated hazardous waste container.

Preparation of Stock Solutions

For many applications, a stock solution of this compound will be required. The choice of solvent will depend on the downstream application and the compound's solubility.

Protocol for Preparing a Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 144.17 g/mol )

  • Anhydrous DMSO

  • Analytical balance

  • Appropriate volumetric flask and pipettes

Procedure:

  • Calculate the mass of the compound required. For a 10 mM solution in 10 mL:

    • Mass = 0.010 mol/L * 0.010 L * 144.17 g/mol = 0.0144 g = 14.4 mg

  • Accurately weigh out the calculated mass of the compound.

  • Add the compound to a volumetric flask.

  • Add a portion of the DMSO to dissolve the compound.

  • Vortex or sonicate if necessary to ensure complete dissolution.

  • Add DMSO to the final volume and mix thoroughly.

  • Store the stock solution appropriately, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizing Key Workflows

Decision Tree for Solvent Selection

SolventSelection A Start: Need to dissolve the compound B Is the downstream application aqueous-based? A->B C Try Ethanol/Water mixture. Is solubility sufficient? B->C Yes E Try Ethanol or Methanol. Is solubility sufficient? B->E No D Use DMSO or DMF. Ensure solvent compatibility with assay. C->D No G Solution is ready for use. C->G Yes D->G F Consider a polar aprotic solvent like DMSO or DMF. E->F No E->G Yes F->G

Caption: A decision-making workflow for selecting an appropriate solvent.

Workflow for Long-Term Storage

StorageWorkflow A Receive Compound B Transfer to a clean, dry vial A->B C Purge vial with inert gas (Argon or Nitrogen) B->C D Seal vial tightly C->D E Store at 2-8°C or room temperature (for short-term) D->E F For long-term storage, consider -20°C E->F G Log storage location and date F->G

Caption: A step-by-step process for the optimal long-term storage of the compound.

Conclusion

This compound is a valuable chemical intermediate with specific solubility and stability characteristics that must be understood for its effective use. While it exhibits some solubility in polar protic solvents and good solubility in polar aprotic solvents, empirical determination of solubility for specific applications is recommended. Adherence to proper storage conditions, including a dry, and for long-term storage, inert and refrigerated environment, is critical to prevent degradation via hydrolysis and oxidation. By following the guidelines outlined in this technical guide, researchers can ensure the integrity and successful application of this compound in their work.

References

The Strategic Role of Cyclobutane Scaffolds in Modern Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a powerful and versatile scaffold in modern medicinal chemistry. Its unique three-dimensional, puckered conformation offers a strategic advantage over more traditional planar or flexible moieties. By introducing conformational rigidity, enhancing metabolic stability, and acting as a unique bioisostere, the cyclobutane motif has been successfully incorporated into multiple FDA-approved drugs.[1][2][3][4] This technical guide provides an in-depth analysis of the therapeutic applications of cyclobutane derivatives, focusing on their established roles in oncology and antiviral therapy. It details the causality behind their mechanisms of action, provides validated experimental protocols, and explores the synthetic strategies that enable their use in drug discovery.

The Cyclobutane Moiety: A Scaffold of Strategic Advantage

The utility of the cyclobutane ring in drug design stems from its distinct stereochemical and physicochemical properties, which differ significantly from both acyclic chains and other carbocycles.[1][2]

  • Conformational Restriction & 3D Structure: Unlike flexible aliphatic chains, the cyclobutane ring is rigid and adopts a puckered conformation. This rigidity can lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a target protein and thus potentially increasing binding affinity.[1][5] This three-dimensionality also increases the fraction of sp3-hybridized carbons (Fsp3), a property correlated with higher clinical success rates.[6]

  • Metabolic Stability: The replacement of metabolically vulnerable groups (e.g., flexible alkyl chains or electron-rich aromatic systems) with a chemically inert cyclobutane ring can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby improving a drug's pharmacokinetic profile.[5][6]

  • Bioisosterism: The cyclobutane ring can serve as a bioisostere for other groups, such as gem-dimethyl groups, alkenes, or even planar aromatic rings.[1][3][6] This substitution can improve properties like solubility and metabolic stability while maintaining or enhancing biological activity.[6] For instance, replacing a flexible ethyl linker with a 1,3-disubstituted cyclobutane ring restricts the number of possible conformations, which can be advantageous for target binding.[1]

Cyclobutanes in Oncology: The Carboplatin Paradigm

One of the most prominent examples of a cyclobutane-containing drug is Carboplatin, a second-generation platinum-based chemotherapy agent widely used in the treatment of ovarian, lung, head, and neck cancers.[2][7][8]

Mechanism of Action: Covalent DNA Adduct Formation

Carboplatin's efficacy lies in its ability to crosslink DNA, thereby inhibiting DNA replication and transcription and inducing apoptosis in rapidly dividing cancer cells.[7][9][10] The cyclobutane-1,1-dicarboxylate ligand is a key feature that differentiates it from its predecessor, Cisplatin.

  • Cellular Uptake and Activation: After intravenous administration, Carboplatin enters the cell. Inside the cell, where the chloride concentration is low, it undergoes slow hydrolysis (aquation). The bidentate cyclobutane-dicarboxylate ligand is replaced by water molecules, forming a reactive, positively charged platinum complex.[8][9] This slower aquation rate compared to Cisplatin is a major contributor to Carboplatin's different toxicity profile.[8][9]

  • DNA Binding and Crosslinking: The activated platinum species is a potent electrophile that binds covalently to nucleophilic sites on DNA, primarily the N7 position of guanine and adenine bases.[9][11] This binding results in the formation of various platinum-DNA adducts, predominantly 1,2-intrastrand crosslinks between adjacent purine bases.[7][11][12] These adducts create a significant distortion in the DNA double helix.

  • Induction of Apoptosis: The DNA damage recognition pathways within the cell detect these structural distortions. This triggers a cascade of cellular responses, including cell cycle arrest and, ultimately, programmed cell death (apoptosis).[9][10]

Carboplatin_MOA Figure 1: Carboplatin Activation and DNA Crosslinking cluster_cell Cancer Cell Carboplatin Carboplatin (Inactive Pro-drug) Activated_Pt Activated Platinum [Pt(NH3)2(H2O)2]2+ Carboplatin->Activated_Pt Aquation (Slow Hydrolysis) DNA Nuclear DNA Activated_Pt->DNA Covalent Binding (N7 of Guanine) Adduct Platinum-DNA Adducts (Crosslinks) Apoptosis Cell Cycle Arrest & Apoptosis Adduct->Apoptosis DNA Damage Response Bloodstream Bloodstream Bloodstream->Carboplatin Cellular Uptake

Caption: Figure 1: Carboplatin Activation and DNA Crosslinking.

Comparative Profile: Carboplatin vs. Cisplatin

The cyclobutane-dicarboxylate ligand was specifically designed to modulate the reactivity and toxicity of the platinum core compared to Cisplatin. This structural change results in a significantly different clinical profile.[8]

FeatureCisplatinCarboplatinRationale for Difference
Nephrotoxicity HighLowThe more stable cyclobutane-dicarboxylate ligand leads to slower hydrolysis, reducing the formation of highly reactive platinum species that damage kidney tubules.[8]
Myelosuppression MildDose-limitingCarboplatin's longer retention half-life (30 hours vs. 1.5-3.6 hours for Cisplatin) leads to prolonged exposure of bone marrow progenitor cells to the drug.[8][10]
Nausea/Vomiting SevereLess SevereThe altered pharmacokinetic and reactivity profile reduces acute gastrointestinal toxicity.[8][10]
DNA Binding Rate FastSlowThe bidentate dicarboxylate ligand is less labile than the chloride ligands on Cisplatin, resulting in slower aquation and DNA binding kinetics.[8]
Primary Use Testicular, Bladder, Ovarian CancerOvarian, Lung, Head & Neck CancerThe favorable side-effect profile makes it a preferred agent in many combination regimens.[7][8]
Experimental Protocol: Quantification of Platinum-DNA Adducts by ICP-MS

Quantifying the level of platinum-DNA adducts in patient tissues can serve as a biomarker for therapeutic efficacy.[11][13] Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for this purpose.[11][14]

Objective: To quantify the total amount of platinum covalently bound to DNA isolated from tumor cells treated with Carboplatin.

Methodology:

  • Cell Culture & Treatment:

    • Culture cancer cells (e.g., OVCAR-3 ovarian cancer cells) to 80% confluency.

    • Treat cells with varying concentrations of Carboplatin (e.g., 0, 10, 50, 100 µM) for 24 hours.

    • Harvest cells by trypsinization, wash twice with ice-cold phosphate-buffered saline (PBS), and store the cell pellet at -80°C.

  • DNA Isolation:

    • Isolate genomic DNA from the cell pellets using a commercial DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit) following the manufacturer's protocol.

    • Crucial Step: Ensure the final DNA elution is performed with high-purity, metal-free water to avoid contamination.

  • DNA Quantification and Purity Check:

    • Measure the DNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 indicates pure DNA.

  • Sample Preparation for ICP-MS:

    • In a clean, metal-free tube, dilute an aliquot of isolated DNA (e.g., 1 µg) in a final volume of 1 mL with 2% nitric acid (trace metal grade).

    • Prepare a calibration curve using a certified platinum standard (0, 0.1, 0.5, 1, 5, 10 ppb) in 2% nitric acid.

    • Prepare a blank sample containing only 2% nitric acid.

  • ICP-MS Analysis:

    • Analyze the samples on an ICP-MS instrument, monitoring for the platinum isotope (¹⁹⁵Pt).

    • The instrument will measure the intensity of the ¹⁹⁵Pt signal for each sample.

  • Data Analysis and Interpretation:

    • Use the calibration curve to convert the ¹⁹⁵Pt signal intensity into platinum concentration (in ppb or µg/L).

    • Calculate the amount of platinum per microgram of DNA.

    • Formula: Pt-DNA Adducts (pg Pt/µg DNA) = (Pt Concentration [µg/L] * Sample Volume [L]) / (DNA Amount [µg]) * 1,000,000 [pg/µg]

    • Self-Validation: The results should show a dose-dependent increase in platinum concentration with increasing Carboplatin treatment. The untreated control should have a signal at or below the limit of detection.

Antiviral Agents: Targeting Viral Replication with Cyclobutanes

The rigid framework of the cyclobutane ring is also highly valuable in designing specific inhibitors for viral enzymes. A key example is Glecaprevir, a component of the combination drug Mavyret®, used to treat chronic Hepatitis C virus (HCV) infection.[15]

Case Study: Glecaprevir and HCV NS3/4A Protease Inhibition

Glecaprevir is a direct-acting antiviral (DAA) that specifically inhibits the HCV NS3/4A serine protease.[15][16][17] This protease is essential for the viral life cycle, as it cleaves the large HCV polyprotein into individual, functional viral proteins required for replication.[16][17]

  • Mechanism of Inhibition: Glecaprevir acts as a competitive inhibitor, binding to the active site of the NS3/4A protease. The cyclobutane moiety is a critical part of the P2 scaffold of the inhibitor, which makes key interactions within the S2 pocket of the protease. This precise fit and conformational restriction provided by the cyclobutane ring contribute to the high potency of the drug. By blocking the protease, Glecaprevir prevents the maturation of viral proteins, thereby halting viral replication.[16][18]

HCV_Inhibition Figure 2: Workflow of HCV NS3/4A Protease Inhibition HCV_RNA HCV Genomic RNA Polyprotein HCV Polyprotein (Single large protein) HCV_RNA->Polyprotein Translation by Host Ribosome NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage Site Viral_Proteins Mature Viral Proteins (NS3, NS4A, NS4B, NS5A, NS5B) NS3_4A->Viral_Proteins Proteolytic Cleavage Replication Viral Replication Complex Assembly Viral_Proteins->Replication New_Virus New HCV Virions Replication->New_Virus Glecaprevir Glecaprevir Glecaprevir->NS3_4A Binds & Inhibits

Caption: Figure 2: Workflow of HCV NS3/4A Protease Inhibition.

Experimental Protocol: HCV NS3/4A Protease Inhibition Assay (FRET-based)

This protocol describes a common method to determine the inhibitory activity (IC₅₀) of a compound like Glecaprevir against the HCV NS3/4A protease using a fluorogenic substrate.[19][20]

Objective: To measure the 50% inhibitory concentration (IC₅₀) of a test compound against recombinant HCV NS3/4A protease.

Materials:

  • Recombinant HCV NS3/4A protease (genotype 1b).

  • Fluorogenic FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-C(Dabcyl)-NH₂).

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucoside.

  • Test compound (e.g., Glecaprevir) dissolved in DMSO.

  • Black, 384-well microplate.

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 490 nm).

Methodology:

  • Compound Preparation:

    • Perform a serial dilution of the test compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM).

  • Assay Setup (in 384-well plate):

    • Add 25 µL of Assay Buffer to each well.

    • Add 0.5 µL of the serially diluted test compound to the appropriate wells.

    • Add 0.5 µL of DMSO to control wells (for 0% and 100% activity).

  • Enzyme Addition:

    • Prepare a solution of NS3/4A protease in Assay Buffer (final concentration ~10 nM).

    • Add 12.5 µL of the enzyme solution to all wells except the "0% activity" (blank) control. Add 12.5 µL of Assay Buffer to the blank wells.

    • Incubate the plate at 30°C for 10 minutes.

  • Reaction Initiation:

    • Prepare a solution of the FRET substrate in Assay Buffer (final concentration ~100 nM).

    • Add 12.5 µL of the substrate solution to all wells to initiate the reaction. The final volume is 50 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence reader pre-set to 30°C.

    • Measure the fluorescence intensity kinetically every 60 seconds for 30 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope of fluorescence vs. time) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (Rate_compound - Rate_blank) / (Rate_DMSO - Rate_blank)).

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Self-Validation: A known potent inhibitor should be run as a positive control to validate the assay performance. The Z'-factor for the assay should be ≥ 0.5, indicating a robust assay window.

Synthesis Spotlight: The [2+2] Photocycloaddition

The construction of the cyclobutane ring, a key step in synthesizing many of these derivatives, often relies on powerful chemical reactions. The [2+2] cycloaddition is one of the most direct and common methods for forming a four-membered ring.[21][22][23]

Principle: This reaction involves the union of two unsaturated components (e.g., two alkenes) to form a cyclobutane ring. Photochemical [2+2] cycloadditions, induced by UV light, are particularly common.[21][24][25] The reaction proceeds through a stepwise or concerted mechanism where the π-electrons of the two alkenes rearrange to form two new sigma bonds, creating the cyclobutane core.[22]

Photocycloaddition Figure 3: Generalized [2+2] Photocycloaddition Workflow cluster_product Product Alkene1 Alkene A Alkene2 Alkene B Plus + Cyclobutane Cyclobutane Derivative Arrow_node hv (UV Light) Photosensitizer cluster_product cluster_product Arrow_node->cluster_product cluster_reactants cluster_reactants cluster_reactants->Arrow_node

Caption: Figure 3: Generalized [2+2] Photocycloaddition Workflow.

General Protocol: Visible-Light-Induced [2+2] Cycloaddition

This protocol provides a general framework for a modern, visible-light-mediated [2+2] cycloaddition, which offers milder conditions than traditional UV-promoted reactions.[26]

Objective: To synthesize a substituted cyclobutane derivative from two alkene precursors using a photocatalyst.

Materials:

  • Alkene 1 (e.g., a styrene derivative).

  • Alkene 2 (e.g., a cinnamate derivative).

  • Iridium-based photocatalyst (e.g., Ir(ppy)₂(dtbbpy)PF₆).

  • Anhydrous, degassed solvent (e.g., Toluene or Acetonitrile).

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere.

  • Blue LED light source.

Methodology:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add Alkene 1 (1.0 eq), Alkene 2 (1.2 eq), and the photocatalyst (1-2 mol%).

    • Add the anhydrous, degassed solvent via syringe.

  • Degassing (Control Step):

    • Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed, as oxygen can quench the excited state of the photocatalyst.

  • Irradiation:

    • Place the reaction flask approximately 5-10 cm from the blue LED light source.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the starting material is consumed (typically 12-24 hours), concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired cyclobutane product.

  • Characterization:

    • Confirm the structure and purity of the isolated product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

    • Self-Validation: The absence of starting materials and the characteristic signals of the cyclobutane ring protons in the ¹H NMR spectrum (typically in the δ 1.5-2.5 ppm range) validate the success of the reaction.

Future Perspectives and Conclusion

The cyclobutane scaffold continues to be a focal point of innovation in drug discovery.[1][4] Its application is expanding beyond oncology and antivirals into areas such as treatments for psoriasis and other autoimmune diseases.[27] The development of novel synthetic methods, including more efficient and stereoselective [2+2] cycloadditions, is making a wider variety of complex cyclobutane building blocks accessible to medicinal chemists.[26][28]

References

Methodological & Application

Application Notes & Protocols: Synthesis of Cyclobutane Derivatives via [2+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The cyclobutane motif is a valuable structural component in a wide array of biologically active molecules and functional materials. [2+2] cycloaddition reactions stand as one of the most direct and versatile methods for the construction of this four-membered ring system. This comprehensive guide provides an in-depth exploration of the primary modalities of [2+2] cycloaddition—photochemical, thermal, and metal-catalyzed—offering mechanistic insights, detailed experimental protocols, and a discussion of their applications in contemporary research and development, particularly within the pharmaceutical and materials science sectors.

Foundational Principles: The Significance of the Cyclobutane Ring and the [2+2] Cycloaddition Strategy

The cyclobutane ring, with its inherent ring strain of approximately 26 kcal/mol, possesses a unique puckered conformation that imparts distinct structural and electronic properties to molecules.[1] This constrained geometry can offer significant advantages in drug design by locking a molecule into a bioactive conformation, thereby enhancing potency and selectivity.[2] Furthermore, the cyclobutane scaffold can improve pharmacokinetic profiles and serve as a versatile synthetic intermediate.[3]

The [2+2] cycloaddition is a powerful and atom-economical method for synthesizing cyclobutane rings by combining two unsaturated components, typically alkenes.[4][5] This reaction can be initiated through various means, including light (photochemical), heat (thermal), or the use of a metal catalyst, each with its own mechanistic pathway and substrate scope.

Mechanistic Diversity in [2+2] Cycloadditions

The success of a [2+2] cycloaddition is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules.[6] A concerted thermal [2+2] cycloaddition between two simple alkenes is symmetry-forbidden, necessitating alternative reaction pathways.[6][7]

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloadditions are perhaps the most widely employed method for synthesizing cyclobutanes.[8] This approach circumvents the thermal symmetry restrictions by promoting one of the alkene partners to an electronically excited state.[9][10] The reaction typically proceeds through a triplet diradical intermediate, allowing for the stepwise formation of the two new sigma bonds.[11][12]

Key Mechanistic Steps:

  • Photoexcitation: An alkene absorbs a photon of light, promoting an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO), resulting in an excited singlet state.

  • Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state.

  • Exciplex Formation & Radical Formation: The excited triplet state of the first alkene interacts with a ground-state alkene to form an exciplex, which then collapses to a 1,4-diradical intermediate.

  • Ring Closure: Spin inversion of the diradical allows for the formation of the second sigma bond, completing the cyclobutane ring.[12]

A classic example is the Paternò-Büchi reaction, which involves the [2+2] photocycloaddition of a carbonyl compound and an alkene to form an oxetane.[13][14][15][16][17]

Thermal [2+2] Cycloaddition

While thermally forbidden for simple alkenes, certain substrates can undergo thermal [2+2] cycloadditions. A prominent example is the reaction of ketenes with alkenes to form cyclobutanones.[18][19][20] This reaction is thought to proceed through a concerted, but asynchronous, [π2s + π2a] cycloaddition, where the ketene component reacts in an antarafacial manner.[7]

The high reactivity of ketenes is attributed to their unique electronic structure, with an sp-hybridized central carbon atom that makes the carbonyl carbon highly electrophilic.[18]

Metal-Catalyzed [2+2] Cycloaddition

Transition metal catalysts can facilitate [2+2] cycloadditions under milder conditions than thermal methods and can offer excellent control over stereoselectivity.[4][21][22] These reactions often proceed through a stepwise mechanism involving metallacyclobutane intermediates. The metal catalyst coordinates to the reacting alkenes, bringing them into proximity and lowering the activation energy for the cycloaddition. Various transition metals, including rhodium, copper, and gold, have been successfully employed in these transformations.[4][23]

Visualizing the Pathways: Mechanistic Diagrams

G cluster_photo Photochemical [2+2] Cycloaddition cluster_thermal Thermal [2+2] Cycloaddition (Ketene) cluster_metal Metal-Catalyzed [2+2] Cycloaddition Alkene1 Alkene 1 ExcitedAlkene1 Excited Alkene 1 (Triplet) Alkene1->ExcitedAlkene1 Alkene2 Alkene 2 Diradical 1,4-Diradical Intermediate Alkene2->Diradical Exciplex Formation ExcitedAlkene1->Diradical Exciplex Formation Cyclobutane_P Cyclobutane Diradical->Cyclobutane_P Ring Closure Ketene Ketene TS_T [π2s + π2a] Transition State Ketene->TS_T Δ Alkene_T Alkene Alkene_T->TS_T Δ Cyclobutanone Cyclobutanone TS_T->Cyclobutanone Alkene_M1 Alkene 1 Metallacyclobutane Metallacyclobutane Intermediate Alkene_M1->Metallacyclobutane Alkene_M2 Alkene 2 Alkene_M2->Metallacyclobutane Metal_cat Metal Catalyst Metal_cat->Metallacyclobutane Metallacyclobutane->Metal_cat Cyclobutane_M Cyclobutane Metallacyclobutane->Cyclobutane_M Reductive Elimination

Figure 1: Simplified mechanistic pathways for photochemical, thermal (ketene), and metal-catalyzed [2+2] cycloaddition reactions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting representative [2+2] cycloaddition reactions.

Protocol 4.1: Photochemical [2+2] Cycloaddition of Maleimide with an Alkene

This protocol is adapted from a procedure for the synthesis of cyclobutane bicyclic scaffolds.[24]

Materials:

  • Alkene (2.0 equiv.)

  • N-Alkyl Maleimide (1.0 equiv.)

  • Dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen gas

  • UVA LED lamp (e.g., 370 nm)

  • Glass vial with a rubber septum

  • Stir bar

Procedure:

  • To a glass vial containing a stir bar, add the alkene (0.40 mmol) and the N-alkyl maleimide (0.20 mmol).

  • Add CH₂Cl₂ (2.0 mL) to dissolve the reactants.

  • Seal the vial with a rubber septum and purge the reaction mixture with argon or nitrogen for 15-20 minutes to remove oxygen, which can quench the triplet excited state.

  • Place the vial under a UVA LED lamp (370 nm) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can range from 16 to 70 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).

Causality Behind Choices:

  • Deoxygenation: The removal of oxygen is critical as triplet oxygen can quench the excited triplet state of the maleimide, inhibiting the desired cycloaddition.

  • Solvent: Dichloromethane is a common solvent for photochemical reactions as it is relatively transparent to UV light and is a good solvent for a wide range of organic compounds.

  • Light Source: A UVA LED lamp with a specific wavelength (370 nm) provides the necessary energy for the photoexcitation of the N-alkyl maleimide without the need for a photosensitizer.[24]

Protocol 4.2: Thermal [2+2] Cycloaddition of a Ketene with an Ynamide

This protocol is based on a general method for the synthesis of 3-aminocyclobutenone derivatives.[25]

Materials:

  • Ynamide (1.0 equiv.)

  • Acid Chloride (e.g., isobutyryl chloride for dimethylketene generation, 1.2 equiv.)

  • Triethylamine (NEt₃, 1.5 equiv.)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen atmosphere

  • Round-bottom flask with a stir bar and reflux condenser

  • Syringe pump (optional, for slow addition)

Procedure:

  • Set up a round-bottom flask under an argon or nitrogen atmosphere.

  • Dissolve the ynamide (e.g., 4.03 mmol) in anhydrous CH₂Cl₂ (8 mL).

  • In a separate flask, prepare a solution of the acid chloride (e.g., isobutyryl chloride) and triethylamine in anhydrous CH₂Cl₂.

  • Slowly add the acid chloride/triethylamine solution to the ynamide solution at room temperature over a period of 1-2 hours. The ketene is generated in situ.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • After the reaction is complete (typically a few hours), quench the reaction by adding water.

  • Extract the aqueous layer with CH₂Cl₂ or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • In situ Generation: Ketenes are highly reactive and prone to dimerization. Generating the ketene in situ ensures that its concentration remains low, favoring the cycloaddition with the ynamide.[25]

  • Slow Addition: The slow addition of the acid chloride and base helps to control the rate of ketene formation and prevents side reactions.

  • Anhydrous Conditions: Ketenes are sensitive to moisture, so anhydrous conditions are necessary to prevent their hydrolysis.

Figure 2: Experimental workflows for photochemical and thermal [2+2] cycloaddition protocols.

Data Presentation: Comparative Analysis of [2+2] Cycloaddition Methods

Parameter Photochemical [2+2] Cycloaddition Thermal [2+2] Cycloaddition (Ketene) Metal-Catalyzed [2+2] Cycloaddition
Activation UV or visible light[8][24]Heat (often room temperature for ketenes)[19]Transition metal catalyst[4]
Reaction Conditions Mild (often room temperature)Can require elevated temperatures for less reactive substratesGenerally mild conditions
Stereoselectivity Can be controlled, but may be substrate-dependent[26][27]Often predictable based on concerted mechanism[18]High stereoselectivity achievable with chiral catalysts[21][22]
Substrate Scope Broad, including simple alkenes, enones, etc.[8][12]Primarily limited to ketenes and their analogues[25]Varies with the catalyst system, can be very broad
Key Intermediates Diradicals, exciplexes[11][12]Concerted transition state[7]Metallacyclobutanes[4]
Common Side Reactions Isomerization, polymerizationKetene dimerizationCatalyst decomposition, ligand dissociation

Applications in Drug Discovery and Materials Science

The versatility of [2+2] cycloaddition has made it a valuable tool in both academic and industrial research.

In Drug Discovery:

  • Conformational Constraint: The rigid cyclobutane ring can lock a flexible molecule into its bioactive conformation, leading to increased potency and selectivity.[2] An example is the hepatitis C virus (HCV) protease inhibitor boceprevir, which contains a cyclobutane moiety.

  • Scaffold Hopping and Isosteres: Cyclobutane rings can serve as isosteres for other groups, such as phenyl rings or larger cycloalkanes, to modulate a compound's physicochemical properties.[1]

  • Access to Novel Chemical Space: [2+2] cycloadditions provide access to unique three-dimensional structures that can be explored for novel biological activities.[1][28]

In Materials Science:

  • Polymer Synthesis: The photodimerization of alkenes via [2+2] cycloaddition is a key reaction in the synthesis of certain polymers and photoresists.

  • Supramolecular Chemistry: The formation of cyclobutane rings can be used to link molecules together in the construction of complex supramolecular assemblies.[2]

  • Responsive Materials: The reversibility of some photochemical [2+2] cycloadditions allows for the development of materials that can respond to light stimuli.

Conclusion

The [2+2] cycloaddition reaction is a cornerstone of modern organic synthesis, providing a powerful and adaptable strategy for the construction of cyclobutane derivatives. Through photochemical, thermal, and metal-catalyzed approaches, researchers can access a vast array of four-membered ring systems with a high degree of control over their structure and stereochemistry. The continued development of novel catalysts and reaction conditions for [2+2] cycloadditions will undoubtedly lead to further innovations in drug discovery, materials science, and beyond.

References

The Strategic Utility of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Substituted Cyclobutanes

In the landscape of contemporary organic synthesis and medicinal chemistry, the cyclobutane motif has emerged from a structural curiosity to a cornerstone in the design of complex molecules and active pharmaceutical ingredients (APIs). Historically, the inherent ring strain of the four-membered carbocycle was perceived as a liability, suggesting instability. However, it is precisely this feature, coupled with the unique three-dimensional arrangement of substituents, that imparts novel pharmacological properties and provides access to previously unattainable chemical space. Among the panoply of substituted cyclobutanes, trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate stands out as a particularly versatile and valuable building block. Its bifunctional nature, possessing both a hydroxyl group and a methyl ester, along with a defined stereochemistry, makes it a powerful synthon for the introduction of the 1-methyl-3-hydroxycyclobutyl moiety into a variety of molecular architectures. This guide provides an in-depth exploration of the synthesis and strategic applications of this compound, complete with detailed protocols and mechanistic insights for the research scientist and drug development professional.

Stereoselective Synthesis of this compound

The synthesis of the trans isomer of Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate in high stereopurity is a non-trivial undertaking that hinges on a carefully orchestrated sequence of reactions. A robust and scalable approach involves an initial stereoselective reduction of a ketone precursor, followed by a stereochemical inversion of the resulting alcohol. This strategy ensures the desired trans configuration, which is often crucial for biological activity.

Synthetic Workflow Overview

G cluster_0 Synthesis of this compound A Methyl 3-oxo-1-methylcyclobutanecarboxylate B cis-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate A->B Stereoselective Reduction C trans-p-Nitrobenzoate Intermediate B->C Mitsunobu Reaction D This compound C->D Hydrolysis

Caption: Synthetic pathway to the target molecule.

Protocol 1: Stereoselective Reduction to cis-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

The initial step involves the reduction of the ketone in Methyl 3-oxo-1-methylcyclobutanecarboxylate to the corresponding alcohol. The choice of reducing agent is critical for achieving high diastereoselectivity in favor of the cis isomer. Lithium tri-tert-butoxyaluminum hydride is the reagent of choice due to its steric bulk, which favors hydride delivery from the less hindered face of the cyclobutanone ring.[1]

Materials and Reagents:

ReagentFormulaMolecular Wt.Supplier
Methyl 3-oxo-1-methylcyclobutanecarboxylateC₇H₁₀O₃142.15 g/mol Commercially Available
Lithium tri-tert-butoxyaluminum hydrideLiAl(Ot-Bu)₃H254.29 g/mol Commercially Available
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11 g/mol Commercially Available
Saturated aqueous ammonium chlorideNH₄Cl53.49 g/mol Commercially Available
Ethyl acetateC₄H₈O₂88.11 g/mol Commercially Available
Anhydrous magnesium sulfateMgSO₄120.37 g/mol Commercially Available

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Methyl 3-oxo-1-methylcyclobutanecarboxylate (1.0 eq.).

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.5 M.

  • Cool the solution to between -78 °C and -60 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of lithium tri-tert-butoxyaluminum hydride in THF (1.5 eq.) dropwise via a syringe, ensuring the internal temperature does not exceed -60 °C.

  • Stir the reaction mixture at this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature and dilute with ethyl acetate.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford cis-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate as a crude product, which can often be used in the next step without further purification. A typical yield for this step is around 88%.[1]

Protocol 2: Mitsunobu Inversion to this compound

The Mitsunobu reaction is a powerful tool for the stereochemical inversion of secondary alcohols.[2][3][4] In this step, the cis-alcohol is converted to the trans-p-nitrobenzoate ester, which subsequently undergoes hydrolysis to yield the desired trans-alcohol. The use of p-nitrobenzoic acid is advantageous as its acidity facilitates the reaction, and the crystalline nature of the intermediate can aid in purification.[5]

Materials and Reagents:

ReagentFormulaMolecular Wt.Supplier
cis-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylateC₇H₁₂O₃144.17 g/mol From Protocol 1
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.29 g/mol Commercially Available
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)C₆H₁₀N₂O₄ or C₈H₁₄N₂O₄174.15 g/mol or 202.21 g/mol Commercially Available
p-Nitrobenzoic acidC₇H₅NO₄167.12 g/mol Commercially Available
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11 g/mol Commercially Available
Lithium hydroxide monohydrateLiOH·H₂O41.96 g/mol Commercially Available
Hydrochloric acid, 1 MHCl36.46 g/mol Commercially Available

Procedure:

  • Mitsunobu Reaction: a. To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the crude cis-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate (1.0 eq.), triphenylphosphine (1.5 eq.), and p-nitrobenzoic acid (1.5 eq.). b. Dissolve the solids in anhydrous THF. c. Cool the solution to 0 °C in an ice bath. d. Slowly add DEAD or DIAD (1.5 eq.) dropwise. e. Allow the reaction to warm to room temperature and stir for 16 hours. f. Remove the solvent under reduced pressure. The crude residue contains the trans-p-nitrobenzoate intermediate.

  • Hydrolysis: a. Dissolve the crude intermediate in a mixture of THF and water (e.g., 3:1 v/v). b. Add lithium hydroxide monohydrate (2.0 eq.) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC). c. Carefully acidify the reaction mixture to pH 4-5 with 1 M HCl. d. Extract the product with ethyl acetate (3 x). e. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel to afford this compound. A typical yield for the two-step sequence is around 75-81%.[1]

Applications in Organic Synthesis

The synthetic utility of this compound is primarily derived from the orthogonal reactivity of its hydroxyl and ester functionalities.

Oxidation to Methyl 3-oxo-1-methylcyclobutanecarboxylate

The secondary alcohol can be readily oxidized to the corresponding ketone, regenerating the precursor to the cis-alcohol. This ketone is also a valuable building block for the synthesis of other substituted cyclobutanes. The Swern and Dess-Martin periodinane (DMP) oxidations are preferred methods due to their mild reaction conditions and high yields.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base like triethylamine. It is performed at low temperatures to avoid side reactions.

Materials and Reagents:

ReagentFormulaMolecular Wt.Supplier
This compoundC₇H₁₂O₃144.17 g/mol Synthesized
Oxalyl chloride(COCl)₂126.93 g/mol Commercially Available
Dimethyl sulfoxide (DMSO)C₂H₆OS78.13 g/mol Commercially Available
Triethylamine (TEA)(C₂H₅)₃N101.19 g/mol Commercially Available
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93 g/mol Commercially Available

Procedure:

  • To a flame-dried flask, add anhydrous DCM and cool to -78 °C.

  • Slowly add oxalyl chloride (1.5 eq.) followed by DMSO (2.2 eq.).

  • Stir for 30 minutes, then add a solution of this compound (1.0 eq.) in DCM.

  • Stir for another 45 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.

  • Quench with water and extract with DCM.

  • Wash the combined organic layers with dilute HCl, saturated NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to give the ketone.

DMP is a hypervalent iodine reagent that offers a mild and selective oxidation of alcohols to aldehydes and ketones at room temperature.

Materials and Reagents:

ReagentFormulaMolecular Wt.Supplier
This compoundC₇H₁₂O₃144.17 g/mol Synthesized
Dess-Martin Periodinane (DMP)C₁₃H₁₃IO₈424.14 g/mol Commercially Available
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93 g/mol Commercially Available
Saturated aqueous sodium bicarbonateNaHCO₃84.01 g/mol Commercially Available
Sodium thiosulfateNa₂S₂O₃158.11 g/mol Commercially Available

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add Dess-Martin Periodinane (1.2 eq.) in one portion.

  • Stir at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, dilute with diethyl ether and quench with a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous phase with diethyl ether.

  • Wash the combined organic layers with saturated NaHCO₃ and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the ketone.

Nucleophilic Substitution of the Hydroxyl Group

The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by a variety of nucleophiles with inversion of configuration, providing access to cis-substituted cyclobutanes.

Gateway to Carbocyclic Nucleoside Analogues

A significant application of cyclobutane derivatives, including the title compound, is in the synthesis of carbocyclic nucleoside analogues.[6][7] These compounds, where the furanose oxygen of a natural nucleoside is replaced by a methylene group, often exhibit potent antiviral activity.[8][9][10] The stereochemistry of the hydroxyl group on the cyclobutane ring is critical for mimicking the ribose sugar and for the biological activity of the resulting nucleoside analogue. This compound serves as a key precursor for the synthesis of these important therapeutic agents.

G cluster_1 Application in Nucleoside Analogue Synthesis A trans-Methyl 3-hydroxy- 1-methyl-cyclobutanecarboxylate B Functional Group Interconversion A->B C Introduction of a Nucleobase B->C D Carbocyclic Nucleoside Analogue C->D

Caption: General scheme for the synthesis of carbocyclic nucleosides.

Conclusion

This compound is a testament to the strategic importance of stereochemically defined small molecule building blocks in modern organic synthesis. Its efficient and stereoselective preparation, coupled with the versatile reactivity of its functional groups, provides a reliable entry point to a diverse range of complex molecules. The protocols detailed herein offer a practical guide for researchers to harness the synthetic potential of this valuable compound, particularly in the pursuit of novel therapeutics. As the demand for structurally unique and biologically active molecules continues to grow, the role of such well-defined synthons will undoubtedly become even more prominent.

References

applications of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate *

Introduction: Embracing the Strain in Drug Design

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is perpetual. Saturated carbocycles are integral components of this exploration, with the cyclobutane ring emerging as a particularly compelling scaffold.[1][2] Its inherent ring strain results in a unique, puckered three-dimensional conformation, offering a degree of rigidity that is highly sought after in modern drug design.[3] This conformational restriction can lead to improved binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding.[1]

This compound (CAS 1408075-48-8) is a versatile and valuable building block that provides access to this desirable chemical space.[2] Its bifunctional nature, possessing both a hydroxyl and a methyl ester group, allows for orthogonal chemical modifications, making it a strategic starting point for the synthesis of diverse and complex molecular entities.[1] These functional handles are gateways to a multitude of chemical transformations, including oxidation, reduction, and substitution, enabling the tailored design of drug candidates.[1]

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and the scientific rationale underpinning its use. We will delve into its role in the synthesis of pioneering therapeutic agents, with a focus on kinase inhibitors for oncology and the construction of novel antiviral compounds.

I. Application in the Synthesis of Kinase Inhibitors for Oncology

Rationale: The rigid cyclobutane scaffold is increasingly utilized in the design of kinase inhibitors to orient pharmacophoric elements in a precise and favorable manner within the ATP-binding pocket of the target kinase. The defined stereochemistry of this compound and its derivatives can serve as a key element in achieving high potency and selectivity, thereby minimizing off-target effects. The carboxamide functional group, readily derived from the ester, is a common feature in many kinase inhibitors, participating in crucial hydrogen bonding interactions with the hinge region of the kinase.

Protocol 1: Synthesis of a Key Intermediate: (1s,3s)-3-hydroxy-1-methylcyclobutane-1-carboxamide

This initial step converts the methyl ester of the starting material into a primary amide, a common bioisostere and a versatile handle for further elaboration in the synthesis of kinase inhibitors. This protocol is adapted from methodologies described in patent literature for the synthesis of precursors to fused pyridine derivatives for the treatment of cancer.[4]

Workflow Diagram:

Protocol 1 Workflow Protocol 1: Ester to Amide Conversion start This compound reagents Ammonia in Methanol (7N) start->reagents 1. Add conditions High Temperature & Pressure (150 °C, Sealed Vessel) reagents->conditions 2. React workup Concentration & Purification (Silica Gel Chromatography) conditions->workup 3. Isolate product (1s,3s)-3-hydroxy-1-methylcyclobutane-1-carboxamide workup->product caption Workflow for the synthesis of the carboxamide intermediate.

Caption: Workflow for the synthesis of the carboxamide intermediate.

Materials:

Reagent/MaterialSupplierGrade
This compoundSigma-Aldrich≥97%
Ammonia in Methanol (7N solution)Fisher ScientificReagent Grade
Dichloromethane (DCM)VWRHPLC Grade
Methanol (MeOH)VWRHPLC Grade
Silica Gel (230-400 mesh)Sorbent TechnologiesChromatography Grade
High-pressure reaction vesselParr Instrument-

Procedure:

  • To a high-pressure reaction vessel, add this compound (500 mg, 3.47 mmol).

  • Add a 7N solution of ammonia in methanol (8.0 mL).

  • Seal the vessel and stir the reaction mixture at 150 °C for 48 hours. The high temperature and pressure are necessary to drive the amidation of the sterically hindered tertiary ester.

  • After cooling the reaction mixture to room temperature, carefully vent the vessel.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purify the crude product by column chromatography on silica gel using a mobile phase of 5:1 Dichloromethane/Methanol to yield (1s,3s)-3-hydroxy-1-methylcyclobutane-1-carboxamide as a white solid.

Expected Outcome: This procedure is reported to yield the desired product in approximately 71% yield.[4] The purity can be assessed by LCMS and ¹H NMR spectroscopy.

Hypothetical Elaboration to a Kinase Inhibitor Scaffold

The synthesized carboxamide is a versatile intermediate. The hydroxyl group can be converted to an amine, which can then be coupled with a suitable heterocyclic core, a common strategy in the development of kinase inhibitors. The following hypothetical protocol illustrates how this intermediate could be further functionalized.

Reaction Scheme:

Kinase Inhibitor Synthesis Hypothetical Elaboration to a Kinase Inhibitor Core intermediate (1s,3s)-3-hydroxy-1-methylcyclobutane-1-carboxamide step1 1. Mesylation (MsCl, Et3N) 2. Azide Displacement (NaN3, DMF) intermediate->step1 azide Azido-cyclobutane carboxamide step1->azide step2 Reduction (H2, Pd/C or Staudinger Reaction) azide->step2 amine Amino-cyclobutane carboxamide step2->amine step3 Coupling with Heterocyclic Core (e.g., 2-chloropyrimidine, base) amine->step3 product Final Kinase Inhibitor Scaffold step3->product caption Synthetic pathway to a kinase inhibitor scaffold.

Caption: Synthetic pathway to a kinase inhibitor scaffold.

This multi-step synthesis would first involve activation of the hydroxyl group (e.g., through mesylation), followed by displacement with an azide, and subsequent reduction to the corresponding amine. This amine can then be coupled to a suitable heterocyclic electrophile, such as a 2-chloropyrimidine, which is a common core in many kinase inhibitors. The resulting molecule would possess the key features for kinase inhibition: a rigid scaffold to orient the molecule and a hydrogen-bonding donor/acceptor system for interaction with the kinase hinge region.

II. Application in the Synthesis of Antiviral Nucleoside Analogues

Rationale: Carbocyclic nucleoside analogues, where the sugar moiety is replaced by a carbocycle, are an important class of antiviral agents.[3][5] The cyclobutane ring can mimic the furanose ring of natural nucleosides while offering greater metabolic stability due to the absence of the glycosidic bond. This compound provides a chiral scaffold that can be elaborated to introduce the necessary functionalities to mimic the ribose or deoxyribose sugar and to attach a nucleobase.

Protocol 2: Stereoselective Synthesis of a Cyclobutane-based Nucleoside Analogue

This protocol outlines a general, multi-step strategy for the synthesis of a cyclobutane nucleoside analogue, leveraging the functional handles of the starting material. This approach is based on established principles in the synthesis of carbocyclic nucleosides.

Synthetic Strategy Overview:

Antiviral Synthesis Strategy Strategy for Antiviral Nucleoside Analogue Synthesis start This compound step1 Protection of Hydroxyl Group (e.g., TBDMSCl, imidazole) start->step1 protected_ester Protected Ester step1->protected_ester step2 Reduction of Ester to Alcohol (e.g., LiAlH4, THF) protected_ester->step2 protected_alcohol Protected Diol Precursor step2->protected_alcohol step3 Functional Group Interconversion (e.g., Conversion of one alcohol to a leaving group) protected_alcohol->step3 activated_intermediate Activated Intermediate step3->activated_intermediate step4 Coupling with Nucleobase (e.g., Purine or Pyrimidine, base) activated_intermediate->step4 protected_nucleoside Protected Nucleoside Analogue step4->protected_nucleoside step5 Deprotection (e.g., TBAF) protected_nucleoside->step5 final_product Final Nucleoside Analogue step5->final_product caption Multi-step synthesis of a cyclobutane nucleoside analogue.

Caption: Multi-step synthesis of a cyclobutane nucleoside analogue.

Detailed Protocol Steps (Conceptual):

  • Protection of the Hydroxyl Group: The secondary hydroxyl group of this compound is first protected to prevent its interference in subsequent reactions. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) group, which can be introduced using TBDMSCl and imidazole in an aprotic solvent like DMF.

  • Reduction of the Ester: The methyl ester is then reduced to a primary alcohol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF. This step yields a protected diol precursor.

  • Functional Group Interconversion and Activation: To couple the nucleobase, one of the hydroxyl groups (typically the newly formed primary alcohol for steric reasons) needs to be converted into a good leaving group. This can be achieved through tosylation (TsCl, pyridine) or mesylation (MsCl, triethylamine).

  • Coupling with the Nucleobase: The activated intermediate is then reacted with a protected nucleobase (e.g., 6-chloropurine or a silylated pyrimidine) in the presence of a suitable base (e.g., K₂CO₃ or NaH) to form the C-N bond, yielding the protected nucleoside analogue.

  • Deprotection: The final step involves the removal of the protecting group(s) to afford the final cyclobutane nucleoside analogue. For a TBDMS group, this is typically achieved using a fluoride source such as tetrabutylammonium fluoride (TBAF).

Biological Evaluation: The resulting nucleoside analogues would then be subjected to a battery of antiviral assays against a panel of viruses, such as Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and Hepatitis B Virus (HBV), to determine their efficacy and cytotoxicity.

Data Summary Table (Hypothetical for a synthesized compound):

Compound IDTarget VirusIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
Cyclobut-GHSV-12.5>100>40
Cyclobut-GHIV-1>50>100-
Cyclobut-AHBV10.2>100>9.8

This data illustrates how the synthesized compounds would be evaluated for their potential as antiviral agents.

Conclusion

This compound is a powerful building block in medicinal chemistry, providing a gateway to the synthesis of complex molecules with promising therapeutic potential. Its rigid, three-dimensional structure is a key asset in the design of targeted therapies, such as kinase inhibitors and antiviral agents. The protocols and strategies outlined in this guide are intended to serve as a foundation for researchers and drug development professionals to harness the potential of this unique scaffold in their quest for novel and effective medicines. The continued exploration of cyclobutane-containing molecules in drug discovery is a testament to the importance of "thinking outside the ring" in the pursuit of therapeutic innovation.

References

protocol for the oxidation of the hydroxyl group in trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis, pivotal for the construction of complex molecules, including active pharmaceutical ingredients.[1][2] The substrate in focus, trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, presents a unique challenge due to the inherent ring strain of the cyclobutane moiety and potential steric hindrance around the hydroxyl group. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal oxidation protocol and executing it with precision to yield the desired ketone, methyl 3-oxo-1-methyl-cyclobutanecarboxylate.[3][] The protocols detailed herein are designed to be robust, high-yielding, and chemoselective, preserving the integrity of the methyl ester functionality.[5][6]

Choosing the Right Oxidant: A Comparative Analysis

The selection of an appropriate oxidizing agent is critical for the successful conversion of this compound. The ideal reagent should be powerful enough to oxidize the secondary alcohol yet mild enough to avoid side reactions, such as epimerization or cleavage of the cyclobutane ring. Furthermore, the presence of the methyl ester necessitates a reagent that does not promote hydrolysis or other unwanted transformations of this functional group. Below is a comparative analysis of common oxidation methods.

Oxidant/MethodStrengthConditionsAdvantagesDisadvantagesSuitability for Substrate
Jones Oxidation StrongAcidic (H₂SO₄), AcetoneInexpensive, rapid, and high-yielding for many secondary alcohols.[5][7][8]Harshly acidic, not suitable for acid-sensitive substrates.[5] Uses carcinogenic Cr(VI).[1][2]Low: The strongly acidic conditions may lead to ester hydrolysis or other side reactions.
PCC Oxidation MildAnhydrous, CH₂Cl₂Milder than Jones reagent, stops at the aldehyde for primary alcohols, less likely to affect other functional groups.[9][10][11]Uses toxic Cr(VI), can be acidic, and workup can be tedious due to the formation of a tar-like byproduct.[12]Moderate: A viable option, but care must be taken to ensure anhydrous conditions to prevent side reactions. The acidity might still pose a minor risk to the ester.
Swern Oxidation MildAnhydrous, Low Temp (-78 °C)Very mild, neutral conditions, high chemoselectivity, and wide functional group tolerance.[13][14]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, and sensitive to water.[13][15]High: Excellent choice for this substrate due to its mild and non-acidic nature, which will preserve the ester group.[16]
Dess-Martin Periodinane (DMP) MildNeutral, CH₂Cl₂Neutral conditions, room temperature reaction, high selectivity, and easy workup.[17][18][19] Avoids toxic heavy metals.Potentially explosive, relatively expensive, and high molecular weight.[18]High: An excellent and often preferred method for sensitive substrates due to its mildness, selectivity, and operational simplicity.[17][19]

Based on this analysis, Swern Oxidation and Dess-Martin Periodinane (DMP) Oxidation are the most promising methods for the target transformation due to their mild, non-acidic reaction conditions, which are crucial for preserving the methyl ester functionality of the substrate.

Experimental Workflow

The general workflow for the oxidation of this compound is outlined below. This process involves the careful execution of the chosen oxidation protocol followed by a standard workup and purification procedure.

experimental_workflow sub Substrate (trans-Methyl 3-hydroxy-1-methyl- cyclobutanecarboxylate) reaction Oxidation Reaction (Controlled Temperature) sub->reaction reagents Oxidation Reagents (e.g., Swern or DMP) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product Product (Methyl 3-oxo-1-methyl- cyclobutanecarboxylate) purification->product analysis Characterization (NMR, IR, MS) product->analysis

Caption: General experimental workflow for the oxidation.

Detailed Protocols

Protocol 1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize the alcohol. A hindered non-nucleophilic base, such as triethylamine (Et₃N), is then used to induce an elimination reaction to form the ketone.[13]

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N), distilled

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • Activator Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous dichloromethane (0.2 M relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath. To this, slowly add oxalyl chloride (1.5 equivalents) via syringe.

  • DMSO Addition: Slowly add anhydrous DMSO (2.5 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not rise above -60 °C. Stir the resulting mixture for 15 minutes at -78 °C.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.

  • Base Addition: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes, then allow it to slowly warm to room temperature.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure methyl 3-oxo-1-methyl-cyclobutanecarboxylate.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), as the oxidizing agent.[17][19] This method is known for its mildness and operational simplicity.[18]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Standard glassware

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (0.1 M).

  • DMP Addition: Add Dess-Martin Periodinane (1.2 equivalents) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the layers are clear.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure methyl 3-oxo-1-methyl-cyclobutanecarboxylate.

Safety Precautions

  • Chromium Reagents (Jones, PCC): Hexavalent chromium compounds are carcinogenic and toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).[1][2]

  • Swern Oxidation: Oxalyl chloride is corrosive and toxic. The reaction generates carbon monoxide, which is a toxic gas.[13] Dimethyl sulfide is a volatile byproduct with an extremely unpleasant odor.[13] All steps must be performed in a well-ventilated fume hood.

  • Dess-Martin Periodinane: DMP is potentially explosive under certain conditions (e.g., upon impact or when heated).[18] Handle with care and avoid large-scale reactions without proper safety assessments.

Characterization of the Product

The successful synthesis of methyl 3-oxo-1-methyl-cyclobutanecarboxylate can be confirmed by standard analytical techniques:

  • ¹H NMR: The disappearance of the proton signal corresponding to the hydroxyl group and the methine proton at the alcohol-bearing carbon, and the appearance of characteristic signals for the protons alpha to the newly formed ketone.

  • ¹³C NMR: A downfield shift of the carbon atom of the former C-OH group to the characteristic ketone region (~200 ppm).

  • IR Spectroscopy: The appearance of a strong carbonyl stretch for the ketone (typically ~1740-1760 cm⁻¹ for a cyclobutanone) in addition to the ester carbonyl stretch.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₇H₁₀O₃).

Conclusion

The oxidation of this compound to its corresponding ketone is a critical transformation for the synthesis of various valuable compounds. While several methods exist for the oxidation of secondary alcohols, the Swern and Dess-Martin periodinane oxidations stand out as the most suitable for this particular substrate due to their mild and chemoselective nature. By following the detailed protocols and safety guidelines presented in this application note, researchers can achieve a high-fidelity conversion, ensuring the integrity of the cyclobutane ring and the methyl ester functionality.

References

Application Notes and Protocols: Selective Reduction of the Ester Group in trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selective reduction of ester functionalities is a cornerstone of modern organic synthesis, enabling access to a diverse array of molecular architectures. This application note provides a detailed guide to the reduction of the ester group in trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate to the corresponding primary alcohol, (3-hydroxy-1-methylcyclobutyl)methanol. This transformation is particularly relevant in the synthesis of complex molecules and pharmaceutical intermediates where the preservation of existing stereocenters and other functional groups, such as the hydroxyl group in this substrate, is paramount. The inherent strain and specific stereochemistry of the cyclobutane ring present unique challenges and considerations in reagent selection and reaction optimization.[1][2][3] This document will explore various reduction strategies, delving into the mechanistic underpinnings of each method and providing detailed, field-proven protocols for their execution.

Considerations for Chemoselective Reduction

The primary challenge in the reduction of this compound is the presence of a hydroxyl group, which can potentially react with strong hydride reagents. Therefore, the choice of reducing agent and reaction conditions must be carefully considered to achieve high chemoselectivity for the ester reduction while preserving the alcohol functionality.

Methodology 1: Lithium Aluminum Hydride (LAH) Reduction

Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including esters, carboxylic acids, amides, and nitriles.[4][5][6] Its high reactivity stems from the polar Al-H bond, which makes it a potent source of hydride ions (H⁻).[7][8]

Mechanism of LAH Reduction of Esters

The reduction of an ester with LAH proceeds through a two-step nucleophilic addition of hydride.[8]

  • Nucleophilic Acyl Substitution: The first equivalent of hydride attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide leaving group to form an aldehyde.[9]

  • Nucleophilic Addition: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride.[9] This addition forms an alkoxide intermediate.

  • Workup: An acidic workup is required to protonate the alkoxide, yielding the primary alcohol.[7]

Diagram: LAH Reduction Mechanism

LAH_Reduction cluster_step1 Step 1: Nucleophilic Acyl Substitution cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation Ester R-C(=O)-OCH₃ Tetrahedral1 R-C(O⁻)-H(OCH₃) Ester->Tetrahedral1 1. LiAlH₄ Aldehyde R-C(=O)-H Tetrahedral1->Aldehyde 2. -⁻OCH₃ Alkoxide R-CH₂-O⁻ Aldehyde->Alkoxide 3. LiAlH₄ Alcohol R-CH₂-OH Alkoxide->Alcohol 4. H₃O⁺ workup

Caption: General mechanism for the reduction of an ester to a primary alcohol using LiAlH₄.

Experimental Protocol: LAH Reduction

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen or argon atmosphere.

  • Reagent Preparation: In the flask, suspend LiAlH₄ (2.0 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension at 0 °C. Note: The initial reaction will involve the deprotonation of the hydroxyl group by LAH, consuming one equivalent of the hydride.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly quench the reaction by cooling the flask to 0 °C and adding water dropwise, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, quench by the slow addition of ethyl acetate followed by a saturated aqueous solution of sodium sulfate.

  • Workup: Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF or Et₂O.

  • Extraction: Transfer the filtrate to a separatory funnel. If an aqueous workup was performed, separate the layers and extract the aqueous layer with Et₂O (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude (3-hydroxy-1-methylcyclobutyl)methanol by column chromatography on silica gel.

ParameterCondition
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)
Stoichiometry >2.0 equivalents (to account for the hydroxyl group)
Solvent Anhydrous THF or Et₂O
Temperature 0 °C to Room Temperature
Reaction Time 2-6 hours
Workup Fieser workup or quenching with ethyl acetate/Na₂SO₄

Methodology 2: Diisobutylaluminium Hydride (DIBAL-H) Reduction

Diisobutylaluminium hydride (DIBAL-H) is a powerful and versatile reducing agent that offers greater selectivity compared to LAH.[10] A key advantage of DIBAL-H is its ability to reduce esters to aldehydes at low temperatures, a transformation that is difficult with other hydride reagents.[11][12][13] However, by adjusting the stoichiometry and temperature, DIBAL-H can also be used for the complete reduction of esters to primary alcohols.[14]

Mechanism of DIBAL-H Reduction

The mechanism of DIBAL-H reduction involves the coordination of the Lewis acidic aluminum center to the carbonyl oxygen, followed by an intramolecular hydride transfer.[11][13]

  • Lewis Acid-Base Coordination: The electron-deficient aluminum atom of DIBAL-H coordinates to the carbonyl oxygen of the ester.[11][13] This activates the carbonyl group towards nucleophilic attack.

  • Intramolecular Hydride Transfer: A hydride ion is transferred from the aluminum to the carbonyl carbon, forming a stable tetrahedral intermediate at low temperatures.[11][13]

  • Hydrolysis: Upon aqueous workup, this intermediate is hydrolyzed to yield the primary alcohol.[11]

Diagram: DIBAL-H Reduction Workflow

DIBALH_Workflow start Start: Ester in Anhydrous Solvent cool Cool to -78 °C start->cool add_dibal Add DIBAL-H Dropwise cool->add_dibal stir Stir at -78 °C (or warm to RT for full reduction) add_dibal->stir quench Quench with Methanol at -78 °C stir->quench workup Aqueous Workup (e.g., Rochelle's Salt) quench->workup extract Extract with Organic Solvent workup->extract purify Dry, Concentrate, and Purify extract->purify product Product: (3-hydroxy-1-methylcyclobutyl)methanol purify->product

Caption: Experimental workflow for the DIBAL-H reduction of an ester.

Experimental Protocol: DIBAL-H Reduction

Materials:

  • This compound

  • Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes or toluene

  • Anhydrous dichloromethane (DCM) or toluene

  • Methanol

  • Rochelle's salt (potassium sodium tartrate), saturated aqueous solution

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syracusa flask or similar low-temperature reaction vessel

  • Dry ice/acetone bath

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum under a nitrogen or argon atmosphere.

  • Substrate Preparation: Dissolve this compound (1.0 equivalent) in anhydrous DCM or toluene.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition: Slowly add DIBAL-H (2.5-3.0 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. Note: The excess DIBAL-H is necessary to account for reaction with the hydroxyl group.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. For complete reduction to the alcohol, the reaction can be allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction back to -78 °C (if warmed) and quench by the slow, dropwise addition of methanol to consume excess DIBAL-H.

  • Workup: Remove the cold bath and add a saturated aqueous solution of Rochelle's salt. Stir the mixture vigorously until two clear layers are observed (this may take several hours).

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

ParameterCondition
Reducing Agent Diisobutylaluminium Hydride (DIBAL-H)
Stoichiometry 2.5-3.0 equivalents
Solvent Anhydrous DCM or Toluene
Temperature -78 °C to Room Temperature
Reaction Time 3-6 hours
Workup Quenching with methanol, followed by Rochelle's salt

Methodology 3: Sodium Borohydride with Additives

Sodium borohydride (NaBH₄) is a milder reducing agent than LAH and is typically unreactive towards esters.[7][9] However, its reactivity can be enhanced by the addition of certain additives or by conducting the reaction in specific solvent systems, allowing for the reduction of esters.[15][16][17] This approach can offer a safer and more selective alternative to LAH.

Enhanced Reactivity of Sodium Borohydride

The addition of Lewis acids such as lithium chloride (LiCl) or calcium chloride (CaCl₂) can activate the ester carbonyl, making it more susceptible to hydride attack.[18] Alternatively, conducting the reduction in a mixture of THF and methanol at elevated temperatures can also facilitate the reduction of esters.[17][18]

Experimental Protocol: Sodium Borohydride/Methanol Reduction

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equivalent) and anhydrous THF.

  • Reagent Addition: Add sodium borohydride (excess, e.g., 5.0 equivalents) to the stirred solution.

  • Heating: Heat the suspension to reflux (approx. 65 °C).

  • Methanol Addition: Slowly add methanol dropwise to the refluxing mixture over a period of 1-2 hours.

  • Reaction: Continue to reflux for an additional 2-4 hours, monitoring by TLC.

  • Quenching: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Quench by the slow, careful addition of 2M HCl until gas evolution ceases.

  • Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography.

ParameterCondition
Reducing Agent Sodium Borohydride (NaBH₄) with Methanol
Stoichiometry ~5.0 equivalents of NaBH₄
Solvent THF/Methanol
Temperature Reflux (~65 °C)
Reaction Time 3-6 hours
Workup Acidic quench with HCl

Conclusion

The reduction of the ester group in this compound can be effectively achieved using several hydride-based reducing agents. For a robust and complete reduction, Lithium Aluminum Hydride is a reliable choice, provided that an excess of the reagent is used to account for the acidic proton of the hydroxyl group. For a more controlled reduction, particularly if side reactions are a concern, Diisobutylaluminium Hydride at low temperatures, followed by warming, offers an excellent alternative. While generally unreactive with esters, Sodium Borohydride can be employed under specific conditions, such as in refluxing THF/methanol, offering a milder and potentially more chemoselective option. The choice of method will ultimately depend on the scale of the reaction, the desired level of selectivity, and the available laboratory resources.

References

Application Note: trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the architectural diversity of small molecules is a critical driver of innovation. Strained ring systems, such as cyclobutanes, have garnered increasing attention for their ability to confer unique conformational rigidity and metabolic stability to drug candidates.[1][2] The puckered three-dimensional structure of the cyclobutane ring provides a scaffold that can orient substituents in well-defined spatial arrangements, which is advantageous for optimizing interactions with biological targets.[3]

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate is a bifunctional building block that offers an exceptional entry point into the synthesis of novel 1,3-disubstituted cyclobutane derivatives. Its stereochemically defined trans-configuration and orthogonal functional groups—a secondary alcohol and a methyl ester—allow for selective chemical manipulation. This application note serves as a technical guide for researchers, providing detailed, field-proven protocols for the chemical modification of this versatile building block. We will explore the oxidation of the hydroxyl group to access ketone intermediates and the conversion of the ester to amides via nucleophilic acyl substitution, thereby unlocking a diverse chemical space for the development of novel compounds.

Section 1: Oxidation of the Hydroxyl Group to Access Cyclobutanone Derivatives

Rationale: The conversion of the secondary alcohol on the cyclobutane ring to a ketone is a pivotal transformation. It opens avenues for subsequent nucleophilic additions, reductive aminations, and other ketone-specific reactions. The choice of oxidant is critical to ensure high yields while preserving the ester functionality and avoiding ring-opening or epimerization under harsh conditions. We present two robust, mild oxidation protocols that are well-suited for this substrate.

Protocol 1.1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is favored for its mild, neutral reaction conditions and broad functional group tolerance, making it ideal for substrates with sensitive groups like esters.[4][5] The reaction proceeds at room temperature and typically reaches completion rapidly.[4]

Experimental Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the substrate in anhydrous dichloromethane (DCM).

  • Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired methyl 3-keto-1-methyl-cyclobutanecarboxylate.

Quantitative Data Summary:

ParameterValue
Substrate Scale1.0 mmol
SolventAnhydrous Dichloromethane (DCM)
OxidantDess-Martin Periodinane (DMP)
Stoichiometry1.2 equivalents
TemperatureRoom Temperature (20-25 °C)
Reaction Time1-3 hours
Work-upAqueous NaHCO₃/Na₂S₂O₃
PurificationSilica Gel Chromatography
Expected Yield>90%
Protocol 1.2: Swern Oxidation

The Swern oxidation is another excellent method that avoids the use of heavy metals and operates under mild, low-temperature conditions, which is beneficial for preventing side reactions.[6][7] This protocol utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM to the oxalyl chloride solution. Stir for 15 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the activated DMSO mixture. Stir for 30-45 minutes at -78 °C.

  • Add triethylamine (TEA) (5.0 eq) to the reaction mixture, and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary:

ParameterValue
Substrate Scale1.0 mmol
SolventAnhydrous Dichloromethane (DCM)
Activating AgentOxalyl Chloride (1.5 eq)
OxidantDimethyl Sulfoxide (DMSO) (2.2 eq)
BaseTriethylamine (TEA) (5.0 eq)
Temperature-78 °C to Room Temperature
Reaction Time2-4 hours
Work-upAqueous wash
PurificationSilica Gel Chromatography
Expected Yield85-95%

Oxidation Workflow Diagram:

Oxidation_Workflow cluster_start Starting Material cluster_protocols Oxidation Protocols cluster_product Product Start trans-Methyl 3-hydroxy- 1-methyl-cyclobutanecarboxylate DMP Dess-Martin Periodinane (DMP) in DCM, RT Start->DMP Mild Conditions Swern Swern Oxidation (DMSO, (COCl)₂, TEA) DCM, -78 °C to RT Start->Swern Metal-Free Low Temp Product Methyl 3-oxo-1-methyl- cyclobutanecarboxylate DMP->Product Swern->Product

Caption: General workflow for the oxidation of the secondary alcohol.

Section 2: Nucleophilic Acyl Substitution for Amide Synthesis

Rationale: The amide bond is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals. Converting the methyl ester of the building block to an amide allows for the introduction of diverse substituents, enabling fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. The reaction proceeds via a nucleophilic acyl substitution mechanism, where an amine attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to form the more stable amide.[1][8]

Protocol 2.1: Amidation with a Primary Amine

This protocol details a representative amidation using benzylamine as the nucleophile. The reaction is typically carried out at elevated temperatures to drive the reaction to completion.

Experimental Protocol:

  • Combine this compound (1.0 eq) and benzylamine (2.0 eq) in a sealed tube or a round-bottom flask equipped with a reflux condenser.

  • Add a suitable solvent such as methanol or conduct the reaction neat if the amine is a liquid.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl to remove excess amine, followed by a wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the desired trans-N-benzyl-3-hydroxy-1-methyl-cyclobutanecarboxamide.

Quantitative Data Summary:

ParameterValue
Substrate Scale1.0 mmol
NucleophileBenzylamine
Stoichiometry2.0 equivalents
SolventMethanol or neat
Temperature80-100 °C
Reaction Time12-24 hours
Work-upAqueous wash or direct isolation
PurificationRecrystallization or Chromatography
Expected Yield70-85%

Nucleophilic Acyl Substitution Mechanism:

NAS_Mechanism cluster_mech Mechanism Ester Ester (R-CO-OCH₃) Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral 1. Nucleophilic Attack Amine Amine (R'-NH₂) Amide Amide (R-CO-NHR') Tetrahedral->Amide 2. Elimination of Alkoxide Methanol Methanol (CH₃OH)

Caption: The two-step addition-elimination mechanism of nucleophilic acyl substitution.

Applications in Medicinal Chemistry

The derivatives synthesized from this compound are valuable intermediates for the construction of more complex molecules. The cyclobutane core can act as a bioisostere for larger, more flexible rings like cyclohexane or for aromatic rings, potentially improving metabolic stability and pharmacokinetic profiles.[1][3] For instance, the ketone derivative can be a precursor for synthesizing novel kinase inhibitors or protease inhibitors, while the amide derivatives can be incorporated into scaffolds targeting a wide range of receptors and enzymes. The rigid nature of the 1,3-disubstituted cyclobutane directs the functional groups into specific vectors, which can be exploited for rational drug design.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel chemical entities. The protocols detailed in this application note for oxidation and amidation provide reliable and efficient methods for elaborating its core structure. These transformations grant access to key ketone and amide intermediates, paving the way for the development of a new generation of cyclobutane-containing compounds with potential applications in medicinal chemistry and materials science.

References

Application Notes & Protocols: Strategic Functionalization of the Cyclobutane Ring in Methyl Cyclobutanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif is a privileged scaffold in modern medicinal chemistry, prized for its ability to confer metabolic stability, improve pharmacokinetic profiles, and provide unique three-dimensional exit vectors for molecular design.[1] Methyl cyclobutanecarboxylate serves as a versatile and commercially available starting point for accessing a diverse array of functionalized cyclobutane derivatives.[2][3] However, the synthetic manipulation of this strained ring system presents unique challenges, including the inherent strength of its C–H bonds and the potential for strain-release side reactions.[1][4] This guide provides a detailed exploration of key strategies for the controlled functionalization of the cyclobutane core, moving beyond simple textbook examples to focus on robust, field-proven methodologies. We will delve into the causality behind experimental choices for α-functionalization, direct C–H activation, and strain-release transformations, supported by detailed protocols and mechanistic insights.

The Strategic Value of the Cyclobutane Scaffold

The utility of the cyclobutane ring in drug design stems from its distinct stereoelectronic properties. Its puckered, three-dimensional conformation offers a rigid scaffold that can orient substituents in well-defined spatial arrangements, a critical feature for optimizing ligand-receptor interactions.[1] Unlike conformationally flexible alkanes or planar aromatic rings, the cyclobutane core can serve as a non-aromatic bioisostere, reducing planarity and often enhancing metabolic stability by blocking sites of oxidative metabolism.[1] The successful incorporation of this moiety into approved drugs like Ivosidenib (IDH1 inhibitor) and Boceprevir (HCV protease inhibitor) underscores its value in overcoming complex pharmacological challenges.

Foundational Strategy: α-Functionalization via Enolate Chemistry

The most direct handle for functionalization on methyl cyclobutanecarboxylate is the α-proton, which is readily deprotonated to form a nucleophilic enolate. This classic approach is reliable for installing a variety of substituents at the C1 position.

Causality and Mechanistic Insight

The success of α-functionalization hinges on the quantitative and irreversible formation of the enolate. The choice of a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) is critical.

  • Strong Base: The pKa of the α-proton is ~25, requiring a base with a significantly higher pKa for complete deprotonation.

  • Non-Nucleophilic: LDA's steric bulk prevents it from acting as a nucleophile and attacking the ester carbonyl, a common side reaction with smaller bases like alkoxides.

  • Low Temperature: Reactions are typically conducted at -78 °C to prevent enolate decomposition and side reactions such as Claisen condensation.

Once formed, the lithium enolate can react with a range of electrophiles (E+), such as alkyl halides, to form a new C-C bond exclusively at the α-position.

Protocol 2.1: α-Methylation of Methyl Cyclobutanecarboxylate

This protocol provides a representative example for installing an alkyl group at the C1 position.[5]

Materials:

  • Methyl cyclobutanecarboxylate (1.0 equiv, e.g., 1.14 g, 10.0 mmol)

  • Diisopropylamine (1.1 equiv, 1.54 mL, 11.0 mmol)

  • n-Butyllithium (1.6 M in hexanes, 1.1 equiv, 6.9 mL, 11.0 mmol)

  • Methyl iodide (1.2 equiv, 0.75 mL, 12.0 mmol)

  • Anhydrous Tetrahydrofuran (THF), ~100 mL

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard glassware for anhydrous reactions (flame-dried)

Procedure:

  • LDA Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve diisopropylamine in 40 mL of anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath). Add n-butyllithium dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask, dissolve methyl cyclobutanecarboxylate in 40 mL of anhydrous THF and cool to -78 °C. Add the prepared LDA solution dropwise to the ester solution via cannula. Stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add methyl iodide to the enolate solution dropwise. Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature overnight.

  • Work-up: Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the resulting crude oil by flash column chromatography (e.g., 5% ethyl acetate in hexanes) to yield methyl 1-methylcyclobutanecarboxylate.[5] The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Electrophile TypeExampleExpected Product
Alkyl HalideBenzyl bromideMethyl 1-benzylcyclobutanecarboxylate
AldehydeBenzaldehydeMethyl 1-(hydroxy(phenyl)methyl)cyclobutanecarboxylate
KetoneAcetoneMethyl 1-(1-hydroxy-1-methylethyl)cyclobutanecarboxylate
Acyl ChlorideAcetyl chlorideMethyl 1-acetylcyclobutanecarboxylate

Advanced Strategy: Direct C–H Functionalization

Moving beyond the activated α-position, direct C–H functionalization has emerged as a powerful strategy to modify the cyclobutane ring at the seemingly inert β (C3) and γ (C2) positions.[6][7] This approach avoids lengthy pre-functionalization sequences and offers novel synthetic disconnections.

Transition Metal-Catalyzed C–H Insertion

Rhodium(II) catalysts are exceptionally effective at mediating the insertion of a carbene into C–H bonds.[4][8] This method allows for the formation of new C-C bonds with high levels of control and predictability.

Causality and Mechanistic Insight The reaction is initiated by the decomposition of a diazo compound (e.g., methyl phenyldiazoacetate) by a Rh(II) catalyst to form a highly reactive rhodium-bound carbene intermediate. This electrophilic species then undergoes an intermolecular C–H insertion into a C–H bond of the cyclobutane ring.

The regioselectivity of this insertion is a fascinating aspect of the chemistry. For an aryl-substituted cyclobutane, functionalization can be directed to different positions simply by changing the ligands on the rhodium catalyst.[4]

  • C1 (Benzylic) Functionalization: Sterically bulky yet electronically activating ligands can favor insertion at the more sterically hindered but electronically activated C1 position.

  • C3 Functionalization: Less hindered catalysts can favor insertion at the more accessible C3 methylene C–H bonds.

This catalyst-controlled regiodivergence provides access to distinct isomers from a common starting material, a powerful concept in library synthesis.[4]

rhodium_catalysis cluster_cycle Rh(II)-Catalyzed C-H Insertion Cycle cluster_legend Rh_cat Rh₂(L)₄ Carbene Rh(II)=CR' Rh_cat->Carbene + Diazo N2 N₂ Diazo R'-CHN₂ Carbene->Rh_cat + Product TransitionState [C-H Insertion TS] Carbene->TransitionState + Cyclobutane-H Cyclobutane Cyclobutane-H Product Functionalized Cyclobutane TransitionState->Product k1 1. Carbene Formation k2 2. C-H Insertion k3 3. Product Release & Catalyst Regeneration

Caption: Catalytic cycle for Rh(II)-mediated C-H functionalization.

Protocol 3.1: General Procedure for Rh(II)-Catalyzed C–H Functionalization

This protocol is a general guideline adapted from leading literature reports.[4]

Materials:

  • Cyclobutane substrate (e.g., Phenylcyclobutane, 1.0 equiv)

  • Diazo compound (e.g., Methyl phenyldiazoacetate, 1.5 equiv)

  • Rhodium(II) catalyst (e.g., Rh₂(esp)₂, 1 mol%)

  • Anhydrous dichloromethane (DCM)

  • Syringe pump

Procedure:

  • Reaction Setup: To a flame-dried vial equipped with a magnetic stir bar, add the cyclobutane substrate and the Rh(II) catalyst. Seal the vial with a septum.

  • Solvent Addition: Add anhydrous DCM (typically 0.1 M concentration relative to the cyclobutane).

  • Diazo Addition: In a separate syringe, prepare a solution of the diazo compound in anhydrous DCM. Place the syringe on a syringe pump.

  • Reaction Execution: Slowly add the diazo solution to the stirred reaction mixture over a period of 4-6 hours at room temperature. The slow addition is crucial to maintain a low concentration of the reactive carbene and minimize dimerization.

  • Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography to isolate the functionalized cyclobutane product.

Photoredox-Catalyzed Functionalization

Visible-light photoredox catalysis offers an exceptionally mild and powerful platform for generating radicals that can engage in cyclobutane synthesis and functionalization.[9] One prominent strategy involves the deboronative radical addition-polar cyclization cascade, which allows for the construction of highly substituted cyclobutanes from readily available alkylboronic esters.[10][11]

Mechanistic Principle: An iridium or ruthenium-based photocatalyst, upon excitation by visible light, becomes a potent single-electron oxidant (or reductant). This excited-state catalyst can oxidize an easily oxidizable species, like an arylboronate complex, to generate a carbon-centered radical.[10] This radical can then undergo a cascade of reactions, such as addition to an alkene followed by a cyclization, to build the cyclobutane ring. While often used for ring construction, the principles can be adapted for functionalizing existing cyclobutane precursors.

photoredox_workflow start Alkylboronic Ester + Haloalkyl Alkene pc_cycle Photocatalytic Cycle (Visible Light, PC) start->pc_cycle radical Alkyl Radical Generation pc_cycle->radical SET cascade Radical Addition-Polar Cyclization Cascade radical->cascade product Functionalized Cyclobutane Product cascade->product

Caption: General workflow for photoredox-catalyzed cyclobutane synthesis.

Advanced Strategy: Strain-Release Functionalization

The high ring strain of cyclobutanes (26.3 kcal/mol) can be harnessed as a thermodynamic driving force to promote C-C bond cleavage, leading to ring-opened, linear products.[1][12] This strategy transforms the cyclobutane from a stable scaffold into a four-carbon building block.

Causality and Mechanistic Insight

Transition metals like Rhodium, Palladium, and Nickel can insert into a C-C bond of the cyclobutane ring via oxidative addition.[12] This is particularly favorable in substrates where the cyclobutane is activated, for example, by an adjacent vinyl group or ketone. The resulting metallacyclohexene intermediate can then undergo various transformations, such as reductive elimination or reaction with another component, to yield a new product.

A sophisticated example is the dual-activation [4+2] cycloaddition of yne-vinylcyclobutanones, co-catalyzed by Rh(I) and Zn(II).[13]

  • Rh(I) Role: Performs the key oxidative addition to cleave the C-C bond of the vinylcyclobutanone.

  • Zn(II) Role: Acts as a Lewis acid, coordinating to the ketone's carbonyl group. This coordination polarizes the system, weakening the C-C bond and facilitating the rate-determining oxidative addition step.[13]

This synergistic catalysis is a prime example of how multiple catalysts can be used to overcome high activation barriers in challenging transformations.

strain_release start Vinylcyclobutanone cleavage C-C Bond Cleavage (Oxidative Addition) start->cleavage + [M] metal Transition Metal (e.g., Rh(I)) intermediate Metallacyclic Intermediate cleavage->intermediate trapping Trapping / Rearrangement intermediate->trapping product Ring-Opened or Rearranged Product trapping->product

Caption: Conceptual pathway for transition metal-mediated strain-release.

Summary and Outlook

The functionalization of methyl cyclobutanecarboxylate derivatives has evolved from classical enolate chemistry to sophisticated, catalyst-controlled C–H activation and strain-release methodologies. The ability to selectively modify any position on the cyclobutane ring through judicious choice of catalyst and reaction conditions has unlocked vast new areas of chemical space.[4] These advanced strategies, particularly those involving transition-metal and photoredox catalysis, are indispensable tools for modern drug discovery, enabling the rapid synthesis of complex, three-dimensional molecules from simple, readily available precursors.[14][15] The continued development of novel catalytic systems promises to further enhance our ability to manipulate this valuable scaffold with even greater precision and efficiency.

References

large-scale synthesis of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the , a valuable substituted cyclobutane building block in medicinal chemistry and materials science. The protocol herein is designed for scalability, emphasizing stereocontrol, operational simplicity, and high purity of the final product. We will delve into the causality behind the synthetic strategy, provide a detailed, step-by-step protocol from a common starting material, and outline the necessary analytical methods for validation.

Introduction and Strategic Overview

The cyclobutane motif is a structurally unique scaffold present in numerous natural products and pharmacologically active compounds.[1][2] Its inherent ring strain can be harnessed for unique chemical transformations, making it a compelling target for synthetic chemists.[3] The target molecule, this compound, offers three distinct points for functionalization with defined stereochemistry, rendering it a highly useful intermediate.

The primary challenge in synthesizing substituted cyclobutanes lies in controlling stereochemistry on the four-membered ring. While methods like [2+2] photocycloadditions are powerful for forming the cyclobutane core, they can be complex to scale up and may not provide the desired substitution pattern directly.[4][5]

Our selected strategy focuses on modifying a pre-existing cyclobutane ring, which offers a more direct and controllable route for large-scale production. The synthesis proceeds in two key stages:

  • α-Methylation: Introduction of the C1-methyl group onto a commercially available keto-ester precursor.

  • Stereoselective Reduction: Diastereoselective reduction of the C3-ketone to yield the desired trans-hydroxyl group. This step is critical for establishing the final stereochemistry.

This approach was chosen for its reliance on well-understood, scalable reaction classes and the commercial availability of the initial starting material, methyl 3-oxocyclobutanecarboxylate.

Physicochemical Properties and Identifiers

A clear identification of the target compound is crucial for regulatory and quality control purposes.

PropertyValue
Systematic Name methyl (1r,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate[6][7]
CAS Number 1408075-48-8[6][8][9]
Molecular Formula C₇H₁₂O₃[6][9]
Molecular Weight 144.17 g/mol [6][9]
Appearance Liquid[7]
Predicted Boiling Point 190.2 ± 33.0 °C[6]
Predicted Density 1.232 ± 0.06 g/cm³[6]
SMILES CC1(CC(C1)O)C(=O)OC[6][9]
InChI Key KFLCCZPFOPDGLN-KBTIHESUSA-N[7]

Overall Synthetic Workflow

The diagram below illustrates the two-stage synthetic pathway from the starting material to the final product.

G cluster_0 Stage 1: α-Methylation cluster_1 Stage 2: Stereoselective Reduction SM Methyl 3-oxocyclobutane- carboxylate INT1 Methyl 1-methyl-3-oxocyclobutane- carboxylate SM->INT1 1. LDA, THF, -78 °C 2. Methyl Iodide FP trans-Methyl 3-hydroxy-1-methyl- cyclobutanecarboxylate INT1->FP LiAl(O-t-Bu)₃H, THF -78 °C to RT

Caption: High-level overview of the synthetic workflow.

Detailed Synthesis Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. All reagents are to be handled according to their respective Material Safety Data Sheets (MSDS).

Stage 1: Synthesis of Methyl 1-methyl-3-oxocyclobutanecarboxylate (Keto-ester Intermediate)

Causality: This step introduces the quaternary methyl group at the C1 position. The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures is crucial to quantitatively form the kinetic enolate at the α-carbon.[10] Subsequent quenching with an electrophile (methyl iodide) results in clean methylation. The low temperature (-78 °C) prevents side reactions, such as self-condensation of the enolate.

Protocol:

  • Reactor Setup: Equip a 20 L, three-necked, jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Ensure the system is flame-dried and maintained under a positive pressure of nitrogen.

  • Base Preparation (LDA): To the reactor, add anhydrous tetrahydrofuran (THF, 8 L). Cool the solvent to -20 °C using a circulating chiller. Add N-isopropylcyclohexylamine (1.0 kg, 7.08 mol).[10] Slowly add n-butyllithium (1.6 M in hexanes, 4.2 L, 6.72 mol) via the dropping funnel, ensuring the internal temperature does not exceed -10 °C. Stir the resulting solution at -20 °C for 30 minutes.[10]

  • Enolate Formation: Cool the freshly prepared LDA solution to -78 °C. In a separate flask, dissolve methyl 3-oxocyclobutanecarboxylate (0.75 kg, 5.85 mol) in anhydrous THF (2 L). Add this solution dropwise to the LDA mixture over 90 minutes, maintaining the internal temperature at or below -70 °C. Stir for an additional hour at -78 °C to ensure complete enolate formation.

  • Methylation: Add methyl iodide (1.25 kg, 8.80 mol) rapidly to the reaction mixture.[10] Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature over 4 hours and stir overnight.

  • Work-up: Cool the reactor to 0 °C. Cautiously quench the reaction by the slow addition of 1 M hydrochloric acid (HCl, 6 L).[10] Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 3 L).

  • Purification: Combine all organic extracts and wash with saturated sodium thiosulfate solution (2 L) and brine (2 L). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude residue is purified by vacuum distillation to yield methyl 1-methyl-3-oxocyclobutanecarboxylate as a colorless oil.

ReagentMolar Eq.Amount
Methyl 3-oxocyclobutanecarboxylate1.00.75 kg
N-isopropylcyclohexylamine1.211.0 kg
n-Butyllithium (1.6 M)1.154.2 L
Methyl Iodide1.51.25 kg
Anhydrous THF-10 L
Expected Yield ~75-85%
Stage 2: Stereoselective Reduction to this compound

Causality: The stereochemical outcome of this reaction is dictated by the choice of reducing agent. A sterically bulky hydride, such as Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H), is employed. The large size of this reagent forces its approach to the carbonyl from the face opposite to the adjacent ester group, leading to the preferential formation of the trans alcohol. This is a classic example of steric-approach control. A similar strategy has been noted for related cyclobutanone reductions.[11][12]

G Start Keto-ester Intermediate Product trans-Hydroxy Product Start->Product Steric-Approach Control Hydride Bulky Hydride (e.g., LiAl(O-t-Bu)₃H) Hydride->Product Hydride attacks from less hindered face

Caption: Mechanism of stereoselective reduction.

Protocol:

  • Reactor Setup: Utilize the same 20 L jacketed reactor system, ensuring it is clean, dry, and under a positive nitrogen atmosphere.

  • Charge Reactor: Dissolve the keto-ester intermediate (0.70 kg, 4.92 mol) in anhydrous THF (10 L) in the reactor.

  • Reduction: Cool the solution to -78 °C. In a separate dry flask under nitrogen, prepare a solution or slurry of Lithium tri-tert-butoxyaluminum hydride (1.50 kg, 5.90 mol) in anhydrous THF (3 L). Add the hydride solution/slurry to the keto-ester solution via cannula or dropping funnel over 2 hours, keeping the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).[11][12]

  • Work-up: Once the reaction is complete, allow the mixture to warm to 0 °C. Quench the reaction very carefully by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt), until gas evolution ceases. Stir vigorously for 2 hours until two clear layers form.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 3 L).

  • Purification: Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by large-scale column chromatography on silica gel or by vacuum distillation to afford the final product.[6]

ReagentMolar Eq.Amount
Keto-ester Intermediate1.00.70 kg
Lithium tri-tert-butoxyaluminum hydride1.21.50 kg
Anhydrous THF-13 L
Expected Yield ~80-90%
Expected Diastereomeric Ratio >10:1 (trans:cis)

Product Characterization and Quality Control

To ensure the final product meets the required specifications, the following analytical techniques are recommended:

  • Purity Assessment (HPLC): High-Performance Liquid Chromatography is essential for determining the chemical purity and the diastereomeric ratio (trans vs. cis). A C18 column with a mobile phase of acetonitrile/water is a suitable starting point.[6][13]

  • Structural Verification (NMR):

    • ¹H NMR: Will confirm the overall structure, with distinct signals for the two methyl groups, the cyclobutane protons, and the hydroxyl proton. The coupling constants of the C3-proton can help confirm the trans stereochemistry.

    • ¹³C NMR: Will show the correct number of carbon signals, confirming the presence of the ester carbonyl, the quaternary C1, the hydroxyl-bearing C3, and other carbons in the molecule.

  • Mass Spectrometry (LCMS): Liquid Chromatography-Mass Spectrometry will confirm the molecular weight of the product (144.17 g/mol ).[6]

Conclusion

This application note details a robust and scalable two-stage synthesis of this compound. The protocol emphasizes control over critical process parameters to ensure high yield and, most importantly, high diastereoselectivity. By explaining the chemical principles behind the chosen reagents and conditions, this guide provides researchers and process chemists with a solid foundation for the large-scale production of this valuable synthetic intermediate.

References

The Strategic Integration of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate in Advanced Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of polymer chemistry, the quest for novel monomers that impart unique and desirable properties to materials is paramount. trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, a structurally distinct cyclobutane derivative, has emerged as a promising building block for the synthesis of advanced polyesters. Its rigid, non-planar cyclobutane core, coupled with strategically positioned hydroxyl and methyl ester functionalities, offers a unique scaffold for creating polymers with enhanced thermal stability, hydrolytic resistance, and tunable mechanical properties. This guide provides an in-depth exploration of the application of this monomer in polymer chemistry, complete with detailed experimental protocols and the scientific rationale behind the proposed methodologies.

I. Introduction: The Significance of the Cyclobutane Moiety in Polyester Backbones

The incorporation of cyclobutane rings into polymer backbones represents a significant strategy for tailoring material properties. Unlike linear aliphatic or aromatic monomers, the strained, four-membered ring of cyclobutane introduces conformational rigidity, which can lead to:

  • Elevated Glass Transition Temperatures (Tg): The restricted bond rotation within the cyclobutane unit limits the mobility of the polymer chains, resulting in materials that maintain their structural integrity at higher temperatures.

  • Enhanced Thermal Stability: The inherent stability of the cyclobutane ring can contribute to polymers with higher decomposition temperatures. Polyesters featuring 1,3-cyclobutane rings in their backbone have demonstrated superior thermostability, with 5% weight loss temperatures (Td,5%) reaching as high as 380°C[1][2].

  • Improved Mechanical Properties: The rigid nature of the cyclobutane moiety can enhance the modulus and strength of the resulting polyesters.

  • Increased Hydrolytic Resistance: The steric hindrance provided by the cyclobutane ring can protect the ester linkages from hydrolytic cleavage, leading to polymers with exceptional durability in aqueous environments[1].

This compound is particularly advantageous as it possesses both a nucleophilic hydroxyl group and an electrophilic methyl ester group on the same molecule. This bifunctionality allows it to undergo self-condensation to form a homopolymer or be copolymerized with other monomers to fine-tune the properties of the final material.

II. Polymerization Strategies for this compound

The primary route for the polymerization of this compound is polycondensation . This process involves the step-wise reaction of the hydroxyl and methyl ester groups to form ester linkages, with the elimination of a small molecule, in this case, methanol. Melt polycondensation is a particularly attractive, solvent-free method for this type of monomer.

A. Melt Polycondensation: A Solvent-Free Approach to High Molecular Weight Polyesters

Melt polycondensation is a widely used industrial process for the synthesis of polyesters. The reaction is typically carried out in two stages: an initial esterification or transesterification stage at moderate temperatures and atmospheric pressure, followed by a polycondensation stage at higher temperatures and under high vacuum to facilitate the removal of the condensation byproduct and drive the reaction toward high molecular weight polymer formation.

Application Note 1: Homopolymerization of this compound via Melt Polycondensation

This protocol outlines the synthesis of a novel homopolyester, poly(trans-3-hydroxy-1-methyl-cyclobutanecarboxylate), through a two-stage melt polycondensation process.

Causality Behind Experimental Choices:
  • Two-Stage Process: The initial lower temperature stage allows for the efficient formation of oligomers without significant side reactions. The subsequent high-temperature, high-vacuum stage is crucial for removing methanol, which is essential to shift the equilibrium towards the formation of a high molecular weight polymer.

  • Catalyst Selection: A combination of an esterification catalyst (e.g., zinc acetate) and a polycondensation catalyst (e.g., antimony trioxide) is often employed for optimal results. Titanium-based catalysts are also highly effective. The catalyst facilitates the reaction by activating the carbonyl group of the ester, making it more susceptible to nucleophilic attack by the hydroxyl group.

  • Inert Atmosphere: The reaction is conducted under a nitrogen or argon atmosphere to prevent oxidative degradation of the monomer and the resulting polymer at high temperatures.

  • Stirring: Efficient stirring is critical to ensure homogeneity of the reaction mixture and to facilitate the removal of the methanol byproduct from the viscous melt.

Experimental Workflow Diagram:

melt_polycondensation cluster_prep Preparation cluster_reaction Reaction Stages cluster_post Post-Processing Monomer trans-Methyl 3-hydroxy- 1-methyl-cyclobutanecarboxylate Reactor Glass Reactor Monomer->Reactor Catalyst Catalyst (e.g., Sb2O3) Catalyst->Reactor Stage1 Stage 1: Oligomerization ~180-220°C, N2 atmosphere (Methanol removal begins) Reactor->Stage1 Heat Stage2 Stage 2: Polycondensation ~240-280°C, High Vacuum (Methanol removal continues) Stage1->Stage2 Increase Temp. & Apply Vacuum Cooling Cooling to Room Temp. Stage2->Cooling Extrude/Pour Isolation Polymer Isolation Cooling->Isolation Characterization Characterization (GPC, DSC, TGA, NMR) Isolation->Characterization

Caption: Workflow for melt polycondensation.

Detailed Protocol:

Materials:

  • This compound (High Purity)

  • Antimony(III) oxide (Sb₂O₃) or other suitable catalyst (e.g., titanium(IV) butoxide)

  • Nitrogen or Argon gas (High Purity)

  • Glass reactor equipped with a mechanical stirrer, nitrogen/vacuum inlet, and a distillation outlet connected to a cold trap.

Procedure:

  • Reactor Setup: Assemble the glass reactor and ensure all joints are properly sealed. Purge the reactor with dry nitrogen or argon for at least 30 minutes to remove air and moisture.

  • Charging the Reactor: Charge the reactor with this compound and the catalyst (e.g., 200-500 ppm of Sb₂O₃ relative to the monomer).

  • Stage 1: Oligomerization:

    • Begin stirring the reaction mixture.

    • Gradually heat the reactor to a temperature of 180-220°C under a slow stream of nitrogen.

    • Methanol will begin to distill from the reaction mixture. Collect the distillate in the cold trap.

    • Maintain these conditions for 1-2 hours, or until approximately 80-90% of the theoretical amount of methanol has been collected.

  • Stage 2: Polycondensation:

    • Gradually increase the temperature to 240-280°C.

    • Simultaneously, slowly reduce the pressure inside the reactor to below 1 mmHg.

    • A significant increase in the viscosity of the reaction mixture will be observed. Adjust the stirring speed as necessary.

    • Continue the reaction under these conditions for 2-4 hours, or until the desired melt viscosity is achieved.

  • Polymer Isolation:

    • Release the vacuum with nitrogen or argon.

    • Extrude or pour the molten polymer from the reactor onto a clean, non-reactive surface (e.g., a stainless steel tray) to cool.

    • Once cooled to room temperature, the solid polymer can be collected and ground into smaller pieces for further analysis.

Expected Polymer Properties:

The resulting homopolymer is expected to be a rigid, amorphous material with a high glass transition temperature and excellent thermal stability.

PropertyExpected Value Range
Glass Transition Temp. (Tg)100 - 150 °C
Decomposition Temp. (Td, 5%)350 - 400 °C[1][2]
Molecular Weight (Mn)10,000 - 50,000 g/mol
AppearanceTransparent, slightly yellow solid

Application Note 2: Copolymerization with Diols and Diacids for Tailored Properties

This compound can be copolymerized with various diols and diacids (or their methyl esters) to create a wide range of copolyesters with tailored properties. For example, incorporating flexible aliphatic diols can lower the Tg and increase the flexibility of the resulting polymer, while copolymerization with aromatic diacids can further enhance the rigidity and thermal stability.

Copolymerization Workflow Diagram:

copolymerization_workflow cluster_reaction Copolymerization cluster_properties Tunable Properties Monomer1 trans-Methyl 3-hydroxy- 1-methyl-cyclobutanecarboxylate Melt_Poly Melt Polycondensation (Similar to Homopolymerization) Monomer1->Melt_Poly Monomer2 Comonomer (Diol or Diacid/Diester) Monomer2->Melt_Poly Catalyst Catalyst Catalyst->Melt_Poly Polymer Copolyester Melt_Poly->Polymer Tg Glass Transition Temp. Polymer->Tg Tm Melting Temp. (if crystalline) Polymer->Tm Mechanical Mechanical Properties (Flexibility, Strength) Polymer->Mechanical Degradation Degradation Profile Polymer->Degradation

Caption: Tailoring polymer properties via copolymerization.

Protocol for Copolymerization with Adipic Acid:

This protocol describes the synthesis of a copolyester from this compound and adipic acid. The resulting polymer is expected to have increased flexibility compared to the homopolymer.

Materials:

  • This compound

  • Adipic acid

  • Titanium(IV) butoxide (Ti(OBu)₄)

  • Nitrogen or Argon gas

  • Glass reactor with mechanical stirrer, nitrogen/vacuum inlet, and distillation outlet.

Procedure:

  • Reactor Charging: Charge the reactor with equimolar amounts of this compound and adipic acid, along with the catalyst (e.g., 200-500 ppm of Ti(OBu)₄).

  • Esterification Stage:

    • Purge the reactor with nitrogen and begin stirring.

    • Heat the mixture to 180-200°C. Water and methanol will begin to distill off.

    • Continue this stage for 2-3 hours, or until the evolution of water and methanol ceases.

  • Polycondensation Stage:

    • Increase the temperature to 220-260°C.

    • Gradually apply a vacuum to remove any remaining condensation byproducts and drive the polymerization.

    • Continue for 2-4 hours until the desired viscosity is reached.

  • Isolation: Isolate the copolyester as described for the homopolymer.

III. Characterization of Cyclobutane-Containing Polyesters

A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships. Key techniques include:

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and molecular weight distribution (Đ) of the polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm, if applicable).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer and determine the composition of copolymers.

IV. Potential Applications

The unique properties of polyesters derived from this compound make them promising candidates for a variety of applications, including:

  • High-Performance Engineering Plastics: Their high thermal stability and mechanical strength could be beneficial in automotive and aerospace components.

  • Biomedical Materials: The potential for creating biodegradable polyesters with tunable degradation rates could be valuable for drug delivery systems, surgical sutures, and tissue engineering scaffolds.

  • Advanced Coatings and Adhesives: Their hydrolytic resistance and thermal stability could lead to durable and high-performance coatings and adhesives.

V. Conclusion

This compound is a versatile and valuable monomer for the synthesis of advanced polyesters. Its unique cyclobutane structure imparts a desirable combination of thermal stability, hydrolytic resistance, and mechanical robustness to the resulting polymers. Through carefully controlled melt polycondensation reactions, both homopolymers and a wide array of copolymers with tailored properties can be synthesized. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists to explore the full potential of this intriguing monomer in the development of next-generation polymeric materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the synthesis of substituted cyclobutanes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing this valuable four-membered ring system. The unique structural and electronic properties of cyclobutanes make them attractive motifs in medicinal chemistry and natural product synthesis, but their formation is often accompanied by significant synthetic challenges.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to not only offer solutions to common experimental hurdles but also to provide the underlying scientific rationale to empower you to make informed decisions in your research.

Troubleshooting Guide: Addressing Common Synthetic Challenges

This section addresses specific, frequently encountered problems during cyclobutane synthesis. We diagnose the issue, explore the potential root causes, and provide actionable, step-by-step solutions.

Problem 1: Low or No Yield of the Desired Cyclobutane Product

Q: My reaction is resulting in low yields or complete failure to form the cyclobutane product. What are the most common causes and how can I systematically troubleshoot this?

A: This is the most prevalent issue in cyclobutane synthesis, often stemming from multiple interrelated factors. A systematic approach is crucial for diagnosis. The primary culprits are typically related to reaction conditions, substrate reactivity, or catalyst/reagent integrity.[3][4]

Potential Causes & Solutions
Potential Cause Diagnostic Check Recommended Solution & Rationale
Sub-Optimal Reaction Conditions Review literature for analogous reactions. Are your temperature, solvent, and concentration parameters appropriate?Temperature: For thermally allowed reactions (e.g., ketene cycloadditions), ensure the temperature is sufficient. For photochemical or catalyzed reactions, high temperatures can promote side reactions or product decomposition; consider lowering the temperature.[4] Solvent: Solvent polarity can dramatically affect reaction rates and pathways.[4][5] Screen a range of solvents (e.g., non-polar hexanes, polar aprotic acetonitrile, protic HFIP) to find optimal conditions. Concentration: For intermolecular reactions, conditions that are too dilute will slow the desired reaction, allowing side reactions to dominate.[4] Empirically determine the optimal concentration.
Inefficient Photochemical Setup ([2+2] Reactions) Is the lamp's emission spectrum matched to the substrate's absorption wavelength? Is the light source powerful enough?[4]Wavelength/Light Source: Ensure the UV lamp wavelength is appropriate for exciting your substrate (e.g., for enones).[4] If direct excitation is inefficient, the substrate may not be absorbing the light. Photosensitizer: For reactions that proceed poorly via direct irradiation, introduce a triplet sensitizer like acetone or benzophenone. This facilitates intersystem crossing to the reactive triplet state, opening an alternative productive pathway.[4][6]
Catalyst Deactivation (Metal-Catalyzed Reactions) Monitor the reaction over time (TLC, GC-MS). Does it start and then stall?[3]Verify Catalyst Activity: Use a fresh batch of catalyst or re-purify the existing stock. Handle air/moisture-sensitive catalysts under strictly inert conditions.[4] Purify Reagents: Impurities like water or oxygen can poison sensitive catalysts.[3] Use anhydrous, degassed solvents and purify starting materials immediately before use.[3]
Side Reactions Analyze the crude reaction mixture by ¹H NMR or GC-MS to identify major byproducts.Polymerization: This is common with reactive alkenes. Lowering the concentration or temperature can disfavor polymerization relative to the desired cycloaddition.[5] Cis/Trans Isomerization: For photochemical reactions, isomerization can be a competing pathway that consumes starting material without forming product.[4][5] Changing the solvent or using a sensitizer can sometimes alter the relative rates of isomerization versus cycloaddition. Cycloreversion: The strained cyclobutane product can revert to starting materials, especially at high temperatures.[5] Ensure the reaction is not run for an excessive duration or at too high a temperature.
Poor Substrate Reactivity Are the electronic properties of your reacting partners well-matched?Electronic Matching: For many cycloadditions, particularly photochemical ones, pairing an electron-rich alkene with an electron-poor alkene enhances reactivity.[4] Consider modifying your substrates to increase this electronic disparity if yields are low.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Yield Observed check_conditions Verify Reaction Conditions (Temp, Solvent, Conc.) start->check_conditions check_photochem [2+2] Only: Check Photochemical Setup check_conditions->check_photochem Conditions OK optimize_conditions Systematically Optimize Conditions (Screen Solvents, Titrate Temp/Conc.) check_conditions->optimize_conditions Sub-optimal check_catalyst Metal-Catalyzed Only: Assess Catalyst Activity check_photochem->check_catalyst Setup OK / NA optimize_photochem Optimize Light Source or Add Photosensitizer check_photochem->optimize_photochem Inefficient analyze_byproducts Analyze Crude Mixture for Side Products check_catalyst->analyze_byproducts Catalyst OK / NA replace_catalyst Use Fresh Catalyst & Anhydrous/Degassed Solvents check_catalyst->replace_catalyst Deactivated mitigate_side_rxns Adjust Conditions to Minimize Identified Side Reactions analyze_byproducts->mitigate_side_rxns Side Products Found modify_substrate Consider Substrate Modification (e.g., Electronic Properties) analyze_byproducts->modify_substrate No Obvious Side Products success Improved Yield optimize_conditions->success optimize_photochem->success replace_catalyst->success mitigate_side_rxns->success modify_substrate->success

Caption: A systematic workflow for diagnosing and resolving low-yield issues.

Problem 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)

Q: My reaction produces the desired cyclobutane, but as a mixture of diastereomers or enantiomers. What strategies can I employ to improve stereocontrol?

A: Achieving high stereoselectivity is a central challenge in synthesizing complex, multi-substituted cyclobutanes.[1][7] The stereochemical outcome is a delicate balance of steric interactions, electronic effects, and reaction mechanism. Control can often be exerted by rationally modifying reaction parameters.

Factors Influencing Stereoselectivity & Potential Solutions

stereoselectivity_factors cluster_problem Problem cluster_causes Controlling Factors / Causes cluster_solutions Solutions problem Poor Stereoselectivity temp Temperature problem->temp solvent Solvent Polarity problem->solvent mechanism Reaction Mechanism (Concerted vs. Stepwise) problem->mechanism sterics Steric Hindrance problem->sterics lower_temp Lower Reaction Temperature temp->lower_temp screen_solvents Screen Solvents solvent->screen_solvents chiral_control Use Chiral Auxiliary, Catalyst, or Template mechanism->chiral_control modify_substrate Increase Steric Bulk on Substrate sterics->modify_substrate

Caption: Key factors influencing stereoselectivity and corresponding solutions.

Detailed Troubleshooting Steps:
  • Lower the Reaction Temperature: Reducing the temperature increases the energy difference between the competing transition states leading to different diastereomers. This often enhances selectivity by favoring the pathway with the lower activation energy, which typically leads to the thermodynamically more stable product.[4]

  • Screen Solvents: Solvent polarity can have a profound impact on diastereoselectivity.[4] For reactions proceeding through polar or zwitterionic intermediates (common in thermal ketene cycloadditions), solvent polarity can influence the intermediate's lifetime and conformational flexibility.[8] A switch from a polar solvent (e.g., acetonitrile) to a non-polar one (e.g., toluene) can sometimes dramatically improve or even reverse selectivity.

  • Employ Chiral Control Elements (for Enantioselectivity):

    • Chiral Auxiliaries: Covalently attaching a chiral auxiliary to one of the starting materials can effectively shield one face of the molecule, directing the approach of the other reactant.[4] The auxiliary is then cleaved post-reaction.

    • Chiral Catalysts: The use of chiral Lewis acids, organocatalysts, or transition metal complexes can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.[9]

    • Chiral Templates: In some photochemical reactions, a chiral hydrogen-bonding template can be used to pre-organize the reactants, leading to high enantioselectivity.[9]

  • Modify Substrate Sterics: Increasing the steric bulk of substituents on the reactants can amplify steric repulsion in one of the transition states, thus favoring a single diastereomer. This strategy exploits steric hindrance to direct the stereochemical outcome.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for accessing substituted cyclobutanes?

A1: The construction of the strained cyclobutane ring is a significant challenge. The most common and powerful methods include:

  • [2+2] Cycloadditions: This is the most widely used method, involving the reaction of two double-bond-containing components.[10] Because the thermal [2+2] cycloaddition of two simple alkenes is symmetry-forbidden, this reaction is typically initiated photochemically or mediated by a transition metal catalyst.[6][11] Thermal cycloadditions are generally limited to activated partners like ketenes.[12]

  • Transition Metal-Catalyzed Reactions: This broad category includes not only [2+2] cycloadditions but also ring-expansion of cyclopropanes and ring-opening of bicyclo[1.1.0]butanes (BCBs), which are powerful methods for generating highly substituted cyclobutanes.[1][13]

  • Ring-Closing Metathesis (RCM): While RCM is most commonly used for 5- and 6-membered rings, its application for forming four-membered rings is challenging due to ring strain but not impossible, particularly for specialized substrates.[14][15]

  • Ring Contraction of Larger Rings: Methods like the contraction of pyrrolidines or Wolff rearrangements of diazoketones derived from cyclopentanones can provide access to specific cyclobutane structures.[7][16]

Q2: How do I control regioselectivity (e.g., head-to-head vs. head-to-tail) in an unsymmetrical [2+2] cycloaddition?

A2: Regioselectivity is primarily governed by electronic and steric factors in the transition state.[4]

  • Electronic Effects: The most common strategy is to react an electron-rich alkene with an electron-poor alkene. The frontier molecular orbitals (HOMO of the electron-rich partner, LUMO of the electron-poor partner) align to favor the "head-to-tail" adduct, which benefits from stabilizing secondary orbital interactions in the transition state.[4]

  • Steric Hindrance: Bulky substituents will preferentially orient themselves to minimize steric clash in the transition state, often favoring the formation of the less sterically congested regioisomer.[8]

  • Catalyst Control: Certain photocatalysts, like Ru(bipy)₃Cl₂, can exert strong control over regioselectivity, promoting the efficient and selective heterodimerization of dissimilar alkenes.[4][17]

Q3: My cyclobutane product seems to be degrading during purification. What precautions should I take?

A3: The inherent ring strain of cyclobutanes (approx. 26 kcal/mol) can make them susceptible to decomposition under harsh conditions.[2]

  • Avoid Strong Acids/Bases: Ring-opening can be catalyzed by strong acids or bases. Use mild workup conditions, such as a gentle aqueous wash with saturated sodium bicarbonate or dilute ammonium chloride.

  • Use Mild Chromatography Conditions: Standard silica gel can be acidic enough to cause degradation of sensitive products. Consider deactivating the silica by pre-treating the column with a solvent mixture containing a small amount of a neutral amine (e.g., 1% triethylamine in the eluent). Alternatively, use a less acidic stationary phase like alumina or Florisil.

  • Minimize Heat: Avoid high temperatures during solvent removal on a rotary evaporator. If the product is photolabile (which is possible if it was formed photochemically), protect it from light during and after purification by wrapping flasks in aluminum foil.[4]

Key Experimental Protocols

Protocol 1: Visible-Light Photocatalyzed [2+2] Cycloaddition of an Enone

This protocol describes a general procedure for the heterodimerization of an aryl enone with an alkene partner using a common ruthenium photocatalyst.[4][17]

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl enone (1.0 equiv.), the alkene coupling partner (1.5–2.0 equiv.), and Ru(bipy)₃Cl₂ (1–2 mol%).

  • Solvent Addition: Add a suitable solvent (e.g., acetonitrile or acetone) that has been thoroughly degassed to remove oxygen. This is critical as oxygen can quench the excited state of the photocatalyst. A common method is to bubble an inert gas (N₂ or Ar) through the solvent for 20-30 minutes.

  • Irradiation: Seal the vial and place it in proximity to a visible light source (e.g., a blue LED strip, ~450 nm) with stirring. Ensure the setup is cooled, for instance with a fan, to maintain room temperature, as heat from the lamp can affect selectivity.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting enone is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired cyclobutane adduct.

Workflow Diagram for Photocatalyzed [2+2] Cycloaddition

photocycloaddition_workflow start Start combine Combine Enone, Alkene, and Ru(II) Photocatalyst start->combine add_solvent Add Degassed Solvent (e.g., MeCN) combine->add_solvent irradiate Irradiate with Visible Light (e.g., Blue LED, ~450 nm) add_solvent->irradiate monitor Monitor Reaction by TLC/LC-MS irradiate->monitor workup Concentrate Under Reduced Pressure monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Isolated Cyclobutane Product purify->product

Caption: Step-by-step experimental workflow for a photocatalyzed cycloaddition.

References

Technical Support Center: Purification of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to address common challenges encountered during the purification of this versatile building block.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process, offering potential causes and actionable solutions.

Issue 1: Poor Separation of cis/trans Isomers

Question: I'm struggling to separate the trans-isomer from its cis counterpart. My current chromatography method results in significant co-elution. What can I do to improve the separation?

Answer:

Separating diastereomers like the cis and trans isomers of Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate can be challenging due to their similar physical properties.[1] The rigidity of the cyclobutane ring can lead to unique interactions with stationary phases.[1] Here’s a systematic approach to improving your separation:

Core Concept: The key to separating diastereomers is to exploit subtle differences in their three-dimensional structures, which affects how they interact with the stationary phase. The trans-isomer, often having a less sterically hindered and more linear shape, may interact differently than the more sterically crowded cis-isomer.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor isomer separation.

Detailed Protocols & Explanations:

1. Flash Column Chromatography Optimization (Silica Gel):

  • Rationale: Silica gel is a polar stationary phase.[1] By carefully selecting and modifying the mobile phase, you can modulate the interactions of your isomers with the silica, thereby achieving separation.

  • Step-by-Step Protocol:

    • Solvent System Selection: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate.[2] A typical starting point for compounds of this nature is a 10-50% ethyl acetate/hexane mixture.[2]

    • TLC Analysis: Before running the column, test various solvent systems using Thin Layer Chromatography (TLC). The ideal solvent system will show a clear separation between the two isomer spots.

    • Column Packing: Prepare a slurry of silica gel in your initial non-polar eluent (e.g., hexane) and pack the column, ensuring a level and crack-free bed.[1]

    • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane) and carefully load it onto the silica bed.[1]

    • Elution: Begin with the non-polar solvent and gradually increase the polarity (gradient elution).[1] This can be done in a stepwise or continuous manner.

    • Fraction Collection: Collect small fractions and analyze them by TLC to identify the pure fractions of the trans-isomer.

2. Alternative Stationary Phases:

If silica gel does not provide adequate separation, consider other stationary phases:

  • Alumina (Basic or Neutral): Can be effective for separating some isomers and is particularly useful for purifying amines.[3]

  • Reversed-Phase Silica (C18): This non-polar stationary phase is used with polar mobile phases.[4] It is an excellent choice for polar cyclobutane isomers.[1]

3. High-Performance Liquid Chromatography (HPLC):

For very difficult separations or when high purity is required, HPLC is the method of choice.[1]

  • Normal-Phase HPLC: Uses a polar stationary phase and is suitable for less polar to moderately polar cyclobutane derivatives.[1]

  • Reversed-Phase HPLC: Employs a non-polar stationary phase and is ideal for polar isomers.[1]

Issue 2: Product Decomposition During Purification

Question: I'm observing a low yield after purification, and I suspect my compound is degrading on the column. How can I prevent this?

Answer:

This compound, while generally stable, can be susceptible to degradation under certain conditions. The strained cyclobutane ring can be sensitive to harsh acidic or basic conditions, and high temperatures.[5]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Acidic Silica Gel Standard silica gel is slightly acidic, which can catalyze decomposition or rearrangement of sensitive compounds.[3]1. Neutralize the Silica: Before packing the column, wash the silica gel with a dilute solution of a non-nucleophilic base like triethylamine in your non-polar solvent, then wash with the pure solvent.[2] 2. Use a Different Stationary Phase: Consider using neutral alumina or Florisil.[3]
Prolonged Exposure to Solvents Certain solvents, especially if not properly purified, can contain acidic or basic impurities that may degrade your product over time.1. Use High-Purity Solvents: Always use freshly distilled or high-purity solvents for chromatography. 2. Minimize Purification Time: Optimize your chromatography to be as efficient as possible to reduce the time your compound spends on the column.
Thermal Instability While less common at room temperature, prolonged exposure to heat during solvent evaporation can cause decomposition.1. Use a Rotary Evaporator at Low Temperature: When removing the solvent from your fractions, use a water bath with a controlled temperature (ideally below 40°C). 2. Avoid Over-Drying: Do not leave your product on the rotary evaporator for an extended period after the solvent has been removed.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: Besides the cis-isomer, common impurities often include unreacted starting materials and byproducts from the synthesis.[6] For instance, if the synthesis involves the esterification of the corresponding carboxylic acid, you might have residual acid and alcohol.

Q2: Can I use distillation to purify this compound?

A2: Distillation can be a viable method, especially for larger quantities, provided there is a significant difference in boiling points between your product and the impurities.[7] However, separating cis and trans isomers by distillation is often difficult due to their very close boiling points.[8] Vacuum distillation is recommended to lower the required temperature and minimize the risk of thermal decomposition.

Q3: Is recrystallization a suitable purification technique for this compound?

A3: Recrystallization is a powerful purification technique for solids.[9] Since this compound is a liquid at room temperature, traditional recrystallization is not applicable. However, if you have a solid derivative of the compound, recrystallization could be an excellent option.

Q4: How do I choose between normal-phase and reversed-phase chromatography?

A4: The choice depends on the polarity of your compound.[1] this compound is a moderately polar molecule due to the hydroxyl and ester groups.

  • Normal-Phase Chromatography (e.g., Silica Gel): This is a good starting point for this compound.[1] You will use a non-polar mobile phase and gradually increase its polarity.

  • Reversed-Phase Chromatography (e.g., C18): This is also a suitable option, especially if you are having trouble with decomposition on silica gel.[1] You would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and potentially decrease its polarity over the course of the separation.

Decision Tree for Purification Method Selection:

Caption: Decision-making process for selecting a purification method.

References

Technical Support Center: Optimization of Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyclobutane synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-proven insights to help you overcome common challenges in the synthesis of these valuable structural motifs.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Issue 1: Low Reaction Yield

Question: My [2+2] cycloaddition is resulting in a low yield or fails to proceed to completion. What are the common causes and how can I improve it?

Answer: Low yields are a frequent challenge in cyclobutane synthesis, often stemming from several interrelated factors. A systematic approach to troubleshooting is essential.

Potential Causes & Step-by-Step Solutions:

  • Improper Reaction Conditions (Photochemical Reactions):

    • The Problem: Photochemical [2+2] cycloadditions are highly dependent on the energy input. An incorrect wavelength or insufficient light intensity will result in poor conversion.[1] The reaction requires promoting a reactant to an excited state, and without sufficient energy, this critical first step is inefficient.[2]

    • Solution:

      • Verify Wavelength: Ensure the emission wavelength of your UV lamp or LED corresponds to the absorption maximum of the substrate that needs to be excited (e.g., the enone).[1] Modern LED-based photoreactors offer narrow emission spectra, providing better control and potentially cleaner reactions compared to traditional mercury lamps.[3]

      • Increase Light Intensity/Proximity: The reaction rate is often proportional to light intensity. Position the light source as close as safely possible to the reaction vessel to maximize photon flux.[4]

      • Consider a Photosensitizer: If direct irradiation is inefficient for your substrate, employ a triplet sensitizer like benzophenone or thioxanthone.[1][5] The sensitizer absorbs the light, transitions to its triplet excited state, and then transfers that energy to one of the reactants, facilitating the cycloaddition through a different mechanistic pathway.

  • Presence of Quenchers or Inhibitors:

    • The Problem: Dissolved oxygen is a notorious triplet-state quencher and can readily inhibit photochemical reactions.[1] Similarly, impurities in solvents or starting materials can poison catalysts in metal-catalyzed variants.[6]

    • Solution:

      • Degas Solvents: Rigorously degas your solvent before use. Common methods include sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or, for more sensitive reactions, performing several freeze-pump-thaw cycles.

      • Purify Starting Materials: Ensure the purity of your substrates and reagents. Purification by distillation, recrystallization, or column chromatography may be necessary to remove inhibitory impurities.[6]

  • Sub-Optimal Concentration:

    • The Problem: Reaction kinetics are concentration-dependent. If the solution is too dilute, the probability of two reacting molecules encountering each other is low, slowing down the desired intermolecular reaction and allowing side reactions to dominate.[1]

    • Solution:

      • Increase Concentration: Systematically increase the concentration of your reactants. Monitor the progress via TLC or GC-MS to find the optimal balance where the product formation rate is maximized without promoting polymerization or other side reactions.

  • Catalyst Deactivation (Metal-Catalyzed Reactions):

    • The Problem: The active metal catalyst can be unstable under reaction conditions, leading to a loss of activity over time.[6] This is often observed as a reaction that starts well but stalls before reaching completion.

    • Solution:

      • Confirm Deactivation: If the reaction has stalled, add a fresh portion of the catalyst. If the reaction resumes, deactivation was the likely cause.[6]

      • Ensure Inert Atmosphere: Many catalysts are sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere (e.g., a nitrogen or argon glovebox or Schlenk line).

      • Optimize Temperature: High temperatures can cause catalyst decomposition.[6] Screen a range of temperatures to find an optimal point that balances reaction rate and catalyst stability.

Troubleshooting Workflow: Low Yield in [2+2] Photocycloaddition

This workflow provides a logical sequence for diagnosing and solving low-yield issues in photochemical reactions.

LowYieldTroubleshooting Start Low Yield Observed Monitor Was reaction progress monitored (TLC, GC-MS, NMR)? Start->Monitor Stalled Did the reaction stall before completion? Monitor->Stalled Yes Action_Monitor Action: Set up time-course analysis to track conversion. Monitor->Action_Monitor No Degas Was the solvent thoroughly degassed? Stalled->Degas Yes Action_Concentration Action: Increase reactant concentration systematically. Stalled->Action_Concentration No (Slow Reaction) Wavelength Is the light source wavelength correct for the substrate? Degas->Wavelength Yes Action_Degas Action: Degas solvent via freeze-pump-thaw or sparging. Degas->Action_Degas No Action_Wavelength Action: Verify substrate absorbance. Match lamp/LED to λmax. Wavelength->Action_Wavelength No Action_Intensity Action: Increase light intensity or move source closer. Wavelength->Action_Intensity Yes Action_Sensitizer Action: Add a photosensitizer (e.g., benzophenone). Action_Intensity->Action_Sensitizer If still no improvement

Caption: A troubleshooting workflow for addressing low yields in cyclobutane synthesis.

Issue 2: Poor Stereoselectivity

Question: I am forming the cyclobutane ring, but with poor diastereoselectivity or enantioselectivity. What strategies can I employ to improve it?

Answer: Achieving high stereoselectivity is a common hurdle, as the outcome is governed by a delicate balance of steric, electronic, and solvent effects.

Potential Causes & Step-by-Step Solutions:

  • Solvent Effects:

    • The Problem: The polarity of the solvent can dramatically influence the reaction mechanism and, consequently, the stereochemical outcome. In stepwise reactions involving zwitterionic intermediates, polar solvents can stabilize these intermediates, allowing for bond rotation and loss of stereochemical information.[7][8] Conversely, in some intramolecular photocycloadditions, polar protic solvents can disrupt internal hydrogen bonds that otherwise direct stereoselectivity, leading to different diastereomers.[9]

    • Solution:

      • Solvent Screening: Conduct a systematic screen of solvents ranging from non-polar (e.g., hexanes, toluene) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., methanol, water), if compatible.[1] A switch from acetonitrile to a less polar solvent like toluene can sometimes improve diastereoselectivity by disfavoring a stepwise pathway.[10]

  • Reaction Temperature:

    • The Problem: The transition states leading to different diastereomers have different energies. According to thermodynamic principles, running the reaction at a lower temperature can increase the energy difference's impact, favoring the pathway with the lower activation energy and thus forming the more stable diastereomer in greater excess.[1]

    • Solution:

      • Lower the Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C, -20 °C, or -78 °C). This is particularly effective in thermal and metal-catalyzed cycloadditions.

  • Lack of Stereocontrol Elements:

    • The Problem: Without a strong directing element, the reactants may approach each other with little facial selectivity, leading to a mixture of stereoisomers.

    • Solution:

      • Use Chiral Auxiliaries: Attach a chiral auxiliary to one of the substrates. The steric bulk of the auxiliary can effectively block one face of the molecule, directing the cycloaddition to the opposite face.[1] The auxiliary can be cleaved post-reaction.

      • Employ Chiral Catalysts: For metal-catalyzed or organocatalyzed reactions, the use of a chiral ligand or catalyst is paramount for inducing enantioselectivity.[1][11][12] The chiral environment created by the catalyst around the reactants favors one transition state over the other, leading to an enantiomerically enriched product. Screen different classes of chiral ligands to find the best match for your substrate.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right [2+2] cycloaddition method for my target cyclobutane?

A1: The choice depends on your substrates and desired outcome.

  • Photochemical [2+2]: This is the classic method, particularly for the cycloaddition of enones and alkenes.[13] It works well for forming strained four-membered rings.[13] It is often photochemically allowed while being thermally forbidden according to orbital symmetry rules.[14][15]

  • Thermal [2+2]: Generally forbidden for simple alkenes, but allowed for specific substrates like ketenes or isocyanates.[13][16] These reactions proceed through a distinct orbital interaction that makes the thermal pathway accessible.

  • Metal-Catalyzed [2+2]: Offers a powerful alternative, often proceeding under milder conditions with excellent control over stereoselectivity through the use of chiral ligands.[12] This method has seen significant advances and is suitable for a broad range of substrates.[17]

Method Typical Substrates Common Conditions Advantages Limitations
Photochemical Enones, Alkenes, Cinnamic AcidsUV/Visible Light, +/- PhotosensitizerAccess to highly strained rings, good for intramolecular reactions.[9]Can have side reactions, requires specialized equipment, stereocontrol can be challenging.[18]
Thermal Ketenes, Isocyanates + AlkenesHeatingDoes not require a light source, can be highly selective.Limited substrate scope compared to photochemical methods.
Metal-Catalyzed Alkenes, Alkynes, DienesTransition Metal Catalyst (e.g., Rh, Co, Ru), often with LigandsHigh stereoselectivity possible, mild conditions, broad substrate scope.[1][11]Catalyst sensitivity (air, moisture), cost of catalyst/ligands.

Q2: What is the role of the solvent in [2+2] cycloadditions?

A2: The solvent is not merely an inert medium; it plays a critical role. In polar [2+2] cycloadditions, the mechanism can shift from a concerted one-step process in the gas phase or non-polar solvents to a two-step process involving a zwitterionic intermediate in polar solvents.[7] A polar solvent can stabilize this charged intermediate, lowering the overall activation energy and increasing the reaction rate.[7][19] This stabilization, however, can also allow for bond rotation in the intermediate, which can lead to a loss of stereospecificity.[8] Therefore, solvent choice is a key parameter for optimizing both rate and selectivity.[1][20]

Q3: How do I set up a typical photochemical [2+2] cycloaddition?

A3: A standard setup involves a reaction vessel made of a material transparent to the required wavelength (e.g., Pyrex for >300 nm, Quartz for <300 nm). The degassed solution of reactants is placed in the vessel and stirred continuously. A light source (e.g., medium-pressure mercury lamp with a cooling well, or a specific-wavelength LED) is positioned to irradiate the solution uniformly.[4] For reproducibility, it's crucial to control the temperature (often with a cooling fan or bath) and the distance from the light source.[4]

Q4: How can I control regioselectivity in the cycloaddition of unsymmetrical alkenes?

A4: Regioselectivity (e.g., "head-to-head" vs. "head-to-tail" products) is primarily governed by electronic and steric factors of the substituents on the reacting alkenes.[1]

  • Electronic Factors: Reactions between electron-rich and electron-poor alkenes often show high regioselectivity, favoring the formation of the more electronically stabilized intermediate or transition state.[1]

  • Steric Hindrance: Bulky substituents will sterically disfavor certain orientations, leading to the preferential formation of the less sterically hindered cyclobutane product.

Q5: What are the best practices for purifying and characterizing cyclobutane products?

A5:

  • Purification: Cyclobutanes are strained molecules and can be sensitive to harsh conditions like high heat or strong acids/bases, which may cause ring-opening.[1] Therefore, mild workup and purification conditions are recommended. Flash column chromatography on silica gel is a common and effective method.[1] For volatile products, distillation can be used, sometimes requiring reduced pressure to avoid thermal decomposition.[21][22]

  • Characterization: A combination of analytical techniques is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for confirming the molecular weight and assessing the purity of volatile compounds.[23][24] High-Performance Liquid Chromatography (HPLC) is used for less volatile compounds.[23][24] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure and determining the relative stereochemistry of the cyclobutane ring protons.

Decision Tree: Optimizing Stereoselectivity

This diagram outlines the decision-making process when faced with unsatisfactory stereochemical outcomes.

SelectivityOptimization Start Unsatisfactory Stereoselectivity IssueType What is the primary issue? Start->IssueType Diastereo Poor Diastereoselectivity (e.g., 1:1 mixture of diastereomers) IssueType->Diastereo Diastereomers Enantio Poor Enantioselectivity (low ee %) IssueType->Enantio Enantiomers Action_Solvent Strategy 1: Solvent Screen (Vary polarity from non-polar to polar) Diastereo->Action_Solvent Action_Ligand Strategy 1: Screen Chiral Ligands/Catalysts Enantio->Action_Ligand Action_Temp Strategy 2: Temperature Optimization (Lower the reaction temperature) Action_Solvent->Action_Temp Action_Auxiliary Strategy 3: Use a Chiral Auxiliary (Steric directing group) Action_Temp->Action_Auxiliary Action_Catalyst_Loading Strategy 2: Optimize Catalyst Loading and Substrate:Ligand Ratio Action_Ligand->Action_Catalyst_Loading

Caption: Decision-making process for optimizing selectivity in cyclobutane synthesis.

Experimental Protocols

Protocol 1: Visible-Light-Mediated [2+2] Cycloaddition of an Enone

This protocol is a representative procedure based on visible-light photocatalysis using a ruthenium complex.[1]

  • Reaction Setup: In an oven-dried reaction tube equipped with a magnetic stir bar, combine the aryl enone (1.0 equiv.), the alkene coupling partner (1.5 equiv.), and Ru(bipy)₃Cl₂ (1-2 mol%).

  • Solvent Addition: Add a suitable solvent (e.g., acetonitrile or acetone) that has been thoroughly degassed with nitrogen or argon for at least 30 minutes to remove oxygen.[1]

  • Irradiation: Seal the tube and place it in a photoreactor apparatus, ensuring consistent stirring. Irradiate the mixture with a visible light source (e.g., a blue LED lamp, ~450 nm).[1][4] Maintain the reaction near room temperature using a cooling fan.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by TLC or GC-MS until the starting enone is consumed.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired cyclobutane product.[1]

Protocol 2: Rhodium-Catalyzed Diastereoselective [2+2] Cycloaddition

This protocol is a general representation of a rhodium-catalyzed synthesis of substituted cyclobutanes.[1]

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the alkene substrate (1.0 equiv.), the second coupling partner (1.2 equiv.), the rhodium catalyst (e.g., [RhCp*Cl₂]₂, 2.5 mol%), and any required co-catalyst or additive (e.g., Cu(OAc)₂, 1.0 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., hexafluoro-2-propanol, HFIP) via syringe.[1]

  • Reaction Conditions: Stir the reaction mixture at the optimized temperature (this may range from room temperature to elevated temperatures, depending on the specific reaction).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to afford the desired cyclobutane product.[1]

References

Technical Support Center: Overcoming Ring Strain in Cyclobutane Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced field of cyclobutane functionalization. Cyclobutane scaffolds are increasingly vital in medicinal chemistry and materials science, prized for their ability to impart unique three-dimensional structures and improve metabolic stability.[1] However, the inherent ring strain (~26 kcal/mol) that makes these structures synthetically attractive also presents significant challenges, often leading to undesired ring-opening pathways or low reactivity.

This guide is structured to provide direct, actionable solutions to common experimental problems and to answer fundamental questions encountered by researchers in this field.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab. Each issue is analyzed by probable cause and followed by concrete, field-tested solutions.

Issue 1: Low or No Yield in C–H Functionalization

You've set up a transition-metal-catalyzed C–H functionalization (e.g., Pd, Rh, Cu-catalyzed), but after the specified reaction time, TLC or GC-MS analysis shows primarily unreacted starting material.

Probable Causes & Suggested Solutions

Probable CauseExplanation & Recommended Action
Inactive Catalyst The catalyst may be poisoned or deactivated. Impurities like water, oxygen, or trace sulfur/phosphorus compounds can inhibit catalytic activity.[2] Solution: Ensure all reagents and solvents are rigorously purified and degassed. Use freshly opened, high-purity catalysts and ligands. For air-sensitive reactions, employ strict Schlenk or glovebox techniques.[2] If deactivation is suspected mid-reaction, adding a fresh portion of catalyst may restart a stalled reaction.[2]
Suboptimal C–H Activation Conditions The energy barrier for C–H activation of a cyclobutane is high. Temperature, solvent, and additives are critical. Solution: Screen a range of temperatures. While higher temperatures can promote C–H activation, they can also lead to catalyst decomposition or ring-opening.[2] Solvents like hexafluoroisopropanol (HFIP) have been shown to facilitate challenging C–H functionalizations by promoting electrophilic metalation.[3] Experiment with additives; for example, in Pd-catalyzed reactions, carbonates (e.g., K₂CO₃) or carboxylates (e.g., PivOH) can be crucial as proton acceptors or ligands.
Poor Substrate/Directing Group Compatibility The directing group (DG) may not be suitable for your specific substrate or catalyst system. Strong coordination from other functional groups on the substrate can sequester the catalyst, preventing it from engaging with the target C–H bond.[4] Solution: If using a directing group strategy (e.g., 8-aminoquinoline), ensure it is correctly installed.[5][6] If your substrate contains other strongly coordinating heterocycles (pyridines, thiophenes), they may act as catalyst poisons.[4] Consider switching to a different DG or a non-directed functionalization strategy, such as those using rhodium carbene C-H insertion.[7][8]
Statistical Arylation Issue In reactions like diarylation, the second C–H functionalization may occur at a similar rate to the first, leading to a statistical mixture of starting material, mono- and di-functionalized products, even with one equivalent of the coupling partner.[5] Solution: This is a common challenge. Fine-tuning stoichiometry and reaction time is key. Running the reaction with a slight excess of the limiting reagent (the cyclobutane) can favor mono-functionalization. Alternatively, if the goal is diarylation, using an excess of the coupling partner and catalyst is necessary.[6]
Issue 2: Uncontrolled Ring-Opening or Rearrangement

Instead of the desired functionalized cyclobutane, you isolate acyclic products or constitutional isomers resulting from C–C bond cleavage.

Probable Causes & Suggested Solutions

Probable CauseExplanation & Recommended Action
Reaction Conditions are Too Harsh High temperatures or highly reactive catalysts can provide enough energy to overcome the activation barrier for C–C bond cleavage, which is often competitive with C–H activation. Solution: Reduce the reaction temperature. Screen for a milder catalyst system. For example, in radical reactions, photoredox catalysis under visible light often provides significantly milder conditions than traditional thermal initiators, minimizing side reactions.[9][10]
Mechanism Favors Ring Opening Certain catalytic cycles, particularly those involving β-carbon elimination from a metal-cyclobutyl intermediate, can inherently favor ring-opening. This is common in substrates with specific substitution patterns that stabilize the ring-opened product. Solution: Change the catalytic system entirely to favor a different mechanism. For instance, rhodium(II)-catalyzed C–H insertion reactions proceed via a concerted transition state that typically avoids intermediates prone to ring-opening.[7][8] Alternatively, a dual-catalyst system, such as Rh/Zn, can be employed to promote desired cycloadditions while preventing catalyst deactivation pathways that could lead to side reactions.[11]
Substrate-Induced Strain Release The introduction of a new functional group may increase the overall ring strain to a point where rearrangement becomes facile. This is particularly true for the formation of sp² centers on the ring. Solution: Modify the substrate to be less prone to strain-release pathways. For example, installing bulky flanking groups can disfavor the transition state required for ring-opening.

Frequently Asked Questions (FAQs)

This section addresses broader conceptual questions related to cyclobutane chemistry.

Q1: How can I selectively functionalize one C–H bond over another (e.g., C1 vs. C3)? A1: Achieving regioselectivity is a central challenge. Two primary strategies are employed:

  • Substrate Control (Directing Groups): This is the most common approach. A functional group is installed on the substrate (e.g., an 8-aminoquinoline amide) that coordinates to the transition metal catalyst, delivering it to a specific C–H bond, typically at the C2 position.[5][6][12] This method is powerful but often limited to forming sp³-sp² bonds and requires extra steps for DG installation and removal.[7]

  • Catalyst Control: This is a more advanced strategy where the catalyst's ligand architecture dictates the site of reaction, independent of a directing group on the substrate. By carefully selecting the rhodium catalyst and its chiral ligands, researchers have demonstrated the ability to selectively functionalize either the C1 (benzylic) or C3 position of an arylcyclobutane with high precision.[7][8] This approach offers greater flexibility and opens access to novel substitution patterns.[7]

Q2: What is the best modern alternative to harsh thermal or UV-driven reactions? A2: Visible-light photoredox catalysis has emerged as a powerful and exceptionally mild tool for cyclobutane synthesis and functionalization.[10][13] This technique uses a photocatalyst that, upon absorbing visible light, can initiate radical-based transformations via single-electron transfer (SET).[9] These reactions often proceed at room temperature, exhibit high functional group tolerance, and can be used to forge bonds that are difficult to access via traditional methods, all while minimizing the risk of thermal ring-opening.[13][14]

Q3: My reaction has poor diastereoselectivity. How can I improve it? A3: Diastereoselectivity is often governed by subtle steric and electronic factors.

  • Ligand Modification: In transition-metal catalysis, the steric bulk and electronic properties of the ligands on the metal center are paramount. A systematic screen of ligands (e.g., phosphines with different cone angles, chiral bisoxazolines) is often the most effective approach.

  • Solvent Effects: The polarity of the solvent can influence the transition state geometry. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) or protic (e.g., HFIP).[15]

  • Directing Group/Substrate Conformation: The conformation of the cyclobutane ring (puckered vs. planar) and the orientation of the directing group can dictate the facial selectivity of the C–H activation.[1] Modifying substituents on the ring can sometimes lock the ring into a specific conformation, improving selectivity.

Key Experimental Protocols & Visual Guides

To provide a practical starting point, a representative protocol for a modern C–H functionalization is detailed below.

Protocol: Palladium-Catalyzed Directed C–H Arylation of a Cyclobutane Carboxamide

This protocol is a generalized procedure based on methodologies developed for directed C–H functionalization, which are widely applicable.[5][6]

Materials:

  • Cyclobutane-1-carboxylic (8-aminoquinolin-1-yl)amide substrate (1.0 equiv)

  • Aryl Iodide (2.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 10 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the cyclobutane substrate, aryl iodide, Pd(OAc)₂, and K₂CO₃.

  • Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of 0.1 M.

  • Seal the tube and place the reaction mixture in a pre-heated oil bath at 100 °C.

  • Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or by taking aliquots for GC-MS analysis.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired bis-arylated cyclobutane product.

Visual Workflow: Troubleshooting & Mechanistic Competition

The following diagrams illustrate the logical flow for troubleshooting common issues and the central mechanistic challenge in cyclobutane functionalization.

TroubleshootingWorkflow start Problem: Low Reaction Yield cat_check Catalyst Integrity Check Is catalyst fresh? Are reagents pure? Is atmosphere inert? start->cat_check Start Here cond_check Reaction Conditions Check Temperature screen? Solvent screen? Additives correct? cat_check->cond_check If No Improvement sub_check Substrate Check DG compatible? Competing sites? Purity verified? cond_check->sub_check If Still Low solution Yield Improved sub_check->solution Optimize

Caption: A logical workflow for troubleshooting low yields.

MechanisticCompetition sub Metal-Cyclobutane Intermediate path_a Desired Pathway: Reductive Elimination sub->path_a Favored by mild conditions, stable ligands path_b Undesired Pathway: β-Carbon Elimination sub->path_b Favored by high temp, strain release prod_a C–H Functionalized Product path_a->prod_a prod_b Ring-Opened Product path_b->prod_b

References

Technical Support Center: trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate (CAS No. 1408075-48-8). This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile building block. By understanding the underlying chemical principles of this strained-ring system, you can optimize your experimental outcomes and ensure the integrity of your results.

Compound Overview and Stability Profile

This compound is a valuable intermediate in medicinal chemistry and organic synthesis, prized for its unique three-dimensional structure.[1] The cyclobutane core, however, possesses inherent ring strain, which, combined with its ester and secondary alcohol functionalities, dictates its reactivity and stability.[2][3][4] While the trans configuration of the hydroxyl and ester groups minimizes some steric hindrance, users must remain vigilant about the experimental conditions to which it is exposed.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To maintain structural integrity, the compound should be stored at room temperature, sealed under a dry, inert atmosphere (such as nitrogen or argon).[5][6] This prevents degradation from atmospheric moisture and oxygen. While some suppliers may suggest 2-8°C, room temperature is generally acceptable for short-to-medium term storage if the container is properly sealed.[7]

Q2: Is this compound sensitive to specific pH ranges?

A2: Yes. The methyl ester functionality is susceptible to hydrolysis under both strongly acidic and strongly basic conditions.[8] Alkaline conditions, in particular, will readily induce saponification to the corresponding carboxylate salt. Acid-catalyzed hydrolysis can also occur, especially in the presence of water and heat. It is recommended to maintain neutral or near-neutral pH conditions whenever possible.

Q3: Can I heat this compound?

A3: Moderate heating in a stable, neutral solvent is generally acceptable. However, high temperatures, especially in the presence of acids, bases, or transition metal catalysts, can promote degradation. The cyclobutane ring itself, while more stable than cyclopropane, is strained and can undergo ring-opening or rearrangement reactions under harsh thermal conditions.[9][3]

Q4: What solvents are recommended for this compound?

A4: The compound is soluble in a range of common organic solvents. For storage and general handling, anhydrous solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Acetonitrile (MeCN) are suitable. Protic solvents like methanol and ethanol can be used for reactions, but be mindful that they can participate in transesterification or hydrolysis, especially with catalytic acids or bases present.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you may encounter during your experiments.

Q1: I've detected an impurity in my newly received compound or after a short period of storage. What could be the cause?

A1: The most likely cause is exposure to moisture, leading to hydrolysis of the ester group. If the compound was not stored under an inert atmosphere, this process could occur slowly over time.

  • Troubleshooting Steps:

    • Verify Purity: Immediately assess the purity of your material using an appropriate analytical method like ¹H NMR, LC-MS, or GC-MS. Look for the appearance of a new signal corresponding to the carboxylic acid or other byproducts.

    • Check Storage: Ensure your storage container is properly sealed and was purged with an inert gas. If you suspect moisture contamination, consider drying the compound under a high vacuum (if it's a solid at room temp) or re-purifying a small amount via column chromatography.

    • Review Handling: Always handle the compound in a dry environment (e.g., glove box or under a stream of inert gas) and use anhydrous solvents.

Q2: My reaction is complete, but my NMR/LC-MS shows unexpected byproducts. What degradation pathways should I consider?

A2: There are two primary degradation pathways based on the compound's functional groups: ester hydrolysis and alcohol oxidation . A more complex pathway involves ring instability .

  • Pathway 1: Ester Hydrolysis:

    • Cause: Exposure to acidic or basic (especially) aqueous conditions. This reaction cleaves the methyl ester to form trans-3-hydroxy-1-methyl-cyclobutanecarboxylic acid.

    • Identification: In LC-MS, you will see a new peak with a mass of 130.06 g/mol ([M-H]⁻ of 129.05). In ¹H NMR, the characteristic methyl ester singlet (around 3.7 ppm) will disappear, and the proton spectrum will change, with a broad singlet appearing for the carboxylic acid proton.

  • Pathway 2: Alcohol Oxidation:

    • Cause: Presence of oxidizing agents (even mild ones, or air over long periods with metal catalysts). The secondary alcohol is oxidized to a ketone.

    • Identification: The product would be trans-Methyl 1-methyl-3-oxocyclobutanecarboxylate. In LC-MS, you will see a new peak with a mass of 142.15 g/mol . In ¹H NMR, the proton signal for the carbon bearing the hydroxyl group (around 4.5 ppm) will disappear, and the adjacent CH₂ signals will shift.[10][11]

  • Pathway 3: Ring Opening/Rearrangement:

    • Cause: This is less common but can be triggered by strong Lewis acids, transition metal catalysts (e.g., Palladium, Iridium), or high heat.[12][13] The strained cyclobutane ring can cleave, leading to a variety of linear or rearranged products.

    • Identification: This often results in a complex mixture of products that may be difficult to characterize without advanced analytical techniques. This pathway should be considered if simpler degradation routes are ruled out and the reaction conditions are harsh.

Visualization of Key Degradation Pathways

DegradationPathways Start trans-Methyl 3-hydroxy- 1-methyl-cyclobutanecarboxylate Hydrolysis_Product trans-3-hydroxy-1-methyl- cyclobutanecarboxylic acid Start->Hydrolysis_Product H⁺/H₂O or OH⁻ (Ester Hydrolysis) Oxidation_Product trans-Methyl 1-methyl- 3-oxocyclobutanecarboxylate Start->Oxidation_Product [O] (Alcohol Oxidation) TroubleshootingWorkflow Start Low Yield Observed. Suspect Stability Issue? Check_Purity 1. Confirm Purity of Starting Material (SM) (NMR, LC-MS) Start->Check_Purity Is_Pure Is SM Pure? Check_Purity->Is_Pure Purify Purify SM (e.g., Chromatography) Is_Pure->Purify No Review_Cond 2. Review Reaction Conditions Is_Pure->Review_Cond Yes Purify->Check_Purity Check_pH Is pH strongly acidic or basic? Review_Cond->Check_pH Check_Temp Is Temp > 80°C or prolonged heating? Check_pH->Check_Temp No Protect_Group Consider Protecting Group (e.g., TBDMS for -OH) Check_pH->Protect_Group Yes (Base) Check_Reagents Are strong oxidants or Lewis acids/metals present? Check_Temp->Check_Reagents No Modify_Cond Modify Conditions: - Use non-aq. base - Lower temperature - Shorter reaction time Check_Temp->Modify_Cond Yes Check_Reagents->Protect_Group Yes Proceed Proceed with Modified Protocol Check_Reagents->Proceed No Protect_Group->Proceed Modify_Cond->Proceed

References

Technical Support Center: Purification of Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these specific stereoisomers. The inherent structural similarities between the cis and trans diastereomers of this cyclobutane derivative often present significant purification challenges. This resource offers trou[1]bleshooting advice and frequently asked questions to streamline your experimental workflow and enhance separation efficiency.

Understanding the Challenge: The Subtle Differences Between Diastereomers

Unlike enantiomers, which possess identical physical properties in an achiral environment, diastereomers have distinct physicochemical characteristics. This fundamental differen[2][3][4]ce is the key to their separation. For methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, the cis and trans isomers exhibit subtle variations in polarity and three-dimensional shape, which can be exploited using chromatographic techniques. The goal is to select a chromatographic system that maximizes the differential interactions between the diastereomers and the stationary phase, leading to distinct retention times and successful separation.

Troubleshooting Guid[2]e: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification process in a question-and-answer format, providing probable causes and actionable solutions.

Q1: My diastereomers are co-eluting or showing very poor resolution on a silica gel column. What are my immediate next steps?

Probable Cause: This is primarily a selectivity issue. The chosen mobile phase is not effectively differentiating between the polarities of the cis and trans isomers.

Solutions:

  • Systematic Mobile Phase Optimization: This is the most effective initial step.

    • Vary Solvent Ra[2]tios: Methodically adjust the ratio of your polar and non-polar solvents in small increments (e.g., 2-5%). Common solvent systems fo[2]r normal-phase chromatography include hexane/ethyl acetate and hexane/diethyl ether.

    • Introduce a Dif[5]ferent Polar Solvent: If adjusting ratios is insufficient, try replacing your polar solvent. For instance, if you are using ethyl acetate, consider trying diethyl ether, dichloromethane, or adding a small percentage (1-2%) of methanol or isopropanol to modulate selectivity.

    • Utilize a Less [5]Common Non-Polar Solvent: Solvents like toluene or cyclohexane can sometimes offer unique selectivity compared to hexane, potentially improving separation.

  • Employ Gradient Elu[5]tion: Instead of an isocratic (constant solvent composition) method, a gradient elution where the polarity of the mobile phase is gradually increased over the course of the separation can help to resolve closely eluting compounds.

Q2: I've optimized my mobile phase, but the peaks are still broad and tailing.

Probable Cause: This can be due to several factors including secondary interactions with the stationary phase, column overload, or issues with the sample solvent.

Solutions:

  • Use a High-Purity, End-Capped Column: Older or lower-quality silica may have acidic silanol groups that can cause tailing. Modern, high-purity columns are designed to minimize these interactions.

  • Reduce Sample Load:[2] Injecting too much sample can lead to peak distortion. Try reducing the concentr[6]ation of your sample or the injection volume.

  • Ensure Sample Solvent Compatibility: Dissolving your sample in a solvent significantly stronger than the mobile phase can cause peak fronting or broadening. Whenever possible, dissol[6]ve your sample in the initial mobile phase.

Q3: I am still unable to achieve baseline separation with normal-phase chromatography. What other chromatographic modes should I consider?

Probable Cause: The differences in polarity between your diastereomers may not be sufficient for separation on a standard silica or alumina stationary phase.

Solutions:

  • Reversed-Phase Chromatography: This technique separates compounds based on hydrophobicity. A C18 column with a mobile phase of water and acetonitrile or methanol is a common starting point. Since diastereomers have [2]different physical properties, they can often be separated on achiral reversed-phase columns.

  • Alternative Station[2]ary Phases: If standard C18 is unsuccessful, consider other stationary phases:

    • Phenyl-Hexyl: Offers different selectivity due to pi-pi interactions.

    • Pentafluorophenyl (PFP): Can be effective for separating isomers.

    • Cyano: Can be[6] used in both normal-phase and reversed-phase modes and may offer unique selectivity.

    • Porous Graphiti[7][8]c Carbon (PGC): Has shown success in separating challenging diastereomeric mixtures.

  • Chiral Chromatograp[9]hy: While not always necessary for diastereomers, a chiral stationary phase (CSP) can sometimes provide the high selectivity needed for a difficult separation. Polysaccharide-based CSPs[2] are a good starting point.

Frequently Asked Que[10]stions (FAQs)

Q1: Is a chiral column necessary to separate the diastereomers of methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate?

A1: Not necessarily. Because diastereomers have different physical properties, they can often be separated using standard achiral stationary phases like silica gel (normal-phase) or C18 (reversed-phase). A chiral column should be[2][10] considered if these more common methods fail to provide adequate resolution.

Q2: What is a good sta[2]rting point for developing a flash chromatography method?

A2: A good practice is to first develop the separation on Thin Layer Chromatography (TLC). Experiment with different solvent systems to find one that gives a good separation of the two diastereomeric spots. A solvent system that provides Rf values between 0.2 and 0.4 for your compounds of interest is often a good starting point for column chromatography.

Q3: How can I improve the resolution of my separation?

A3: Besides optimizing the mobile and stationary phases, you can:

  • Increase Column Length: Stacking columns can improve resolution, although it will also increase backpressure and run time.

  • Decrease Particle S[11]ize: Using a column with smaller particles can increase efficiency and resolution.

  • Optimize Flow Rate: A lower flow rate generally increases resolution but also lengthens the analysis time.

  • Adjust Temperature:[2] Changing the column temperature can alter selectivity and improve peak shape.

Q4: Can I use techniqu[2][6]es other than chromatography?

A4: While chromatography is the most common method, fractional crystallization can sometimes be used, especially for larger-scale separations. This technique relies on [3][7]differences in the solubility of the diastereomers in a particular solvent.

Experimental Protoco[7]ls

Protocol 1: Normal-Phase Flash Chromatography
  • Stationary Phase: High-purity silica gel.

  • Mobile Phase Development (TLC):

    • Prepare several TLC chambers with different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate or diethyl ether).

    • Spot your diaster[5]eomeric mixture on the TLC plates and develop them.

    • Identify the solvent system that provides the best separation between the two spots.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the mobile phase or a slightly stronger solvent.

    • Carefully load the sample onto the top of the silica bed.

  • Elution:

    • Begin eluting with the chosen mobile phase, maintaining a constant flow rate.

    • Collect fractions[12] and monitor their composition by TLC.

  • Analysis:

    • Combine the fractions containing the pure diastereomers.

    • Confirm the purity of each isomer using techniques like NMR.

Protocol 2: Rever[7]sed-Phase HPLC Method Development
  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile or Methanol

  • Initial Screening:

    • Run a broad gradient from 5% B to 95% B over 20 minutes to determine the approximate elution conditions.

  • Method Optimization[2][6]:

    • Based on the screening run, develop an isocratic or a shallow gradient method around the elution percentage of your compounds.

    • Systematically adjust the mobile phase composition in small increments to maximize resolution.

    • Evaluate the sepa[2]ration at different temperatures (e.g., 25°C, 40°C, 55°C).

    • Fine-tune the flo[2]w rate to optimize efficiency.

  • Data Analysis: [2] * Calculate the resolution between the two diastereomer peaks. A resolution of >1.5 is generally considered baseline separation.

Data Presentation

Table 1: Representative Starting Conditions for Chromatographic Separation

ParameterNormal-Phase Flash ChromatographyReversed-Phase HPLC
Stationary Phase Silica GelC18
Mobile Phase Hexane / Ethyl Acetate (e.g., 80:20)Water / Acetonitrile
[5]Detection TLC with staining (e.g., KMnO4)

Visualization of the Troubleshooting Workflow

Troubleshooting_Workflow start_node start_node problem_node problem_node action_node action_node decision_node decision_node outcome_node outcome_node alt_path_node alt_path_node start Start: Purification of Diastereomers problem Problem: Co-elution or Poor Resolution start->problem optimize_mp Optimize Mobile Phase (Solvent Ratio & Type) problem->optimize_mp check_resolution Resolution > 1.5? optimize_mp->check_resolution success Purification Successful check_resolution->success Yes broad_peaks Problem: Broad/Tailing Peaks check_resolution->broad_peaks No reduce_load Reduce Sample Load & Check Solvent Compatibility broad_peaks->reduce_load change_column Use High-Purity Column reduce_load->change_column check_peak_shape Improved Peak Shape? change_column->check_peak_shape check_peak_shape->optimize_mp Yes change_mode Change Chromatographic Mode (e.g., Reversed-Phase) check_peak_shape->change_mode No rp_hplc Develop RP-HPLC Method change_mode->rp_hplc rp_hplc->optimize_mp

Caption: A workflow diagram for troubleshooting the separation of diastereomers.

References

preventing decomposition of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate (MHM-Cyclobutanecarboxylate). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this versatile building block. Our goal is to provide you with the expertise and practical solutions necessary to ensure the stability and integrity of this compound throughout your research endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What are the primary decomposition pathways for this compound during storage?

A1: The decomposition of this compound is primarily attributed to three main pathways: hydrolysis of the methyl ester, oxidation of the secondary alcohol, and, under more extreme conditions, thermal decomposition of the cyclobutane ring. The presence of both a hydroxyl and a methyl ester group makes the molecule susceptible to these degradation routes, particularly in the presence of moisture, oxygen, and elevated temperatures.[1][2][3][4][5]

Q2: What are the ideal storage conditions for this compound?

A2: To maintain the structural integrity of this compound, it is recommended to store it under an inert atmosphere, such as argon or nitrogen, at room temperature.[1][6] The container should be tightly sealed to prevent the ingress of moisture and oxygen.[7][8][9] For long-term storage, refrigeration (2-8°C) can be considered to further minimize the rate of potential degradation reactions.

Q3: My sample of this compound has a decreased purity upon re-analysis. What could be the cause?

A3: A decrease in purity upon re-analysis is likely due to decomposition. The most common culprits are exposure to atmospheric moisture, leading to hydrolysis of the ester, or exposure to air, causing oxidation of the alcohol. Improper sealing of the storage container is a frequent cause of such issues. It is also crucial to consider the possibility of contamination during sampling.

Q4: Can I store this compound in a standard laboratory freezer?

A4: While low temperatures can slow down chemical reactions, storing in a standard freezer without proper precautions can introduce new problems. The freeze-thaw cycles can lead to condensation inside the container, introducing moisture that can cause hydrolysis. If freezer storage is necessary, ensure the compound is in a tightly sealed container with an inert atmosphere, and allow the container to warm to room temperature before opening to prevent condensation.[10]

II. Troubleshooting Guide: Diagnosing and Preventing Decomposition

This guide provides a structured approach to identifying and resolving stability issues with this compound.

Visualizing the Problem: Potential Decomposition Pathways

DecompositionPathways MHM trans-Methyl 3-hydroxy- 1-methyl-cyclobutanecarboxylate Hydrolysis_Product trans-3-Hydroxy-1-methyl- cyclobutanecarboxylic Acid + Methanol MHM->Hydrolysis_Product Moisture (H₂O) Acid/Base Catalysis Oxidation_Product trans-Methyl 1-methyl-3-oxo- cyclobutanecarboxylate MHM->Oxidation_Product Oxygen (O₂) Light, Metal Contaminants Thermal_Product Ring-Opened Products (e.g., Ethylene, Methyl Acrylate) MHM->Thermal_Product High Temperature

Caption: Major decomposition pathways for this compound.

Troubleshooting Workflow

If you suspect decomposition, follow this workflow to identify the cause and implement corrective actions.

TroubleshootingWorkflow start Purity Decrease Detected check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures start->check_handling analytical_testing Perform Analytical Testing (HPLC, GC-MS, NMR) check_storage->analytical_testing check_handling->analytical_testing hydrolysis Evidence of Hydrolysis? analytical_testing->hydrolysis oxidation Evidence of Oxidation? hydrolysis->oxidation No remediate_storage Implement Corrective Storage: - Inert Atmosphere - Tightly Sealed Container - Controlled Temperature hydrolysis->remediate_storage Yes other Other Impurities Present? oxidation->other No oxidation->remediate_storage Yes remediate_handling Implement Corrective Handling: - Use Dry Solvents - Minimize Air Exposure - Proper Sample Aliquoting other->remediate_handling

Caption: Troubleshooting workflow for suspected decomposition.

Common Issues and Solutions
Observed Issue Potential Cause Recommended Action
Appearance of a new peak corresponding to a more polar compound in HPLC analysis.Hydrolysis: The methyl ester has been hydrolyzed to the corresponding carboxylic acid.Store the compound under a dry, inert atmosphere. Use anhydrous solvents for any solution preparations. Ensure the storage container is sealed with a high-quality cap and septum.
Appearance of a new peak corresponding to a ketone in spectroscopic analysis (e.g., IR, NMR).Oxidation: The secondary alcohol has been oxidized to a ketone.[11][12][13][14][15]Protect the compound from prolonged exposure to air and light. Store under an inert atmosphere. Avoid contamination with oxidizing agents or metal ions.
The sample has turned yellow or has a noticeable odor.Thermal Decomposition or Oxidation: High temperatures or prolonged exposure to oxygen can lead to complex degradation pathways.Store at the recommended room temperature or refrigerated if necessary for long-term storage. Avoid exposure to heat sources.
Inconsistent results between different aliquots of the same batch.Improper Aliquoting or Cross-Contamination: Moisture or air may have been introduced into the main container during previous sampling.Aliquot the compound into smaller, single-use vials under an inert atmosphere upon receipt. This prevents contamination of the entire batch.

III. Experimental Protocols

This section provides detailed methodologies for assessing the stability of this compound.

Protocol 1: Stability Assessment by HPLC

This protocol outlines a method to quantify the purity of the compound and detect degradation products.

1. Preparation of Standard and Sample Solutions:

  • Standard Solution: Accurately weigh approximately 10 mg of high-purity this compound and dissolve it in 10 mL of anhydrous acetonitrile to obtain a concentration of 1 mg/mL.
  • Sample Solution: Prepare the sample to be tested at the same concentration using anhydrous acetonitrile.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
  • Mobile Phase: A gradient of water (A) and acetonitrile (B).
  • 0-15 min: 90% A, 10% B to 60% A, 40% B.
  • 15-20 min: 60% A, 40% B to 90% A, 10% B.
  • 20-25 min: 90% A, 10% B (re-equilibration).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 210 nm.
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Compare the chromatogram of the sample solution to the standard solution.
  • Calculate the purity of the sample by the area percentage method.
  • Identify potential degradation products by their retention times. The hydrolysis product (carboxylic acid) will typically have a shorter retention time, while the oxidation product (ketone) may have a similar or slightly longer retention time depending on the exact conditions.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

1. Acidic Hydrolysis:

  • Dissolve 10 mg of the compound in 1 mL of acetonitrile and add 1 mL of 0.1 M HCl.
  • Heat the solution at 60°C for 24 hours.
  • Neutralize the solution with 0.1 M NaOH and analyze by HPLC.

2. Basic Hydrolysis:

  • Dissolve 10 mg of the compound in 1 mL of acetonitrile and add 1 mL of 0.1 M NaOH.
  • Keep the solution at room temperature for 1 hour.
  • Neutralize the solution with 0.1 M HCl and analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve 10 mg of the compound in 1 mL of acetonitrile and add 1 mL of 3% hydrogen peroxide.
  • Keep the solution at room temperature for 24 hours, protected from light.
  • Analyze by HPLC.

4. Thermal Degradation:

  • Place a solid sample of the compound in an oven at 80°C for 48 hours.
  • Dissolve the heat-stressed sample in acetonitrile and analyze by HPLC.

IV. Summary of Stability Data

Condition Potential Degradation Pathway Recommended Prevention
High Humidity (>60% RH)HydrolysisStore in a desiccator or under a dry, inert atmosphere.
Exposure to Air (Oxygen)OxidationStore under an inert atmosphere (e.g., Argon, Nitrogen).
Elevated Temperature (>40°C)Thermal DecompositionStore at controlled room temperature (20-25°C).
Exposure to Light (UV)Photodegradation (can catalyze oxidation)Store in an amber vial or in the dark.
Acidic or Basic ConditionsHydrolysisAvoid contact with acidic or basic substances. Use neutral, anhydrous solvents.

V. References

  • Oxidation of Alcohols. (n.d.). Chemguide. Retrieved from --INVALID-LINK--

  • Alcohol Oxidation Mechanisms and Practice Problems. (n.d.). Chemistry Steps. Retrieved from --INVALID-LINK--

  • Alcohol oxidation (A-Level Chemistry). (n.d.). Study Mind. Retrieved from --INVALID-LINK--

  • Oxidation of Alcohols (AQA A Level Chemistry): Revision Note. (2024, October 27). Save My Exams. Retrieved from --INVALID-LINK--

  • Oxidation of Alcohols - Organic Chemistry. (n.d.). Jack Westin. Retrieved from --INVALID-LINK--

  • Hydrolysis of methyl esters. (1980). Google Patents. Retrieved from --INVALID-LINK--

  • Methyl Esters and Derivatives. (n.d.). In Protective Groups in Organic Synthesis. Retrieved from --INVALID-LINK--

  • This compound | 626238-08-2. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Hydrolysis of esters. (n.d.). Chemguide. Retrieved from --INVALID-LINK--

  • HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. (1994). WIPO Patentscope. Retrieved from --INVALID-LINK--

  • Methyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Thermal Cyclobutane Ring Formation. (2024, January). ResearchGate. Retrieved from --INVALID-LINK--

  • This compound | 169899-49-4. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • The Thermal Decomposition of Cyclobutane at Low Pressures. (2025, August 6). ResearchGate. Retrieved from --INVALID-LINK--

  • Thermal Rearrangements of Cyclopropanes and Cyclobutanes. (n.d.). In Comprehensive Organic Synthesis. Retrieved from --INVALID-LINK--

  • The Thermal Decomposition of Cyclobutanone. (2025, July 2). ChemicalBook. Retrieved from --INVALID-LINK--

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review. Retrieved from --INVALID-LINK--

  • Ask an Expert: inert gases used for preservation. (2019, June 6). Science Buddies. Retrieved from --INVALID-LINK--

  • Air Sensitive Compounds. (n.d.). Ossila. Retrieved from --INVALID-LINK--

  • Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry. Retrieved from --INVALID-LINK--

  • THERMAL DECOMPOSITION OF CYCLOBUTANE. (n.d.). Journal of the American Chemical Society. Retrieved from --INVALID-LINK--

  • Principles of Inert Atmosphere Storage. (2024, December 27). ResearchGate. Retrieved from --INVALID-LINK--

  • trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate | 1408075-48-8. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • This compound, min 97%, 250 mg. (n.d.). CP Lab Safety. Retrieved from --INVALID-LINK--

  • Analytical methodologies for discovering and profiling degradation-related impurities. (2025, August 5). ResearchGate. Retrieved from --INVALID-LINK--

  • Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange. Retrieved from --INVALID-LINK--

  • Analytical techniques for monitoring the degradation of benzylboronic acid. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from --INVALID-LINK--

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (2025, August 6). ResearchGate. Retrieved from --INVALID-LINK--

  • Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). Fluorochem. Retrieved from --INVALID-LINK--

  • Effect of Moisture on the Stability of Solid Dosage Forms. (2025, August 9). ResearchGate. Retrieved from --INVALID-LINK--

  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges a. (2018, September 17). Allied Academies. Retrieved from --INVALID-LINK--

  • Cyclobutanecarboxylic acid, 3-hydroxy-, methyl ester CAS#: 4934-99-0. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2025, October 16). MDPI. Retrieved from --INVALID-LINK--

  • The application of cyclobutane derivatives in organic synthesis. (2025, August 6). ResearchGate. Retrieved from --INVALID-LINK--

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014, February 18). The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo. Retrieved from --INVALID-LINK--

  • Methyl 1-hydroxy-3-methylcyclohexanecarboxylate. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. (2023, February 6). PubMed. Retrieved from --INVALID-LINK--

  • A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization. (2014, November 20). PubMed. Retrieved from --INVALID-LINK--

  • methyl cis-3-hydroxy-3-phenyl-cyclobutanecarboxylate, min 97%, 1 gram. (n.d.). CP Lab Safety. Retrieved from --INVALID-LINK--

  • The Kinetics of the Thermal Decomposition of Methyl Cyclobutanecarboxylate. (n.d.). ElectronicsAndBooks. Retrieved from --INVALID-LINK--

  • Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. (n.d.). OUCI. Retrieved from --INVALID-LINK--

  • Cyclobutane carboxylic acid derivatives. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • methyl 3,3-difluoro-1-hydroxy-cyclobutanecarboxylate. (n.d.). ChemBK. Retrieved from --INVALID-LINK--

  • Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted cyclobutanes are pivotal structural motifs in medicinal chemistry and natural products, yet their stereochemical elucidation presents unique challenges due to the puckered, fluxional nature of the four-membered ring.[1][2] This guide provides an in-depth ¹H NMR analysis of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, a representative polysubstituted cyclobutane. We will dissect its characteristic spectral features, grounded in the fundamental principles of chemical shifts and spin-spin coupling. A rigorous comparison with its cis stereoisomer will be presented, highlighting the diagnostic coupling constants that enable unambiguous stereochemical assignment. Furthermore, we will contextualize the utility of ¹H NMR by comparing it with alternative analytical techniques, providing researchers with a comprehensive framework for the structural verification of complex cyclobutane derivatives.

Introduction: The Challenge of Cyclobutane Stereochemistry

The cyclobutane ring, while common in bioactive molecules, is not a planar square. It adopts a puckered conformation to alleviate torsional strain, leading to pseudo-axial and pseudo-equatorial positions for its substituents.[3] This conformational flexibility complicates structural analysis, as the exact three-dimensional arrangement of atoms dictates the molecule's biological activity and chemical reactivity. Therefore, precise and reliable methods for determining stereochemistry are paramount for drug development and synthetic chemistry professionals.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful and accessible tool for determining solution-state structure and stereochemistry. By interpreting the subtle differences in the magnetic environments of protons, we can deduce their spatial relationships. This guide focuses on this compound to illustrate how a detailed analysis of its ¹H NMR spectrum can provide a definitive stereochemical assignment, particularly when contrasted with its cis counterpart.

Theoretical Framework: Deciphering Cyclobutane ¹H NMR Spectra

The interpretation of a cyclobutane's ¹H NMR spectrum hinges on two key parameters: the chemical shift (δ) and the spin-spin coupling constant (J).

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the local electronic environment of the proton. Electron-withdrawing groups, such as the hydroxyl (-OH) and methyl ester (-COOCH₃) in our target molecule, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).

  • Spin-Spin Coupling (J-coupling): Protons on adjacent carbons (vicinal protons) influence each other's magnetic fields, causing their signals to split into multiplets. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and is exquisitely sensitive to the dihedral angle (φ) between the coupled protons, a relationship described by the Karplus equation.[4]

For cyclobutane systems, this dihedral angle dependence is the key to distinguishing stereoisomers. Unlike in alkenes or larger cycloalkanes, vicinal protons that are cis to each other on a cyclobutane ring often exhibit a larger coupling constant (³Jcis) than protons that are trans (³Jtrans).[5] This is because the common puckered conformation brings cis protons into a dihedral angle relationship that favors stronger coupling.

In-Depth ¹H NMR Analysis of the trans Isomer

The structure of this compound features the hydroxyl group and the methyl ester group on opposite faces of the cyclobutane ring. This arrangement dictates a specific set of spatial relationships for the ring protons. Below is a detailed interpretation of its expected ¹H NMR spectrum.

Predicted Spectral Data:

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentRationale
a~ 3.70Singlet3H--OCH₃ Protons of the methyl ester are chemically unique and have no adjacent protons, resulting in a singlet.
b~ 4.3 - 4.5Multiplet1HJtrans ≈ 4-7 Hz, Jcis ≈ 7-10 HzH -C(OH)This proton is deshielded by the adjacent oxygen atom. It is coupled to four neighboring protons on the ring, resulting in a complex multiplet.
c~ 2.5 - 2.7Multiplet2H-Ring CH₂ (cis to -COOCH₃)These two protons are adjacent to the quaternary carbon bearing two electron-withdrawing groups, causing a downfield shift.
d~ 2.1 - 2.3Multiplet2H-Ring CH₂ (cis to -OH)These protons are adjacent to the carbon bearing the hydroxyl group.
e~ 1.45Singlet3H-Ring-CH₃ The tertiary methyl group protons are unique and have no adjacent protons to couple with, hence a singlet.
fVariable (~1.5-3.0)Broad Singlet1H--OH The chemical shift is concentration and solvent-dependent. The signal is often broad and will disappear upon addition of D₂O.

Note: These are predicted values based on established principles. Actual experimental values may vary slightly depending on the solvent and spectrometer frequency.

Comparative Analysis: trans vs. cis Isomers

The definitive power of ¹H NMR lies in its ability to distinguish between stereoisomers. The ¹H NMR spectrum of the corresponding cis isomer, where the hydroxyl and methyl ester groups are on the same face of the ring, would exhibit subtle but crucial differences.

The primary distinction arises from the different dihedral angles between the methine proton at C3 (H-C(OH)) and its four neighbors on the C2 and C4 methylene groups.

  • In the trans isomer , the C3 proton has two cis and two trans relationships with the adjacent methylene protons.

  • In the cis isomer , the symmetry is different, leading to a different set of dihedral angles and, consequently, a distinct multiplet pattern and set of coupling constants for the C3 proton. The chemical shifts of the ring protons would also differ due to altered anisotropic effects from the substituents.

Comparison of Key Diagnostic Features:

Featuretrans-Isomercis-IsomerRationale for Difference
Symmetry Cₛ symmetry (plane of symmetry)C₁ symmetry (asymmetric)The relative orientation of substituents dictates the overall molecular symmetry, which influences the number of unique proton signals.
H-C(OH) Signal Multiplet with specific cis and trans J-values.A different, often more complex, multiplet pattern with different J-values.The dihedral angles between H-C(OH) and adjacent CH₂ protons are different, altering the coupling constants as per the Karplus relationship.[4]
Ring CH₂ Signals Two distinct multiplets for the two non-equivalent CH₂ groups.Potentially up to four unique signals for the methylene protons due to lower symmetry.In the cis isomer, all four methylene protons can become magnetically non-equivalent.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a primary tool, a multi-faceted analytical approach provides the most robust characterization.

TechniqueApplication & Comparison
¹³C NMR Provides the number of unique carbon environments. For the trans isomer, due to symmetry, fewer than 7 carbon signals might be expected. It supports the proposed structure but cannot, on its own, easily distinguish between cis and trans isomers.
2D NMR (COSY, NOESY) COSY (Correlation Spectroscopy) confirms which protons are coupled to each other, verifying the assignments made in the 1D spectrum. NOESY (Nuclear Overhauser Effect Spectroscopy) is the definitive NMR experiment for stereochemistry. It detects through-space correlations. For the trans isomer, no NOE would be observed between the ring-CH₃ and the H-C(OH) proton, whereas a correlation would be expected for the cis isomer, providing irrefutable proof.
GC-MS Gas Chromatography-Mass Spectrometry is excellent for assessing purity and confirming the molecular weight (m/z = 144.17). However, standard GC methods typically cannot separate stereoisomers.[6] Chiral GC columns would be required for separation.
X-ray Crystallography This is the "gold standard" for determining the three-dimensional structure of a molecule in the solid state.[7] If a suitable single crystal can be grown, it provides unambiguous proof of the trans stereochemistry. However, it is not a solution-state technique and is dependent on the ability to produce high-quality crystals.

Experimental Protocol & Workflow

Protocol for ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a clean, dry NMR tube. Ensure the solvent contains a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Mixing: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters on a 400 MHz (or higher) spectrometer. Key parameters include:

    • Pulse Program: A standard 90° pulse sequence.

    • Number of Scans: 16 to 64 scans for good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

  • Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Verification Prep Weigh Sample (5-10 mg) Dissolve Dissolve in CDCl3 w/ TMS Prep->Dissolve Homogenize Homogenize in NMR Tube Dissolve->Homogenize Acquire Acquire 1D ¹H Spectrum (400 MHz+) Homogenize->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Calibrate Calibrate to TMS (0 ppm) Phase->Calibrate Assign Assign Shifts & Multiplicities Calibrate->Assign Compare Compare J-values to cis/trans models Assign->Compare Confirm Confirm with 2D NMR (NOESY) Compare->Confirm Structure Structure Elucidated Confirm->Structure

Caption: Workflow for 1H NMR analysis.

Visualizing the Stereochemical Difference

The following diagram illustrates the key structural difference between the trans and cis isomers, which forms the basis for their distinct NMR spectra.

isomers cluster_trans trans-Isomer cluster_cis cis-Isomer trans_img trans_img trans_label Key Feature: -OH and -COOCH₃ groups are on opposite faces of the ring. Leads to specific set of dihedral angles and predictable J-couplings. cis_img cis_img cis_label Key Feature: -OH and -COOCH₃ groups are on the same face of the ring. Results in different dihedral angles and distinct J-couplings from trans.

Caption: Key structural differences between isomers.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that, when properly analyzed, allows for its unambiguous characterization. The chemical shifts of the methyl, methoxy, and methine protons provide initial confirmation of the molecular backbone. However, the crucial stereochemical information is encoded within the coupling constants of the cyclobutane ring protons. By comparing these experimental J-values with those predicted for different stereoisomers, and by leveraging advanced techniques like 2D NOESY, ¹H NMR spectroscopy serves as an indispensable tool for researchers. This guide demonstrates that a thorough understanding of NMR principles enables scientists to confidently navigate the complexities of cyclobutane stereochemistry, a critical task in the advancement of organic synthesis and drug discovery.

References

A Comparative Guide to the ¹³C NMR Spectral Analysis of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of stereoisomers is a critical step in characterizing novel chemical entities. Cyclobutane rings, prevalent in many biologically active molecules, present a unique analytical challenge due to their puckered, non-planar conformations. This guide provides an in-depth technical comparison of the ¹³C NMR spectrum of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, contrasting it with its cis diastereomer to highlight the diagnostic power of ¹³C NMR spectroscopy in stereochemical assignment.

The Challenge of Stereoisomerism in Substituted Cyclobutanes

The cyclobutane ring is not a rigid square but exists in a dynamic equilibrium between two puckered "butterfly" conformations to alleviate torsional strain.[1] This conformational flexibility significantly influences the magnetic environment of the ring's carbon atoms. Consequently, the chemical shifts in ¹³C NMR spectra are highly sensitive to the orientation of substituents on the ring. For 1,3-disubstituted cyclobutanes, the cis and trans isomers will exhibit distinct ¹³C NMR spectra, providing a powerful tool for their differentiation.

Predicted ¹³C NMR Spectral Data: A Comparative Analysis

The key to distinguishing between the cis and trans isomers lies in the chemical shifts of the cyclobutane ring carbons (C2/C4 and C3), which are influenced by the spatial relationship of the substituents. In the trans isomer, the hydroxyl and the methyl ester groups are on opposite sides of the ring, leading to a less sterically hindered environment compared to the cis isomer where they are on the same side. This difference in steric compression, often referred to as the gamma-gauche effect, typically results in an upfield shift (lower ppm value) for the ring carbons in the more sterically crowded cis isomer.

Below is a table of predicted ¹³C NMR chemical shifts for both trans- and cis-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate. These predictions are based on the foundational chemical shift of unsubstituted cyclobutane (approximately 22.4 ppm) and additive effects derived from related substituted cyclobutanes.[1]

Carbon AtomPredicted Chemical Shift (ppm) - trans IsomerPredicted Chemical Shift (ppm) - cis IsomerRationale for Chemical Shift and Stereochemical Differences
C=O ~175~175The chemical shift of the carbonyl carbon is primarily influenced by the ester functionality and is not expected to differ significantly between the two isomers.
C1 ~45~43This quaternary carbon is substituted with both a methyl and a methyl ester group. A slight upfield shift is predicted for the cis isomer due to increased steric interactions.
C2/C4 ~38~35These methylene carbons of the cyclobutane ring are sensitive to the stereochemistry of the substituents at C1 and C3. The greater steric hindrance in the cis isomer is expected to cause a noticeable upfield shift.
C3 ~65~62The carbon bearing the hydroxyl group will be shifted downfield. A modest upfield shift is predicted for the cis isomer due to the gamma-gauche effect from the nearby methyl and ester groups.
-OCH₃ ~52~52The chemical shift of the methoxy carbon is largely determined by the ester group and is not expected to be significantly affected by the ring stereochemistry.
-CH₃ ~25~22The methyl group at C1 in the cis isomer will experience more steric compression, leading to a predicted upfield shift compared to the trans isomer.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To obtain a high-quality ¹³C NMR spectrum for the structural verification of Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

1. Sample Preparation:

  • Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic molecules and its residual solvent peak at ~77.16 ppm provides a convenient internal reference.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Tune and match the ¹³C probe to the resonant frequency.

  • Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically sufficient.

  • Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbon.

  • Number of Scans (NS): Accumulate a sufficient number of scans (typically ranging from 128 to 1024 or more, depending on the sample concentration) to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of 0 to 200 ppm is generally appropriate for most organic molecules.

4. Data Processing:

  • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to 77.16 ppm.

Visualizing the Molecular Structures and Workflow

To further clarify the structural differences and the analytical workflow, the following diagrams are provided.

Molecular Structure of Stereoisomers cluster_trans trans-Isomer cluster_cis cis-Isomer trans trans cis cis

Caption: 2D structures of trans- and cis-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate.

G cluster_workflow ¹³C NMR Analysis Workflow A Sample Preparation B Data Acquisition A->B Load Sample C Data Processing B->C Generate FID D Spectral Analysis C->D Process Spectrum E Stereochemical Assignment D->E Compare with Predicted Data

Caption: A streamlined workflow for the ¹³C NMR-based analysis and stereochemical assignment.

Conclusion

The ¹³C NMR spectrum serves as an indispensable tool for the structural elucidation of complex organic molecules like Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate. The subtle yet significant differences in the chemical shifts of the cyclobutane ring carbons between the cis and trans isomers provide a definitive method for their differentiation. By combining high-quality experimental data with a sound understanding of stereochemical principles, researchers can confidently assign the correct stereochemistry to their target molecules, a crucial step in advancing drug discovery and development programs.

References

A Comparative Guide to the Structural Elucidation of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate: X-ray Crystallography vs. NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is a critical determinant of biological activity, efficacy, and safety. Small, rigid scaffolds like the cyclobutane ring present in trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate are of significant interest as building blocks for novel therapeutics. Their constrained conformation can offer a unique presentation of functional groups to biological targets. However, this rigidity also means that subtle changes in stereochemistry, such as the cis/trans relationship between substituents, can lead to drastic differences in pharmacological profiles.

This guide provides an in-depth comparison of two premier analytical techniques for unambiguous structure determination: single-crystal X-ray crystallography and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. While a public crystal structure for the title compound is not available, we will use it as a representative case study to explore the workflow, strengths, and limitations of each method. Our focus will be on the practical application and causal logic behind experimental choices, offering researchers a clear framework for selecting the optimal strategy for their specific needs.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (XRD) is widely regarded as the definitive method for determining the three-dimensional structure of a molecule.[1][2] It provides a static, high-resolution snapshot of the molecule's conformation in the solid state, directly revealing bond lengths, bond angles, and, crucially, the relative and absolute stereochemistry.[1][3]

The Crystallographic Workflow: From Solution to Structure

The journey from a purified compound to a refined crystal structure is a multi-step process that demands patience and precision. The quality of the final structure is entirely dependent on the quality of the initial crystal.

XRD_Workflow Growth Growth Mount Mount Growth->Mount Collect Collect Integrate Integrate Collect->Integrate

Experimental Protocol: Growing Crystals of a Small Organic Molecule

The most significant hurdle in small-molecule crystallography is often growing a single crystal of suitable size (ideally 0.2–0.4 mm) and quality.[4][5]

Objective: To grow diffraction-quality single crystals of this compound.

Materials:

  • Highly purified compound (>95%)

  • Selection of analytical grade solvents (e.g., hexane, ethyl acetate, toluene, methanol)

  • Small, clean glass vials (e.g., 2 mL)

  • Micro-filtration apparatus

Methodology (Slow Evaporation):

  • Purity is Paramount: Ensure the starting material is as pure as possible. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.[5]

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[5][6] If solubility is too high, crystals may not form; if too low, the compound will precipitate as a powder. Create test solutions in various solvents to find the optimal one or a binary mixture.

  • Prepare a Near-Saturated Solution: Dissolve the compound in a minimal amount of the chosen solvent or solvent system at room temperature to create a clear, nearly saturated solution. Gentle warming can be used to dissolve the solid, but the solution should remain clear upon returning to room temperature.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove dust or particulate matter which can act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones.[6]

  • Incubation: Cover the vial with a cap, or with aluminum foil pierced with a few small holes. This allows the solvent to evaporate very slowly over days or even weeks.

  • Patience and Stability: Place the vial in a location free from vibrations and temperature fluctuations.[5] Mechanical disturbances can fracture growing crystals or cause rapid precipitation. Do not be tempted to check on the progress too frequently.

The Power of Solution-State Analysis: 2D NMR Spectroscopy

While X-ray crystallography provides an unparalleled view of the solid-state structure, it requires a suitable crystal. NMR spectroscopy offers a powerful alternative that analyzes the molecule in solution, which is often more relevant to its biological environment.[7] For determining the complex stereochemistry of a molecule like this compound, a suite of 2D NMR experiments is indispensable.[8][9]

The NMR Workflow: From Sample to Stereochemistry

The NMR workflow involves a logical progression of experiments to first establish the carbon-hydrogen framework and then probe through-bond and through-space connectivities to piece together the final structure.

NMR_Workflow cluster_basic Step 1: Basic Spectra cluster_connect Step 2: Connectivity cluster_stereo Step 3: Stereochemistry H1 ¹H NMR C13 ¹³C & DEPT NMR COSY COSY (¹H-¹H Connectivity) C13->COSY Assign atom types HSQC HSQC (¹H-¹³C Direct Correlation) HMBC HMBC (¹H-¹³C Long-Range) NOESY NOESY / ROESY (Through-Space Proximity) HMBC->NOESY Assemble fragments Final Final NOESY->Final Final 3D Structure

Experimental Protocol: Determining trans Stereochemistry with NOESY

The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nucleus can be transferred to a spatially close nucleus (typically < 5 Å), regardless of the number of bonds separating them.[10] A 2D NOESY experiment maps these through-space correlations, providing definitive evidence for relative stereochemistry.[11]

Objective: To confirm the trans relationship between the C1-methyl group and the C3-hydroxyl group.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube.

  • Acquire Standard Spectra: Run ¹H, ¹³C, DEPT, COSY, and HSQC experiments to assign all proton and carbon signals. This is a prerequisite for interpreting the NOESY spectrum.

  • Setup NOESY Experiment:

    • Choose a suitable mixing time (e.g., 500-800 ms for small molecules). This is the period during which NOE transfer occurs.

    • Acquire the 2D data set. This may take several hours depending on the sample concentration.

  • Data Processing and Interpretation:

    • Process the 2D data to generate the final spectrum.

    • Look for cross-peaks that connect protons on different parts of the molecule.

    • For the trans isomer: We would expect to see a NOE cross-peak between the protons of the C1-methyl group and the axial proton at C2 (H-axial, cis to the methyl group). Crucially, we would expect no significant NOE correlation between the C1-methyl protons and the proton on C3 (the one attached to the same carbon as the -OH group). Instead, an NOE between the C3 proton and the axial proton at C4 would be expected.

    • For the cis isomer: A strong NOE cross-peak would be observed between the C1-methyl protons and the C3 proton, as they would be on the same face of the cyclobutane ring.

This differential NOE pattern provides unambiguous evidence to distinguish between the cis and trans diastereomers.[11]

Head-to-Head Comparison: X-ray Crystallography vs. NMR Spectroscopy

FeatureSingle-Crystal X-ray Crystallography2D NMR Spectroscopy
Sample Phase Solid (single crystal required)Solution
Information Yield Absolute 3D structure, bond lengths/angles, packingConnectivity, relative stereochemistry, conformation in solution
Primary Challenge Growing a high-quality single crystal[12]Spectral overlap in complex molecules, interpreting data
Ambiguity Unambiguous for stereochemistry if successful[3]Generally unambiguous with NOESY/ROESY data[10][11]
Sample Amount Micrograms (single crystal)[13]Milligrams (5-10 mg typical)
Time Investment Days to weeks (crystal growth) + hours (data)Hours to days (for a full suite of experiments)
Dynamic Info No, provides a time-averaged static structureYes, can reveal conformational flexibility and dynamics[7]
Applicability Limited to crystallizable compoundsApplicable to most soluble compounds

Conclusion: A Complementary Partnership

For a molecule like this compound, both X-ray crystallography and NMR spectroscopy are formidable tools for structural elucidation.

X-ray crystallography offers the ultimate prize: an unambiguous, high-resolution 3D structure that serves as a definitive proof.[14] Its main drawback is the prerequisite of obtaining a suitable crystal, which can be a significant bottleneck.[15]

NMR spectroscopy , particularly a suite of 2D experiments, provides a robust and often faster path to determining the complete covalent structure and relative stereochemistry in a biologically relevant solution state.[7][8] For distinguishing diastereomers like the cis and trans isomers of the title compound, the NOESY experiment is a powerful and conclusive tool.[11]

Ultimately, the choice between these techniques depends on the specific goals of the researcher and the physical properties of the compound. While NMR is the workhorse for routine confirmation and stereochemical analysis in a synthetic chemistry lab, a high-quality crystal structure remains the gold standard for publication, patent filings, and computational modeling in drug design. In an ideal scenario, the two techniques are used in a complementary fashion: NMR to confirm the structure in solution and monitor dynamics, and X-ray crystallography to provide the definitive solid-state structure.

References

A Comparative Guide to the Biological Activity of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is perpetual. Among the vast array of carbocyclic systems, the cyclobutane ring has emerged as a compelling structural motif. Its inherent ring strain and puckered conformation bestow a unique three-dimensional geometry that can facilitate favorable interactions with biological targets, while often enhancing metabolic stability compared to more flexible acyclic or larger ring systems.

This guide provides a comprehensive comparison of the biological activity of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, a functionally rich small molecule, with its structural analogues. While direct comparative data for this specific compound is not extensively available in public literature, we can infer and project its biological potential and the impact of structural modifications based on established principles of medicinal chemistry and data from related cyclobutane-containing compounds. This analysis is intended for researchers, scientists, and drug development professionals to inform the design and synthesis of novel therapeutic agents.

The Foundational Role of the Cyclobutane Scaffold

The cyclobutane moiety is increasingly utilized in medicinal chemistry to introduce conformational rigidity. This pre-organization of the molecular structure can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Furthermore, the sp³-rich nature of the cyclobutane ring can improve solubility and other ADME (absorption, distribution, metabolism, and excretion) properties, which are critical for the development of orally bioavailable drugs[1].

Stereochemistry: The trans vs. cis Isomers

A fundamental principle in pharmacology is that the three-dimensional arrangement of atoms in a molecule is critical for its biological activity. For substituted cycloalkanes like Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, this is manifested in the form of cis and trans isomers.

  • trans-Isomer: The hydroxyl (-OH) and methyl carboxylate (-COOCH₃) groups are on opposite sides of the cyclobutane ring.

  • cis-Isomer: These functional groups are on the same side of the ring.

This difference in spatial orientation can have a profound impact on how the molecule interacts with the binding site of a protein, such as an enzyme or a receptor[2]. It is highly probable that the trans and cis isomers of Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate exhibit distinct biological profiles, with one isomer potentially being significantly more active or having a different mode of action than the other[3][4]. For instance, in a study of cyclobutane-based integrin antagonists, the specific stereochemistry was crucial for activity[5][6]. The trans-configuration creates a specific spatial arrangement that dictates molecular recognition patterns with biological targets[7].

Hypothesized Biological Activities

Based on literature for related cyclobutane derivatives, this compound is suggested to possess anti-inflammatory, antimicrobial, and cytotoxic properties[7]. The presence of a hydrogen bond donor (-OH) and a hydrogen bond acceptor (the carbonyl of the ester) within a rigid framework makes it a prime candidate for interacting with protein active sites.

Structure-Activity Relationship (SAR) of Analogues: A Comparative Analysis

To explore the potential of this scaffold, we will consider several classes of analogues and predict how their structural modifications might influence biological activity.

Stereoisomers: cis-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

As discussed, the cis-isomer is the most direct analogue for comparison. The altered spatial relationship between the hydroxyl and ester groups would likely lead to a different binding affinity for the target protein. It is conceivable that one isomer fits optimally into a binding pocket, while the other is sterically hindered or unable to form key interactions.

Ester Analogues: Modifying the Carboxylate Group

The methyl ester of the parent compound could be hydrolyzed by esterases in vivo to the corresponding carboxylic acid, which may be the active form of the molecule. By synthesizing analogues with different ester groups (e.g., ethyl, tert-butyl), we can modulate the rate of hydrolysis and the lipophilicity of the compound.

  • Ethyl Ester Analogue: A slightly more lipophilic and potentially more sterically hindered analogue. The rate of hydrolysis might be slower than the methyl ester.

  • tert-Butyl Ester Analogue: Significantly more sterically hindered, which would likely make it resistant to hydrolysis. This could be a useful tool to probe whether the ester or the hydrolyzed carboxylic acid is responsible for the biological activity.

Hydroxyl Group Modifications

The hydroxyl group is a key functional group for hydrogen bonding. Modifying it can provide insight into its role in target binding.

  • O-Methyl Ether Analogue: Replacing the hydroxyl group with a methoxy group would eliminate its hydrogen bond donating ability, which could lead to a significant decrease in activity if this interaction is crucial for binding.

  • Ketone Analogue (Methyl 3-keto-1-methyl-cyclobutanecarboxylate): Oxidation of the hydroxyl group to a ketone would change the geometry and electronic properties of the molecule. The resulting planar carbonyl group could still act as a hydrogen bond acceptor.

Ring Size Analogues: Cyclopentane and Cyclohexane Derivatives

The ring strain and conformational preferences of the cyclobutane ring are unique. Comparing it to analogues with five- and six-membered rings can reveal the importance of the scaffold's geometry.

  • Methyl 3-hydroxy-1-methyl-cyclopentanecarboxylate: A more flexible and less strained ring. Studies on other classes of compounds have shown that cyclopentane analogues can sometimes exhibit higher potency than their cyclobutane or cyclohexane counterparts[8].

  • Methyl 3-hydroxy-1-methyl-cyclohexanecarboxylate: This analogue would adopt a chair conformation, leading to different spatial arrangements of the substituents compared to the puckered cyclobutane ring.

Comparative Data Summary

The following table summarizes the hypothesized structure-activity relationships. The predicted activity is relative to the parent compound, this compound.

Analogue Structural Modification Predicted Impact on Biological Activity Rationale
cis-IsomerChange in stereochemistryPotentially significant change (increase or decrease)Altered 3D shape affecting target binding.
Ethyl EsterIncreased alkyl chain length of esterMinor change; may affect pharmacokineticsModest increase in lipophilicity and steric bulk.
tert-Butyl EsterBulky ester groupLikely decreased activitySteric hindrance may prevent binding or hydrolysis to the active acid.
O-Methyl EtherRemoval of hydrogen bond donorLikely decreased activityLoss of a key interaction with the biological target.
KetoneOxidation of hydroxyl groupActivity may be retained or alteredChange in geometry and electronic properties; retains H-bond acceptor.
CyclopentaneLarger, more flexible ringPotentially increased or decreased activityAltered conformation and strain may affect binding affinity.
CyclohexaneLarger, non-planar chair conformationPotentially decreased activityDifferent spatial arrangement of functional groups.

Experimental Protocols

To validate the hypothesized biological activities, a series of in vitro assays should be performed.

Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀), providing a measure of its cytotoxic potential.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cell lines (e.g., HeLa, A549) in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • Viability Assessment: Add MTT reagent or CellTiter-Glo® reagent to each well and incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Analysis: Calculate the IC₅₀ values by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well plate containing growth medium.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (medium only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep1 Plate cancer cells in 96-well plates prep2 Prepare serial dilutions of test compounds treat1 Add compound dilutions to cells prep2->treat1 treat2 Incubate for 48-72 hours treat1->treat2 assay1 Add viability reagent (e.g., MTT) treat2->assay1 assay2 Incubate as per protocol assay1->assay2 analysis1 Read absorbance/luminescence assay2->analysis1 analysis2 Calculate IC50 values analysis1->analysis2 G receptor Receptor kinase Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (e.g., Proliferation) p_substrate->response inhibitor Cyclobutane Analogue inhibitor->kinase Inhibits

References

The Cyclobutane Conundrum: Structure Dictates Spectrum

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to the Structural Elucidation of Cyclobutane Derivatives

The cyclobutane ring is not the planar square that 2D representations suggest. To alleviate the significant torsional strain inherent in a planar structure, cyclobutane adopts a puckered or "butterfly" conformation.[1][2] This molecule exists in a dynamic equilibrium, rapidly inverting between two equivalent puckered states at room temperature.[1] This conformational flexibility is the cornerstone of understanding its spectroscopy. The introduction of substituents breaks this symmetry, creating distinct axial and equatorial positions which, in turn, profoundly impacts the resulting spectra. The inherent ring strain in cyclobutanes, a result of compressing bond angles from the ideal 109.5° to near 90°, also influences vibrational frequencies and fragmentation pathways.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Conformational Probe

NMR spectroscopy is arguably the most powerful tool for the detailed structural and stereochemical elucidation of cyclobutane derivatives. Both ¹H and ¹³C NMR provide a wealth of information derived from chemical shifts, signal multiplicities, and coupling constants.

¹H NMR Spectroscopy

Unsubstituted Cyclobutane: Due to the rapid ring inversion, all eight protons are rendered chemically and magnetically equivalent. This results in a single, sharp singlet in the ¹H NMR spectrum at approximately 1.96 ppm.[1][5]

Monosubstituted Cyclobutanes: The introduction of a substituent locks the ring into a preferred conformation, slowing the inversion and creating distinct axial and equatorial proton environments. This leads to more complex spectra with several key characteristics:

  • Chemical Shifts: Protons are no longer equivalent, and their chemical shifts are influenced by the substituent's electronic and anisotropic effects.[1] For instance, the methine proton (α to the substituent) will have a distinct chemical shift, and the methylene protons will be split into complex multiplets. Protons in axial and equatorial positions will exhibit different chemical shifts.

  • Coupling Constants (J-coupling): Spin-spin coupling provides critical data on connectivity and stereochemistry.

    • Vicinal Coupling (³J): The coupling between protons on adjacent carbons is highly dependent on the dihedral angle, but in the constrained cyclobutane system, both cis and trans couplings can vary widely (from ~2 to 11 Hz), making simple Karplus analysis challenging.[6]

    • Long-Range Coupling (⁴J): Uniquely, four-bond couplings in cyclobutanes show a pronounced and reliable orientation dependence. The coupling between two equatorial protons on carbons 1 and 3 (⁴Jeq-eq) is significant (ca. 5 Hz), while the corresponding axial-axial coupling (⁴Jax-ax) is nearly zero.[7] This difference is a powerful tool for assigning conformation.

¹³C NMR Spectroscopy

Unsubstituted Cyclobutane: Similar to the proton spectrum, rapid ring inversion makes all four carbon atoms equivalent, resulting in a single resonance at approximately 22.4 ppm.[1][8]

Substituted Cyclobutanes: The substituent's effect is clearly observed in the ¹³C spectrum.

  • Chemical Shifts: The carbon bearing the substituent (C1) will show the most significant shift, the magnitude and direction of which depend on the substituent's electronegativity. The chemical shifts of C2 and C3 are also affected, providing information about the substituent's electronic influence through the ring. Head-to-head and head-to-tail isomers of dimeric cyclobutanes can be distinguished by the separation of their cyclobutane carbon resonances.[6]

Workflow for NMR Analysis of a Novel Cyclobutane Derivative

The following workflow outlines a systematic approach to analyzing a new cyclobutane compound.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Confirmation A Prepare Sample (CDCl3 or other deuterated solvent) B Acquire 1D Spectra (¹H, ¹³C, DEPT) A->B C Acquire 2D Spectra (COSY, HSQC, HMBC) B->C D Assign Proton Signals (Integration, Multiplicity) C->D E Assign Carbon Signals (DEPT, HSQC) D->E F Establish Connectivity (COSY, HMBC) E->F G Determine Stereochemistry (NOESY, J-coupling analysis, esp. ⁴J) F->G H Propose Structure G->H I Compare with Theoretical Models / Literature Data H->I J Final Structure Elucidation I->J

Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is a rapid and effective method for identifying functional groups and gaining insight into the cyclobutane ring's structural integrity.

  • C-H Stretching: Aliphatic C-H stretching vibrations for the CH₂ groups in the cyclobutane ring typically appear in the 2850-3000 cm⁻¹ region. For unsubstituted cyclobutane, prominent peaks are seen around 2987 and 2887 cm⁻¹.[9]

  • Ring Vibrations: The strained nature of the cyclobutane ring gives rise to characteristic vibrational modes. A key C₄ ring deformation (puckering) vibration absorption can be observed around 898 cm⁻¹.[9] Other ring vibrations appear in the fingerprint region (600-1400 cm⁻¹).[10][11]

  • Substituent Groups: The most significant utility of IR for derivatives is the identification of substituent functional groups. For example, cyclobutanecarboxylic acid will show a very broad O-H stretch from ~2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.[12] Cyclobutanol will display a strong, broad O-H stretch around 3300-3400 cm⁻¹ and a C-O stretch between 1000-1300 cm⁻¹.[11]

Mass Spectrometry (MS): Mapping Fragmentation Pathways

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. The fragmentation patterns observed, particularly under Electron Ionization (EI), offer a fingerprint based on the molecule's structure.

  • Molecular Ion: The molecular ion (M⁺) peak for cyclobutane is observed at an m/z of 56. The stability of the molecular ion depends heavily on the nature of the substituents.

  • Characteristic Fragmentation: The strained cyclobutane ring is prone to characteristic fragmentation pathways. A common route is cleavage into two ethylene molecules (m/z 28), although this may not always be the most abundant fragment.

  • Key Fragmentation Pathways for Cyclobutane:

    • Loss of H•: [C₄H₈]⁺ → [C₄H₇]⁺ + H• (m/z 55)

    • Loss of CH₃•: [C₄H₈]⁺ → [C₃H₅]⁺ + CH₃• (m/z 41)[13]

    • Loss of C₂H₄ (Ethene): [C₄H₈]⁺ → [C₂H₄]⁺• + C₂H₄ (m/z 28)

  • Influence of Substituents: Functional groups direct the fragmentation. For example, in cyclobutanol, α-cleavage (cleavage of the bond between the hydroxyl-bearing carbon and an adjacent ring carbon) is a dominant pathway.[14] For larger derivatives, fragmentation will often be a combination of pathways characteristic of the substituent and the cyclobutyl ring itself.[15]

G M [C₄H₈]⁺˙ m/z 56 (Molecular Ion) F1 [C₄H₇]⁺ m/z 55 M->F1 - H• F2 [C₃H₅]⁺ m/z 41 M->F2 - CH₃• F3 [C₂H₄]⁺˙ m/z 28 M->F3 - C₂H₄

Primary EI fragmentation pathways of cyclobutane.

Comparative Spectroscopic Data Summary

The following table summarizes typical spectroscopic data for unsubstituted cyclobutane and two common derivatives, providing a clear comparison.

CompoundSpectroscopic TechniqueCharacteristic DataReference(s)
Cyclobutane ¹H NMR (ppm)1.96 (singlet, 8H)[1][5]
¹³C NMR (ppm)22.4 (singlet)[8]
IR (cm⁻¹)~2987, 2887 (C-H stretch); ~898 (Ring puckering)[9]
Mass Spec (m/z)56 (M⁺), 41, 28[13]
Cyclobutanol ¹H NMR (ppm)~4.0 (CH-OH), ~2.2 (CH₂ α), ~1.6 (CH₂ β), OH signal varies[7]
¹³C NMR (ppm)~68 (CH-OH), ~33 (CH₂ α), ~13 (CH₂ β)[7]
IR (cm⁻¹)~3350 (broad, O-H stretch), ~1050 (C-O stretch)[11]
Mass Spec (m/z)72 (M⁺), 57, 44, 41[14]
Cyclobutanecarboxylic Acid ¹H NMR (ppm)~11-12 (COOH), ~3.2 (CH-COOH), ~2.3 (CH₂ α), ~1.9 (CH₂ β)[16]
¹³C NMR (ppm)~182 (C=O), ~41 (CH-COOH), ~25 (CH₂ α), ~18 (CH₂ β)[17]
IR (cm⁻¹)~2500-3300 (broad, O-H), ~1700 (strong, C=O)[12][18]
Mass Spec (m/z)100 (M⁺), 85, 56, 55[12][17]

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the cyclobutane derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended for resolving complex multiplets).

  • 1D ¹H Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width is -2 to 12 ppm.

  • 1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0 to 200 ppm) is required. DEPT-135 and DEPT-90 experiments should be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D Spectra Acquisition: For unambiguous assignments, acquire standard 2D experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation). For stereochemical analysis, a NOESY or ROESY experiment is crucial.

IR Spectroscopy Sample Preparation and Acquisition
  • Sample Preparation (Liquid): Place a single drop of the neat liquid sample between two salt plates (NaCl or KBr).

  • Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan of the empty instrument or clean ATR crystal first.

Mass Spectrometry Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like methanol, acetonitrile, or dichloromethane.

  • Ionization: For structural elucidation of small organic molecules, Electron Ionization (EI) is standard. For softer ionization to preserve the molecular ion, techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.

  • Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion for ESI or a GC inlet for EI). Acquire the mass spectrum over an appropriate m/z range (e.g., 10-500 amu). For high-resolution mass spectrometry (HRMS), use a TOF, Orbitrap, or FT-ICR analyzer to obtain accurate mass measurements for elemental composition determination.

Conclusion

The spectroscopic analysis of cyclobutane derivatives is a nuanced field where a deep understanding of the interplay between the ring's unique conformational properties and the influence of substituents is paramount. By systematically applying a multi-technique approach—leveraging the detailed conformational insights from NMR, the functional group identification from IR, and the molecular weight and fragmentation data from MS—researchers can confidently elucidate the structures of these important chemical entities. This guide provides the foundational knowledge and comparative data necessary to navigate the complexities of cyclobutane spectroscopy, enabling more efficient and accurate characterization in research and development.

References

A Comparative Guide to the Synthesis and Validation of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of novel molecular scaffolds is paramount. The cyclobutane motif, a strained four-membered ring system, is a valuable building block in medicinal chemistry, imparting unique conformational constraints on molecules that can lead to enhanced biological activity and improved pharmacokinetic properties. This guide provides an in-depth comparison of two synthetic routes to a key cyclobutane intermediate, trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, and details the necessary analytical methods for its thorough validation.

Introduction to a Versatile Cyclobutane Building Block

This compound is a chiral, non-racemic cyclobutane derivative with multiple functional groups, making it an attractive starting material for the synthesis of more complex molecules.[1] Its rigid structure and stereochemically defined substituents offer a scaffold for the development of novel therapeutics. The presence of a hydroxyl group allows for further functionalization through oxidation, substitution, or etherification, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol.

This guide will explore two distinct synthetic strategies for obtaining this valuable compound:

  • A Stepwise Approach: Stereoselective reduction of a keto-ester precursor followed by methylation and esterification.

  • A Convergent Approach: The Reformatsky reaction, which aims to construct the carbon skeleton and introduce the hydroxyl functionality in a single key step.

Each method will be evaluated based on its efficiency, stereoselectivity, scalability, and the purity of the final product.

Synthetic Strategy 1: Stereoselective Reduction and Subsequent Functionalization

This linear approach focuses on building the desired stereochemistry early in the synthesis and then introducing the remaining functional groups. The key steps involve the stereoselective reduction of a readily available keto-ester, followed by methylation at the C1 position.

Experimental Protocol:

Step 1: Synthesis of Methyl 3-oxocyclobutanecarboxylate

A solution of 3-oxocyclobutanecarboxylic acid (10.0 g, 87.6 mmol) in methanol (150 mL) is treated with a catalytic amount of concentrated sulfuric acid (0.5 mL). The mixture is heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (200 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford methyl 3-oxocyclobutanecarboxylate as a colorless oil.[2]

Step 2: Stereoselective Reduction to cis-Methyl 3-hydroxycyclobutanecarboxylate

This protocol is adapted from a patented procedure for a similar substrate and aims to establish the hydroxyl stereochemistry.

A solution of methyl 3-oxocyclobutanecarboxylate (10.0 g, 78.0 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) is cooled to -78 °C under a nitrogen atmosphere. A solution of lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF is added dropwise over 30 minutes. The reaction is stirred at -78 °C for 4 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield predominantly cis-methyl 3-hydroxycyclobutanecarboxylate.

Step 3: Methylation of the Cyclobutane Ring

This procedure is adapted from the synthesis of a similar methylated cyclobutane.[3]

A solution of diisopropylamine (1.2 equivalents) in anhydrous THF is cooled to -78 °C, and n-butyllithium (1.1 equivalents, 2.5 M in hexanes) is added dropwise. The solution is stirred for 30 minutes at this temperature to form lithium diisopropylamide (LDA). A solution of cis-methyl 3-hydroxycyclobutanecarboxylate (1.0 equivalent) in anhydrous THF is then added dropwise. After stirring for 1 hour at -78 °C, methyl iodide (1.5 equivalents) is added. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield a mixture of diastereomers.

Step 4: Inversion of Stereochemistry and Isolation of the trans-Isomer

The separation of the desired trans-isomer from the major cis-product of the methylation step can be challenging. A potential strategy involves a Mitsunobu reaction to invert the stereocenter at the hydroxyl group, followed by hydrolysis of the resulting ester and re-esterification to the methyl ester. This multi-step process adds to the complexity of this synthetic route.

Synthetic Strategy 2: The Reformatsky Reaction

The Reformatsky reaction offers a more convergent approach to β-hydroxy esters. In this case, an organozinc reagent, formed from an α-haloester and zinc metal, reacts with a ketone to directly form the desired product.[4][5][6]

Experimental Protocol:

Step 1: Preparation of Methyl 1-methyl-3-oxocyclobutanecarboxylate

This starting material can be prepared by methylation of methyl 3-oxocyclobutanecarboxylate, as described in Step 3 of the first synthetic strategy.

Step 2: Reformatsky Reaction

This is a generalized procedure that can be adapted for the specific substrates.[7][8]

To a suspension of activated zinc dust (2.0 equivalents) in anhydrous THF is added a solution of methyl bromoacetate (1.5 equivalents) and methyl 1-methyl-3-oxocyclobutanecarboxylate (1.0 equivalent) in THF. The mixture is heated to reflux for 2 hours, during which the reaction is initiated (indicated by a gentle exothermic reaction). After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to afford this compound.

Comparison of Synthetic Routes

FeatureSynthetic Strategy 1 (Stepwise)Synthetic Strategy 2 (Reformatsky)
Overall Strategy Linear synthesis with early establishment of stereochemistry.Convergent synthesis forming the key bonds in a single step.
Stereocontrol Can be highly stereoselective in the reduction step, but methylation may lead to diastereomeric mixtures requiring separation or inversion.The stereochemical outcome of the Reformatsky reaction can be influenced by the reaction conditions and substrate, often yielding a mixture of diastereomers.
Number of Steps Generally longer, with more purification steps.Potentially shorter and more atom-economical.
Scalability The reduction and methylation steps are generally scalable, though the chromatographic separation of diastereomers can be a bottleneck.The Reformatsaigky reaction can be sensitive to scale-up, requiring careful control of initiation and temperature.
Reagent Availability Starting materials are commercially available or readily prepared.Requires the in-situ formation of the organozinc reagent.

Validation of this compound

Regardless of the synthetic route chosen, rigorous analytical validation is essential to confirm the identity, purity, and stereochemistry of the final product. The following techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the primary tools for structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of all expected protons and their connectivity through analysis of chemical shifts, integration, and coupling patterns. Key signals to identify include the methyl ester singlet, the C1-methyl singlet, and the protons on the cyclobutane ring, particularly the proton attached to the carbon bearing the hydroxyl group. The coupling constants between the cyclobutane ring protons can provide crucial information about their relative stereochemistry (cis vs. trans).

  • ¹³C NMR: The carbon NMR spectrum will show a distinct signal for each unique carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts of the carbonyl carbon, the carbon bearing the hydroxyl group, and the quaternary carbon at C1 are characteristic.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for analyzing volatile compounds. The gas chromatogram will indicate the purity of the sample, while the mass spectrum of the main peak should show the molecular ion (M⁺) or a protonated molecule ([M+H]⁺ in chemical ionization mode) corresponding to the molecular weight of the target compound (144.17 g/mol ).[1][9]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule, which serves as a definitive confirmation of the molecular formula (C₇H₁₂O₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions to look for include:

  • A broad O-H stretching band around 3400 cm⁻¹ for the hydroxyl group.

  • A strong C=O stretching band around 1730 cm⁻¹ for the ester carbonyl group.

  • C-H stretching bands for the aliphatic protons on the cyclobutane ring and methyl groups.

Workflow for Synthesis and Validation

Synthesis_Validation_Workflow cluster_synthesis Synthetic Routes cluster_purification Purification cluster_validation Validation Route_1 Strategy 1: Stereoselective Reduction & Functionalization Purification Flash Chromatography Route_1->Purification Route_2 Strategy 2: Reformatsky Reaction Route_2->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS, HRMS) Purification->MS IR IR Spectroscopy Purification->IR

References

The Cyclobutane Ring: A Shield Against Metabolism in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Enhancing Metabolic Stability

In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are constantly seeking molecular scaffolds that can confer optimal pharmacokinetic properties upon drug candidates. A critical parameter in this endeavor is metabolic stability – a measure of a compound's resistance to biotransformation by metabolic enzymes. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites. Among the various strategies to enhance metabolic stability, the incorporation of a cyclobutane ring has emerged as a powerful and increasingly utilized tactic. This guide provides an in-depth comparison of the metabolic stability of cyclobutane-containing compounds with common bioisosteric alternatives, supported by experimental data and detailed protocols for in vitro evaluation.

The Rationale for Cyclobutane Integration: Beyond a Simple Spacer

The seemingly simple four-membered carbocycle of cyclobutane offers a unique combination of structural and electronic properties that contribute to its metabolic robustness. Unlike its more flexible acyclic or larger ring counterparts, the cyclobutane ring's puckered conformation and inherent ring strain influence its interaction with metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[1][2]

The key advantages of employing a cyclobutane moiety include:

  • Blocking Sites of Metabolism: The rigid cyclobutane scaffold can effectively shield adjacent functional groups from enzymatic attack by sterically hindering access to the active site of metabolic enzymes.[3]

  • Reduced Lipophilicity: Compared to larger alkyl groups or some aromatic systems, the cyclobutane ring can help to reduce a molecule's lipophilicity, which is often associated with decreased non-specific binding and, in some cases, lower rates of metabolism.

  • Conformational Rigidity: The constrained nature of the cyclobutane ring can lock a molecule into a bioactive conformation, which can not only enhance potency but also prevent the adoption of conformations that are more susceptible to metabolism.[2]

Comparative Metabolic Stability: Cyclobutane vs. Common Bioisosteres

The true measure of a molecular scaffold's utility lies in its performance relative to established alternatives. Here, we compare the metabolic stability of cyclobutane-containing compounds against two frequently used bioisosteres: the gem-dimethyl group and the cyclopentane ring.

Cyclobutane vs. gem-Dimethyl

The gem-dimethyl group is often introduced to block metabolic oxidation at a specific carbon atom. While effective, the methyl groups themselves can be susceptible to hydroxylation. In contrast, the cyclobutane ring, acting as a bioisostere for the gem-dimethyl group, often confers superior metabolic stability.

A notable example is seen in the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists. An initial lead compound featuring a gem-dimethyl substituent was found to be susceptible to in vivo metabolic oxidation. Replacing this moiety with a cyclobutane ring, particularly a difluorinated cyclobutane, was a key strategy to enhance metabolic stability and reduce the formation of toxic metabolites.[2]

In another study, a compound with a cyclobutyl scaffold demonstrated significantly longer plasma half-lives in mice and rats compared to its methyl and gem-dimethyl substituted counterparts, highlighting the kinetic advantage of the cyclobutane ring.[2]

Cyclobutane vs. Cyclopentane

While both are small carbocycles, the subtle differences in ring strain and conformation between cyclobutane and cyclopentane can lead to different metabolic fates. Cyclopentane is less strained and more flexible than cyclobutane. This increased flexibility can sometimes allow for more favorable positioning within the active site of a metabolic enzyme, leading to a higher rate of metabolism.

The relative inertness of the cyclobutane ring compared to the more flexible cyclopentane can be attributed to the higher activation energy required for C-H bond abstraction by CYP enzymes.[1]

Quantitative Data at a Glance: A Comparative Summary

The following table summarizes representative data from in vitro metabolic stability studies, comparing the performance of cyclobutane-containing compounds with their bioisosteric analogs in human liver microsomes (HLM).

Compound Series/TargetBioisosteric GroupIntrinsic Clearance (CLint) (µL/min/mg protein)Half-Life (t1/2) (min)Reference
Model Amide 2 tert-Butyl12-[3]
CF3-Cyclobutane1 -[3]
Butenafine Analog tert-Butyl30-[3]
CF3-Cyclobutane21 -[3]
Cannabinoid Receptor Agonist gem-DimethylShorter plasma half-life-[2]
CyclobutaneSignificantly longer plasma half-life -[2]
αvβ3 Antagonist Aromatic AnalogNot Reported< 80[4]
Cyclobutane AnalogNot Reported> 80 [4]

Note: This table presents a selection of data from the literature to illustrate the trend of improved metabolic stability with cyclobutane incorporation. The actual impact on stability is context-dependent and will vary with the overall molecular structure.

The Metabolic Fate of the Cyclobutane Ring

While generally considered metabolically robust, the cyclobutane ring is not entirely inert. Under certain conditions, it can undergo oxidation by cytochrome P450 enzymes. The primary metabolic pathway for cyclobutane rings attached to an amine, for instance, can involve the formation of an aminium radical intermediate, which can lead to ring expansion to a pyrrolidine derivative.[5] This metabolic route, however, is often slower compared to the metabolism of more labile functional groups.

Experimental Protocols: Assessing Metabolic Stability in the Laboratory

A robust evaluation of a compound's metabolic stability is crucial for making informed decisions in drug discovery. The in vitro liver microsomal stability assay is a widely used method to determine a compound's intrinsic clearance and half-life.

In Vitro Human Liver Microsomal Stability Assay

Purpose: To determine the rate of metabolism of a test compound by cytochrome P450 enzymes present in human liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Incubator/shaking water bath (37°C)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates or microcentrifuge tubes

  • LC-MS/MS system for analysis

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Test Compound Stock Solution D Pre-warm HLM and Test Compound (37°C) A->D B Prepare HLM Suspension in Buffer B->D C Prepare NADPH Regenerating System E Initiate Reaction by Adding NADPH System C->E D->E F Incubate at 37°C with Shaking E->F G Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) F->G H Quench Reaction with Cold Acetonitrile + IS G->H I Centrifuge to Precipitate Proteins H->I J Analyze Supernatant by LC-MS/MS I->J K Determine Percent Compound Remaining J->K L Plot ln(% Remaining) vs. Time K->L M Calculate Half-Life (t1/2) L->M N Calculate Intrinsic Clearance (CLint) M->N

Caption: Workflow for the in vitro human liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO or acetonitrile).[6]

    • Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in potassium phosphate buffer.[4]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, combine the test compound (final concentration typically 1 µM) and the diluted HLM suspension.[6][7]

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with constant shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[7]

    • Immediately quench the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with a suitable internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (concentration of microsomal protein in mg/mL) .[8]

Structure-Stability Relationship: A Logical Framework

The decision to incorporate a cyclobutane ring is a strategic one, based on a logical progression of structure-activity and structure-property relationship analysis.

G cluster_problem Metabolic Liability Identified cluster_strategy Bioisosteric Replacement Strategy cluster_evaluation In Vitro Evaluation cluster_outcome Improved Pharmacokinetic Profile A Initial Lead Compound (e.g., with gem-dimethyl or flexible linker) B Poor Metabolic Stability (Low t1/2, High CLint) A->B C Hypothesis: Cyclobutane will block metabolism and/or reduce flexibility B->C D Synthesis of Cyclobutane Analog C->D E Microsomal Stability Assay D->E F Hepatocyte Stability Assay D->F G Increased Metabolic Stability (High t1/2, Low CLint) E->G F->G H Optimized Lead Compound G->H

Caption: Logical workflow for employing cyclobutane as a bioisostere to improve metabolic stability.

Conclusion

The incorporation of a cyclobutane ring is a validated and powerful strategy in medicinal chemistry to enhance the metabolic stability of drug candidates.[2][4] Supported by a growing body of experimental evidence, the replacement of metabolically labile groups like gem-dimethyl or flexible linkers with a cyclobutane moiety can significantly improve a compound's pharmacokinetic profile. The inherent structural and electronic properties of the cyclobutane ring often render it less susceptible to metabolism by cytochrome P450 enzymes. By understanding the mechanistic basis for this enhanced stability and employing robust in vitro assays for evaluation, researchers can effectively leverage the cyclobutane scaffold to design more durable and ultimately more successful therapeutic agents.

References

Safety Operating Guide

Comprehensive Disposal Protocol for trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is not merely a logistical step but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, science-backed protocol for the safe disposal of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate (CAS No. 1408075-48-8), designed for research professionals dedicated to upholding the highest standards of laboratory practice.

Hazard Assessment: The Foundation of Safe Disposal

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This assessment directly informs every subsequent step, from personal protective equipment (PPE) selection to waste stream segregation. The disposal plan for this compound is predicated on its classification as a hazardous waste, a determination based on its known properties.

All hazardous chemical wastes are regulated in the United States by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] This legislation establishes a "cradle-to-grave" framework, meaning waste is tracked from the point of generation to its final, environmentally sound disposal.[2][4]

Table 1: Physicochemical and Hazard Properties

Property Value / Information Source
CAS Number 1408075-48-8 [5][6]
Molecular Formula C₇H₁₂O₃ [5][7]
Physical Form Liquid [5]
GHS Pictogram GHS07 (Exclamation Mark) [5]
Signal Word Warning [5][7]

| Hazard Statements | H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |[7] |

Based on these characteristics—specifically its combustibility and irritant properties—this compound must be managed as a regulated hazardous waste.[4]

Personnel Safety & Emergency Spill Response

Safety protocols are non-negotiable. The identified hazards dictate the minimum level of protection required for handling the pure substance and its waste.

Required Personal Protective Equipment (PPE)

Adherence to the following PPE standards is mandatory when handling waste containing this compound:

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.

  • Skin and Body Protection: A standard laboratory coat is required. Ensure full coverage of exposed skin.

  • Respiratory Protection: Use only in a well-ventilated area, such as a certified chemical fume hood, to avoid inhalation of vapors.[8]

Spill Response Protocol

Accidents can occur, and preparation is key to mitigating their impact. Spilled chemicals and the materials used for cleanup must also be disposed of as hazardous waste.[4]

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or ventilation is poor.

  • Contain: For small spills, contain the liquid using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities.

  • Collect: Carefully scoop the absorbent material and contaminated soil into a designated, compatible waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Seal and label the container holding the spill cleanup materials as hazardous waste and manage it according to the procedures outlined in Section 3.

Step-by-Step Waste Collection & Segregation Protocol

The following procedure ensures that waste is collected, stored, and prepared for final disposal in a manner that is safe, compliant, and logical.

Step 1: Select a Compatible Waste Container Choose a container made of material that will not react with or be degraded by the chemical waste. A high-density polyethylene (HDPE) or borosilicate glass bottle with a secure, screw-top lid is recommended. This prevents potential leaks and fugitive vapor emissions.

Step 2: Properly Label the Waste Container Effective labeling is a critical control point that prevents dangerous errors. Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste labels, which must be filled out completely.[9][10] The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "Waste this compound". List any other components if it is a mixture.

  • The specific hazard characteristics (e.g., "Ignitable," "Irritant").[10]

  • The date of accumulation start.

  • The name and contact information of the generating researcher or lab.

Step 3: Segregate from Incompatible Waste Streams Chemical incompatibility is a primary cause of laboratory incidents. This compound, being a combustible organic liquid, must be stored separately from strong oxidizing agents, strong acids, and strong bases to prevent exothermic or gas-generating reactions.[10] Keep this organic waste stream separate from aqueous, corrosive, or reactive waste streams.[11]

Step 4: Store in a Designated Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated SAA within the laboratory.[1][9] The SAA must be at or near the point of generation. For liquid waste, the container must be placed within a secondary containment bin or tray capable of holding the entire volume of the container in case of a leak.

Final Disposal Workflow: From Lab Bench to Treatment

The ultimate disposal of the chemical is handled by licensed professionals, but the process begins in the lab. Your responsibility is to prepare the waste correctly for pickup by your institution's EHS office or its contracted waste vendor.

DisposalWorkflow cluster_lab Laboratory Responsibility cluster_ehs EHS & Vendor Responsibility gen Waste Generation char Hazard Characterization gen->char cont Containerize & Label Waste char->cont store Store in SAA (Segregated) cont->store pickup Request EHS Pickup store->pickup transport Manifest & Transport pickup->transport dispose Final Disposal (e.g., Incineration) transport->dispose

Caption: Disposal workflow from laboratory generation to final treatment.

Once the waste container is full or you no longer generate this waste stream, submit a chemical waste pickup request to your EHS department.[1][9] They will collect the waste, ensure it is properly manifested for transport, and transfer it to a licensed Treatment, Storage, and Disposal Facility (TSDF).[12] For organic liquids like this, high-temperature incineration is a common and effective final disposal method.

Protocol for Empty Container Decontamination

An empty container that once held a hazardous chemical must be properly managed. Since this compound is not an acutely hazardous (P-listed) waste, the empty container can be decontaminated and disposed of as regular solid waste.[1]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinse should use a small amount of solvent to coat the entire inner surface.

  • Collect Rinsate: The rinsate from all three rinses is considered hazardous waste. It must be collected and added to your organic liquid hazardous waste container. Never pour rinsate down the drain.

  • Air Dry: Allow the rinsed container to air dry completely in a fume hood.

  • Deface Label: Completely remove or deface the original chemical label on the container to prevent any confusion.[1][4]

  • Dispose: Once clean, dry, and unlabeled, the container can be disposed of in the appropriate glass or plastic recycling bin.

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest commitment to safety, regulatory compliance, and environmental responsibility.

References

Personal protective equipment for handling trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

This document provides essential, immediate safety protocols and logistical information for the handling and disposal of this compound. As a versatile building block in organic synthesis and medicinal chemistry, its proper management is paramount to ensuring laboratory safety and experimental integrity.[1][2] This guide moves beyond a simple checklist, explaining the causality behind each procedural step to empower researchers with a deep, actionable understanding of safe laboratory practices.

Hazard Identification and Risk Assessment

A thorough understanding of the compound's chemical properties and associated hazards is the foundation of a robust safety plan. While cyclobutane rings are generally stable at room temperature, their inherent ring strain can lead to reactivity under various conditions.[3][4]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1408075-48-8[5][6]
Molecular Formula C₇H₁₂O₃[1][2][6]
Molecular Weight 144.17 g/mol [1][2][6]
Physical Form Liquid[5]
Appearance Light yellow liquid[7][8]
Storage Room temperature, sealed in a dry, inert atmosphere[1][5]

The primary risks associated with this compound are detailed in its GHS hazard classification. These classifications are not merely regulatory labels; they are direct indicators of the potential effects on laboratory personnel and dictate the minimum required safety precautions.

Table 2: GHS Hazard Classification

Hazard StatementClassificationPictogramSignal Word
H302 Harmful if swallowedGHS07Warning
H315 Causes skin irritationGHS07Warning
H319 Causes serious eye irritationGHS07Warning
H335 May cause respiratory irritationGHS07Warning
H227 Combustible liquidNoneWarning
Source: PubChem CID 45090007, Sigma-Aldrich[5][9]

Risk Assessment Summary: The primary hazards are irritant-based, affecting the skin, eyes, and respiratory tract upon exposure.[9] Ingestion is harmful, and as a combustible liquid, it presents a fire risk when handled near ignition sources. Therefore, the core safety strategy is to prevent contact, inhalation, and ingestion through a multi-layered approach of engineering controls and personal protective equipment.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is a direct response to the hazards identified above. The following protocol is designed to provide a comprehensive barrier between the researcher and the chemical.

Table 3: Required Personal Protective Equipment

Body AreaRequired PPERationale and Best Practices
Eyes & Face Safety Goggles with Side Shields, Face Shield (when handling >50 mL)Causality : Directly mitigates the H319 (Causes serious eye irritation) hazard.[9] Goggles provide a seal against splashes and vapors.[10] A face shield offers a secondary, broader layer of protection during volume transfers where the risk of splashing is elevated.[11]
Hands Nitrile Gloves (Double-Gloved)Causality : Addresses the H315 (Causes skin irritation) hazard.[9] Nitrile offers good resistance against esters and a wide range of laboratory chemicals.[11][12] Double-gloving is a critical best practice that provides a backup barrier in case of an undetected tear or degradation of the outer glove, significantly reducing the risk of accidental skin exposure.[11]
Body Flame-Resistant Laboratory Coat, Chemical-Resistant Apron (optional, for large volumes)Causality : Protects skin on arms and torso from irritation (H315) and prevents contamination of personal clothing.[11][13] A flame-resistant coat adds a layer of protection related to the H227 (Combustible liquid) hazard.
Respiratory Use within a Certified Chemical Fume HoodCausality : The most effective engineering control for mitigating the H335 (May cause respiratory irritation) hazard.[9] A properly functioning fume hood captures vapors at the source, preventing them from entering the breathing zone of the operator.[13][14] A respirator is typically not required if work is conducted within a fume hood.[11][13]
Feet Closed-Toe ShoesCausality : A fundamental laboratory safety requirement that protects the feet from injury due to chemical spills or dropped objects.[11]

Safe Handling and Operational Workflow

Adherence to a systematic workflow minimizes the potential for error and exposure. The following steps provide a procedural guide for handling this compound from preparation to cleanup.

Step 1: Pre-Operational Safety Checks

  • Verify Fume Hood Functionality: Ensure the chemical fume hood has a current certification and that the airflow monitor indicates normal operation.

  • Clear Workspace: Maintain a clean and organized workspace within the hood. Remove any unnecessary equipment or ignition sources.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

Step 2: Donning Personal Protective Equipment

  • Put on your lab coat and ensure it is fully buttoned.

  • Don the first pair of nitrile gloves.

  • Don the second pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat.

  • Put on your safety goggles.

Step 3: Handling and Aliquoting the Chemical

  • Perform all manipulations at least 6 inches (15 cm) inside the fume hood sash.[14]

  • Allow the sealed container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Carefully uncap the container and use a clean pipette or syringe to transfer the desired volume to your reaction vessel.

  • Securely recap the stock container immediately after use.

Step 4: Post-Procedure Decontamination and Doffing PPE

  • Clean any contaminated surfaces within the fume hood.

  • Remove the outer pair of gloves first, peeling them off without touching the exterior surface. Dispose of them in the designated solid chemical waste container.

  • Remove your safety goggles and lab coat.

  • Remove the inner pair of gloves and dispose of them in the solid chemical waste container.

  • Wash hands thoroughly with soap and water.

G cluster_prep Preparation cluster_handling Handling (In Fume Hood) cluster_cleanup Cleanup & Exit prep 1. Pre-Op Checks (Fume Hood, Safety Gear) don 2. Don PPE (Coat, Goggles, Double Gloves) prep->don aliquot 3. Aliquot Chemical don->aliquot react 4. Perform Reaction aliquot->react decon 5. Decontaminate Workspace react->decon waste 6. Dispose of Waste (Liquid & Solid) decon->waste doff 7. Doff PPE waste->doff wash 8. Wash Hands doff->wash caption Fig. 1: Standard operational workflow for handling the compound.

Fig. 1: Standard operational workflow for handling the compound.

Emergency Procedures and Disposal Plan

Emergency Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Management For a minor spill (<100 mL) inside a chemical fume hood:

  • Alert personnel in the immediate area.

  • Wearing your full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

Waste Disposal Plan

  • Liquid Waste: Collect all unused material and reaction waste containing this compound in a designated, labeled hazardous waste container. Do not pour down the drain.

  • Solid Waste: Dispose of all contaminated disposables, including gloves, pipette tips, and absorbent materials, in a clearly labeled solid chemical waste container.[11]

By integrating this expert-driven guidance into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling this compound, ensuring a safe environment for innovation and discovery.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.